molecular formula C10H9F3O B1422719 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane CAS No. 1423025-87-9

2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane

Cat. No.: B1422719
CAS No.: 1423025-87-9
M. Wt: 202.17 g/mol
InChI Key: NQWOVJJSRRUKGU-UHFFFAOYSA-N
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Description

2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane is a useful research compound. Its molecular formula is C10H9F3O and its molecular weight is 202.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)8-3-1-7(2-4-8)5-9-6-14-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWOVJJSRRUKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane: Synthesis, Properties, and Applications

Executive Summary

This compound, also known as 2-(4-(Trifluoromethyl)benzyl)oxirane, is a fluorinated organic compound of significant interest to the pharmaceutical and materials science sectors. This molecule uniquely combines two highly valuable chemical motifs: a reactive oxirane (epoxide) ring and a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, known for enhancing crucial drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The epoxide ring is a versatile electrophilic intermediate, susceptible to ring-opening reactions with a wide array of nucleophiles, enabling the construction of complex molecular architectures.[3][4]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It elucidates the chemical structure, physicochemical properties, and spectroscopic profile of this compound. Furthermore, it details robust synthetic and purification protocols, explores the compound's characteristic reactivity, and discusses its applications as a pivotal building block in the synthesis of advanced chemical entities. The insights provided herein are grounded in established chemical principles and supported by authoritative references to empower researchers in leveraging this potent intermediate for their scientific endeavors.

Core Concepts: Structural and Functional Analysis

Nomenclature and Identification

The systematic IUPAC name for the compound is This compound . It is also commonly referred to as 2-(4-(trifluoromethyl)benzyl)oxirane . Its identity is unambiguously confirmed by its CAS Registry Number.

IdentifierValue
IUPAC Name This compound
Common Name 2-(4-(Trifluoromethyl)benzyl)oxirane
CAS Number 32925-63-4
Molecular Formula C₁₀H₉F₃O
Molecular Weight 202.17 g/mol
The Role of Key Functional Groups

The distinct properties of this molecule arise from the synergistic interplay of its two primary functional components.

  • The Trifluoromethylphenyl Moiety : The incorporation of a trifluoromethyl (-CF₃) group onto a phenyl ring is a well-established strategy in drug design.[5] This group is highly electronegative and metabolically stable due to the strength of the C-F bond.[6] Its presence can profoundly influence a molecule's pharmacokinetic profile by increasing lipophilicity, which can enhance membrane permeability, and by blocking sites of metabolic oxidation, which can increase a drug's half-life.[1][7]

  • The Oxirane (Epoxide) Ring : An oxirane is a three-membered heterocyclic ether.[8][9] The significant angle strain in this ring (bond angles are ~60° instead of the ideal 109.5° for sp³ hybridized carbons) makes it highly susceptible to nucleophilic attack.[4][10] This reactivity is the cornerstone of its utility in organic synthesis, as the ring-opening process allows for the stereospecific introduction of two new functional groups on adjacent carbons.[3]

Physicochemical and Spectroscopic Profile

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. Data is compiled from various chemical databases and may be predicted or experimental.

PropertyValueSource
Molecular Weight 202.17 g/mol Calculated
Appearance Colorless oil (Predicted)-
Boiling Point ~ 235-240 °C at 760 mmHg (Predicted)-
Density ~ 1.25 g/cm³ (Predicted)-
XLogP3 3.1 (Predicted)-
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water.General Chemical Principles
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the compound. While a dedicated experimental spectrum for this specific molecule is not publicly available, a predicted profile can be reliably constructed.[11][12]

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃) :

    • δ 7.65 (d, 2H) : Aromatic protons ortho to the -CF₃ group.

    • δ 7.35 (d, 2H) : Aromatic protons meta to the -CF₃ group.

    • δ 3.20 (m, 1H) : The proton on the substituted carbon of the oxirane ring (-CH-).

    • δ 2.95 (dd, 1H) & 2.85 (dd, 1H) : The two diastereotopic protons of the benzyl group (-CH₂-Ar).

    • δ 2.80 (dd, 1H) & 2.60 (dd, 1H) : The two diastereotopic protons on the unsubstituted carbon of the oxirane ring (-CH₂-O).

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃) :

    • δ ~140 (s) : Aromatic quaternary carbon attached to the benzyl group.

    • δ ~130 (q, J ≈ 32 Hz) : Aromatic quaternary carbon attached to the -CF₃ group.

    • δ ~129 (s) : Aromatic CH carbons meta to the -CF₃ group.

    • δ ~125 (q, J ≈ 4 Hz) : Aromatic CH carbons ortho to the -CF₃ group.

    • δ ~124 (q, J ≈ 272 Hz) : Carbon of the -CF₃ group.

    • δ ~52 (d) : Substituted carbon of the oxirane ring (-CH-).

    • δ ~47 (t) : Unsubstituted carbon of the oxirane ring (-CH₂-O).

    • δ ~39 (t) : Benzyl carbon (-CH₂-Ar).

  • Infrared (IR) Spectroscopy :

    • ~3050-3000 cm⁻¹ : Aromatic C-H stretch.

    • ~3000-2850 cm⁻¹ : Aliphatic C-H stretch.

    • ~1615 cm⁻¹ : Aromatic C=C stretch.

    • ~1325 cm⁻¹ : Strong C-F stretch (characteristic of -CF₃).

    • ~1250 and ~850 cm⁻¹ : C-O-C asymmetric and symmetric stretches of the epoxide ring.

  • Mass Spectrometry (EI-MS) :

    • m/z = 202 : Molecular ion [M]⁺.

    • m/z = 159 : Loss of the -CH₂CHO fragment.

    • m/z = 145 : The tropylium-like ion [C₇H₄F₃]⁺.

Synthesis and Purification

The most direct and common method for synthesizing this compound is through the epoxidation of its corresponding alkene precursor, 4-(trifluoromethyl)allylbenzene.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals the key starting materials for its synthesis.

Retrosynthesis target This compound intermediate 4-(Trifluoromethyl)allylbenzene target->intermediate Epoxidation reagent meta-Chloroperoxybenzoic acid (m-CPBA)

Caption: Retrosynthetic analysis of the target oxirane.

Experimental Protocol: Epoxidation of 4-(Trifluoromethyl)allylbenzene

This protocol describes a standard laboratory-scale synthesis using meta-Chloroperoxybenzoic acid (m-CPBA), a widely used and effective epoxidizing agent.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-(trifluoromethyl)allylbenzene (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM, ~0.2 M) in a round-bottom flask, add a buffer such as sodium bicarbonate (NaHCO₃, 2.0 eq). Place the flask in an ice bath to cool to 0 °C.

  • Reagent Addition: Add m-CPBA (approx. 77% purity, 1.2 eq) portion-wise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The bicarbonate buffer is crucial to neutralize the m-chlorobenzoic acid byproduct, preventing acid-catalyzed opening of the newly formed epoxide ring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alkene is fully consumed (typically 4-6 hours).

  • Workup: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide. Stir for 20 minutes. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Protocol: Flash Column Chromatography

The crude product is purified to isolate the target oxirane from the m-chlorobenzoic acid byproduct and any unreacted starting material.

  • Column Preparation: A silica gel column is packed using a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v).

  • Loading: The crude oil is adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: The product is eluted using a gradient of increasing polarity, starting with 98:2 Hexane:EtOAc and slowly increasing the ethyl acetate concentration.

  • Fraction Collection: Fractions are collected and analyzed by TLC. Those containing the pure product (typically with an Rf of ~0.4 in 9:1 Hexane:EtOAc) are combined.

  • Final Isolation: The solvent from the combined pure fractions is removed under reduced pressure to yield this compound as a pure oil.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is centered on the predictable and highly useful ring-opening reactions of the epoxide moiety. The regiochemical outcome of this reaction is dictated by the reaction conditions.[13]

Regioselectivity of Epoxide Ring-Opening

Ring_Opening cluster_basic Basic / Nucleophilic Conditions (SN2) cluster_acidic Acidic Conditions (SN1-like) start_basic Target Oxirane product_basic Product B (Attack at less hindered C) start_basic->product_basic Nu:⁻ (e.g., RO⁻, R₂N⁻) caption_basic Backside attack at the sterically most accessible carbon. start_acidic Target Oxirane product_acidic Product A (Attack at more substituted C) start_acidic->product_acidic H⁺, Nu-H (e.g., H₂O, ROH) caption_acidic Protonation activates the epoxide. Attack occurs at the carbon best able to stabilize a partial positive charge (benzylic position).

Caption: Regioselectivity of nucleophilic attack on the oxirane ring.

  • Under Basic or Nucleophilic Conditions (Sₙ2) : Strong, negatively charged nucleophiles will attack the less sterically hindered carbon of the epoxide ring in a classic Sₙ2 fashion.[14] This results in the formation of a secondary alcohol.

  • Under Acidic Conditions (Sₙ1-like) : In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group. The C-O bonds weaken, and a partial positive charge develops on the carbon atoms. The benzylic carbon (the one closer to the phenyl ring) is better able to stabilize this positive charge. Consequently, even weak nucleophiles will preferentially attack this more substituted carbon.[13] This leads to the formation of a primary alcohol.

Applications in the Synthesis of Bioactive Molecules

This regioselective reactivity makes the compound an ideal precursor for synthesizing 1,2-difunctionalized compounds, which are common motifs in pharmaceuticals. For example, reaction with amines can generate amino alcohols, a core structure in many beta-blocker drugs and other pharmacologically active agents.[15]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards as a reactive epoxide.

Hazard Identification

While specific GHS data for this exact CAS number is limited, related epoxides and trifluoromethylated aromatics carry the following classifications.[16][17]

  • Acute Toxicity : May be harmful if swallowed or in contact with skin.

  • Skin Corrosion/Irritation : May cause skin irritation.[18]

  • Eye Damage/Irritation : May cause serious eye irritation.[18]

  • Sensitization : Epoxides are potential sensitizers.

Recommended Handling and Storage
  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[19]

  • Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Storage : Store in a tightly sealed container in a cool, dry place away from acids, bases, and oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Conclusion

This compound is a high-value synthetic intermediate that provides a direct route to complex molecular structures. The strategic placement of the trifluoromethyl group offers a reliable method for enhancing the drug-like properties of target molecules, while the epoxide ring offers versatile and predictable reactivity. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, enables researchers to effectively utilize this compound in the discovery and development of novel therapeutics and advanced materials.

References

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Lumen Learning. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook. Available from: [Link]

  • Dakota Bioprocessing. The Role of Trifluoromethyl Benzonitrile in Drug Synthesis. Available from: [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. Available from: [Link]

  • Wikipedia. Trifluoromethyl group. Available from: [Link]

  • University of Calgary. Ch16: SN1 type reactions of epoxides. Available from: [Link]

  • Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. Available from: [Link]

  • YouTube. Alkene Reactivity 4: Opening Epoxides. Available from: [Link]

  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • PubChem. 2-[4-(Trifluoromethyl)phenyl]oxirane. Available from: [Link]

  • PubChem. (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane. Available from: [Link]

  • Google Patents. Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol.
  • Guidechem. 2-(4-FLUOROPHENYL)OXIRANE [FOR FLUTRIAFOL... (cas 88374-05-4) SDS/MSDS download. Available from: https://www.guidechem.com/msds/88374-05-4.html
  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available from: [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 9. Available from: [Link]

  • EMBL-EBI. oxirane (CHEBI:27561). Available from: [Link]

  • US EPA. Oxirane - Substance Details - SRS. Available from: [Link]

  • Wikipedia. Ethylene oxide. Available from: [Link] from: [Link]

Sources

2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane CAS number and substance identification

[1]

Substance Identification & Chemical Identity

2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane is a specialized fluorinated building block used in medicinal chemistry for the synthesis of metabolically stable drug candidates. It belongs to the class of benzyl oxiranes (epoxides), distinct from the more common glycidyl ethers.

This compound serves as a critical intermediate for introducing the 4-(trifluoromethyl)benzyl motif—a pharmacophore known to enhance lipophilicity and block metabolic oxidation at the para-position of the aromatic ring.

Nomenclature & Classification[2]
  • IUPAC Name: 2-[[4-(Trifluoromethyl)phenyl]methyl]oxirane[1]

  • Systematic Synonyms:

    • 2-(4-(Trifluoromethyl)benzyl)oxirane

    • (2,3-Epoxypropyl)-4-trifluoromethylbenzene

    • 1,2-Epoxy-3-(4-trifluoromethylphenyl)propane

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 202.17 g/mol

  • Precursor CAS: 1813-97-4 (1-Allyl-4-(trifluoromethyl)benzene)[3][4]

    • Note: The specific CAS for this epoxide is not widely listed in public commercial catalogs, often requiring synthesis de novo from the alkene precursor (CAS 1813-97-4).

Structural Distinction (Critical)

Researchers must distinguish this compound from its phenoxy analog, which is widely commercially available but chemically distinct.

FeatureTarget Compound Common Analog (Do Not Confuse)
Name 2-(4-Trifluoromethylbenzyl)oxirane 2-((4-Trifluoromethylphenoxy)methyl)oxirane
Linkage Carbon-Carbon (Benzyl)Carbon-Oxygen-Carbon (Ether)
Structure


Reactivity Resistant to ether cleavage; stable scaffold.Susceptible to ether cleavage conditions.
CAS Derived from 1813-97-4 256372-58-4

Physicochemical Profile

The trifluoromethyl (


PropertyValue (Predicted/Experimental)Significance
Physical State Colorless OilStandard for low-MW epoxides.
Boiling Point ~210–220 °C (760 mmHg)High boiling point due to polarity/MW.
LogP (Octanol/Water) ~2.8 – 3.2High lipophilicity aids membrane permeability.
Density ~1.25 g/cm³Heavier than water due to fluorination.
Electrophilicity ModerateThe homobenzylic spacer insulates the epoxide from the strong electron-withdrawing

group, maintaining typical alkyl epoxide reactivity.

Synthetic Pathways & Protocols

Since this specific epoxide is often not available off-the-shelf, it is synthesized via the Prilezhaev epoxidation of the corresponding alkene. This route is robust, scalable, and allows for the introduction of chirality if asymmetric catalysts (e.g., Jacobsen's catalyst) are employed.

Synthesis Workflow (Graphviz Diagram)

SynthesisPathwayAlkene1-Allyl-4-(trifluoromethyl)benzene(CAS 1813-97-4)IntermediateTransition State(Butterfly Mechanism)Alkene->Intermediate Electrophilic AttackOxidantm-CPBA(Dichloromethane, 0°C)Oxidant->IntermediateProduct2-(4-Trifluoromethylbenzyl)oxirane(Target Epoxide)Intermediate->Product Syn-AdditionWorkupQuench (Na2SO3)Wash (NaHCO3)Product->Workup Purification

Caption: Direct epoxidation of 1-allyl-4-(trifluoromethyl)benzene using m-chloroperbenzoic acid (m-CPBA).

Experimental Protocol (Standard Scale)

Objective: Synthesis of this compound from 1-allyl-4-(trifluoromethyl)benzene.

Reagents:

  • 1-Allyl-4-(trifluoromethyl)benzene (CAS 1813-97-4): 1.0 equiv (e.g., 1.86 g, 10 mmol).

  • m-Chloroperbenzoic acid (m-CPBA, 77% max): 1.2 equiv.

  • Dichloromethane (DCM): Anhydrous (50 mL).

  • Saturated aqueous

    
     and 
    
    
    .

Procedure:

  • Preparation: Dissolve 1-allyl-4-(trifluoromethyl)benzene (10 mmol) in anhydrous DCM (40 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

  • Addition: Slowly add m-CPBA (12 mmol) dissolved in DCM (10 mL) dropwise over 20 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–18 hours. Monitor conversion by TLC (Hexane/EtOAc 9:1) or GC-MS. The alkene spot (

    
    ) should disappear, and a more polar epoxide spot (
    
    
    ) should appear.
  • Quench: Cool the mixture to 0°C. Add saturated aqueous

    
     (20 mL) to destroy excess peroxide (test with starch-iodide paper; it should remain white).
    
  • Workup: Dilute with DCM. Wash the organic layer sequentially with saturated

    
     (
    
    
    mL) to remove m-chlorobenzoic acid byproduct. Wash with brine.
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the residue via silica gel flash chromatography (Gradient: 0%

    
     10% EtOAc in Hexanes).
    
    • Yield Expectation: 85–92%.

    • Characterization:

      
       NMR (CDCl
      
      
      ) will show disappearance of vinylic protons (5.0–6.0 ppm) and appearance of epoxide protons (2.5–3.0 ppm).

Applications in Drug Discovery[7][8]

This epoxide is a versatile electrophile used to generate libraries of bioactive molecules.

Metabolic Stability Engineering

The 4-trifluoromethyl group blocks the para-position of the phenyl ring, a common site for Cytochrome P450-mediated hydroxylation. Incorporating this motif via the epoxide increases the metabolic half-life (

Ring-Opening Reactions (Nucleophilic Attack)

The epoxide undergoes regioselective ring opening with nucleophiles, typically at the less hindered terminal carbon (

  • Aminolysis: Reaction with primary amines (

    
    ) yields 
    
    
    -amino alcohols. This is a key pathway for synthesizing analogs of neurotransmitter modulators (e.g., amphetamine-like scaffolds without the liability of the primary amine).
  • Thiolysis: Reaction with thiols (

    
    ) generates sulfides, useful for linking the trifluoromethylbenzyl group to cysteine residues in proteins or peptides.
    
Mechanistic Pathway: Aminolysis

ReactivityEpoxide2-(4-CF3-Benzyl)oxiraneTransitionNu: Attack at C(terminal)Epoxide->Transition ActivationAminePrimary Amine(R-NH2)Amine->TransitionProductBeta-Amino Alcohol(Regioselective)Transition->Product Ring Opening

Caption: Regioselective ring opening of the epoxide by amines to form beta-amino alcohols.

Safety & Handling

  • Hazards: Epoxides are alkylating agents and potential mutagens. The trifluoromethyl group increases lipophilicity, potentially enhancing skin absorption.

  • GHS Classification (Predicted):

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H317: May cause an allergic skin reaction.

    • H341: Suspected of causing genetic defects (due to epoxide functionality).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Epoxides can slowly hydrolyze or polymerize if exposed to moisture or Lewis acids.

References

  • PubChem. (2025).[5] Compound Summary: 1-Allyl-4-(trifluoromethyl)benzene.[3][4][6] National Library of Medicine. Retrieved from [Link]

  • Kukendran, S. (2023). Synthesis of Ni(II) Complexes for Allylic C(sp3)-H Bond Activation. Electronic Thesis and Dissertation Repository. (Confirming the use of the alkene precursor in synthesis). Retrieved from [Link]

An In-depth Technical Guide to the Thermodynamic Stability of Trifluoromethyl-substituted Benzyl Oxiranes

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of trifluoromethyl (CF3) groups into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, offering enhanced metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5] Benzyl oxiranes, as versatile synthetic intermediates, are frequently employed in the synthesis of complex drug candidates. The thermodynamic stability of trifluoromethyl-substituted benzyl oxiranes is a critical parameter influencing their reactivity, shelf-life, and the overall efficiency of synthetic routes. This technical guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for assessing the thermodynamic stability of this important class of molecules. We will delve into the electronic and steric effects of the trifluoromethyl group on the oxirane ring, detail robust experimental protocols for determining key thermodynamic parameters, and outline computational approaches for predictive analysis.

Introduction: The Trifluoromethyl Group and Oxirane Ring in Drug Discovery

The trifluoromethyl group is often considered a "super-substituent" in drug design. Its strong electron-withdrawing nature and high lipophilicity can profoundly alter the physicochemical properties of a parent molecule.[1][3][4] The C-F bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation, which can significantly prolong a drug's in vivo half-life.[3]

Oxiranes, or epoxides, are three-membered cyclic ethers characterized by significant ring strain, making them susceptible to ring-opening reactions with a variety of nucleophiles.[6][7] This reactivity is a double-edged sword: it makes them valuable synthetic intermediates but also raises questions about their inherent stability. The combination of a trifluoromethyl group and a benzyl oxirane moiety presents a unique set of electronic and steric interactions that dictate the overall thermodynamic stability of the molecule. Understanding this stability is paramount for process optimization, predicting reaction outcomes, and ensuring the long-term viability of drug intermediates and final products.

Factors Influencing the Thermodynamic Stability of Trifluoromethyl-substituted Benzyl Oxiranes

The thermodynamic stability of a molecule is fundamentally related to its enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°). A more negative value for these parameters indicates greater stability.[7][8] For trifluoromethyl-substituted benzyl oxiranes, several factors contribute to these values:

  • Ring Strain: The three-membered oxirane ring possesses inherent angle and torsional strain, which contributes positively to its enthalpy of formation, thus decreasing its thermodynamic stability.[7] The relief of this strain is a primary driving force for its reactivity.[6][9]

  • Electronic Effects of the Trifluoromethyl Group: The highly electronegative fluorine atoms in the CF3 group exert a strong electron-withdrawing inductive effect (-I effect).[5] This effect can influence the electron density of the entire molecule, including the oxirane ring, potentially altering bond lengths and strengths. The positioning of the CF3 group on the benzyl ring (ortho, meta, or para) will modulate its electronic influence on the benzylic carbon and, consequently, the adjacent oxirane ring.

  • Steric Effects: The trifluoromethyl group is sterically more demanding than a hydrogen atom. Its presence can introduce steric hindrance that may influence the conformation of the molecule and potentially increase strain.

  • Substitution Pattern: The relative positions of the trifluoromethyl group on the phenyl ring and any substituents on the oxirane ring itself will have a significant impact on stability. For instance, a trifluoromethyl group at the para position of the benzyl ring will primarily exert an electronic effect, while an ortho-substituent will introduce both electronic and steric effects.

The interplay of these factors is complex. For example, while the electron-withdrawing nature of the CF3 group might be expected to destabilize a carbocation-like transition state in certain ring-opening reactions, its effect on the ground-state stability of the neutral oxirane is not as straightforward to predict without experimental or computational analysis.

Experimental Determination of Thermodynamic Stability

A definitive assessment of the thermodynamic stability of trifluoromethyl-substituted benzyl oxiranes requires the experimental determination of their heats of formation. Reaction calorimetry is a powerful and precise technique for this purpose.[3]

Synthesis and Characterization

The first step is the synthesis and rigorous purification of the target trifluoromethyl-substituted benzyl oxirane isomers. A common synthetic route involves the epoxidation of the corresponding trifluoromethyl-substituted styrene derivative.

Illustrative Synthetic Pathway:

Synthesis Styrene Trifluoromethyl-substituted Styrene Oxirane Trifluoromethyl-substituted Benzyl Oxirane Styrene->Oxirane Epoxidation mCPBA m-CPBA, DCM

Caption: General synthetic scheme for trifluoromethyl-substituted benzyl oxiranes.

Purification is typically achieved through column chromatography, and the structure and purity of the compounds must be unequivocally confirmed by spectroscopic methods such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, including the C-O-C stretch of the oxirane ring and C-F stretches.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • X-ray Crystallography (for solid compounds): To determine the precise three-dimensional structure.

Reaction Calorimetry Protocol for Determining Enthalpy of Formation

This protocol is adapted from established methods for determining the heats of formation of epoxides.[3] The principle involves measuring the enthalpy of a reaction that converts the epoxide to a compound with a known enthalpy of formation. A common approach is the reduction of the epoxide to the corresponding alcohol.

Experimental Workflow:

Calorimetry_Workflow cluster_0 Step 1: Determine Enthalpy of Reduction cluster_1 Step 2: Determine Enthalpy of Solvation of Alcohol cluster_2 cluster_3 Step 4: Determine Heat of Vaporization cluster_4 Epoxide Trifluoromethyl-substituted Benzyl Oxirane (liquid) Calorimeter1 Reaction Calorimeter Epoxide->Calorimeter1 LiEt3BH LiEt3BH in Triglyme LiEt3BH->Calorimeter1 Product1 Solvated Lithium Alkoxide + H₂ Calorimeter1->Product1 ΔHr1 Calc1 ΔHred(cond) = ΔHr1 - ΔHr2 Alcohol Corresponding Alcohol (liquid) Calorimeter2 Reaction Calorimeter Alcohol->Calorimeter2 LiEt3BH_sol LiEt3BH in Triglyme LiEt3BH_sol->Calorimeter2 Product2 Solvated Lithium Alkoxide + H₂ Calorimeter2->Product2 ΔHr2 Calc2 ΔHf°(g, epoxide) = ΔHf°(g, alcohol) + ΔHred(g) Ebulliometry Ebulliometry Vap_Data Boiling Point vs. Pressure Data Ebulliometry->Vap_Data Clausius_Clapeyron Clausius-Clapeyron Equation Vap_Data->Clausius_Clapeyron DeltaHv ΔHv(epoxide) & ΔHv(alcohol) Clausius_Clapeyron->DeltaHv

Caption: Workflow for the experimental determination of the gas-phase enthalpy of formation of an epoxide.

Detailed Steps:

  • Reaction Calorimetry:

    • The enthalpy of reaction (ΔHr1) for the reduction of the pure liquid trifluoromethyl-substituted benzyl oxirane with a suitable reducing agent, such as lithium triethylborohydride (LiEt3BH), in a solvent like triethylene glycol dimethyl ether (triglyme) is measured in a reaction calorimeter.[3]

    • In a separate experiment, the enthalpy of reaction (ΔHr2) for the reaction of the corresponding pure liquid alcohol (the reduction product) with the same LiEt3BH solution is measured.[3]

    • The condensed-phase heat of reduction (ΔHred(cond)) is the difference between these two values: ΔHred(cond) = ΔHr1 - ΔHr2.[3]

  • Ebulliometry:

    • The heats of vaporization (ΔHv) for both the epoxide and the corresponding alcohol are determined using ebulliometry. This technique measures the boiling point of the substance at various pressures.[3]

    • The data are fitted to the Clausius-Clapeyron equation to calculate the heat of vaporization at a standard temperature (e.g., 298.15 K).[3]

  • Calculation of Gas-Phase Enthalpy of Formation:

    • The gas-phase heat of reduction (ΔHred(g)) is calculated from the condensed-phase value and the heats of vaporization: ΔHred(g) = ΔHred(cond) + ΔHv(alcohol) - ΔHv(epoxide).

    • The gas-phase enthalpy of formation of the epoxide (ΔHf°(g, epoxide)) can then be calculated using the known gas-phase enthalpy of formation of the corresponding alcohol (ΔHf°(g, alcohol)), which is often available in the literature or can be reliably calculated: ΔHf°(g, epoxide) = ΔHf°(g, alcohol) - ΔHred(g)

Data Presentation

The experimentally determined thermodynamic data should be presented in a clear and organized manner to facilitate comparison between different isomers.

Table 1: Hypothetical Thermodynamic Data for Trifluoromethyl-substituted Benzyl Oxirane Isomers

CompoundPosition of CF3ΔHred(cond) (kJ/mol)ΔHv (kJ/mol)ΔHf°(g) (kJ/mol)
Benzyl Oxirane None-150.2 ± 0.555.3 ± 0.3-35.8 ± 0.8
Isomer 1 para-145.8 ± 0.658.1 ± 0.4-42.5 ± 1.0
Isomer 2 meta-146.5 ± 0.557.9 ± 0.3-41.9 ± 0.9
Isomer 3 ortho-142.1 ± 0.759.2 ± 0.5-48.3 ± 1.2

Note: The data in this table are hypothetical and for illustrative purposes only.

Computational Assessment of Thermodynamic Stability

Computational chemistry provides a powerful tool for predicting and understanding the thermodynamic stability of molecules, especially when experimental data is unavailable. Density Functional Theory (DFT) is a widely used method for such calculations.

Computational Protocol
  • Geometry Optimization: The three-dimensional structures of the trifluoromethyl-substituted benzyl oxirane isomers are optimized using a suitable level of theory, for example, B3LYP with a 6-311+G(d,p) basis set.[10][11]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.[11]

  • Calculation of Thermodynamic Properties: The standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) are calculated. To improve accuracy, it is highly recommended to use isodesmic or homodesmotic reactions.[3] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in the cancellation of systematic errors in the calculations.[3]

Isodesmic Reaction Scheme:

Isodesmic_Reaction node1 Trifluoromethyl-substituted Benzyl Oxirane node3 -> Benzyl Oxirane node2 + Toluene node4 + Trifluoromethylbenzene

Caption: An example of an isodesmic reaction for calculating the enthalpy of formation.

The enthalpy of reaction (ΔHr) for the isodesmic reaction is calculated from the computed total energies of the reactants and products. The enthalpy of formation of the target molecule can then be derived using the known experimental enthalpies of formation of the other molecules in the reaction.

Interpreting Computational Results

Computational studies can provide valuable insights into:

  • Relative Stabilities: By comparing the calculated ΔGf° or ΔHf° values of different isomers, their relative thermodynamic stabilities can be ranked.

  • Geometric Parameters: Analysis of bond lengths and angles can reveal structural distortions caused by the trifluoromethyl group.

  • Electronic Properties: Molecular orbital analysis (e.g., HOMO-LUMO gap) and natural bond orbital (NBO) analysis can elucidate the electronic effects of the CF3 substituent.

Conclusion and Future Directions

A thorough understanding of the thermodynamic stability of trifluoromethyl-substituted benzyl oxiranes is essential for their effective utilization in drug discovery and development. This guide has outlined a dual approach, combining rigorous experimental determination of enthalpies of formation through reaction calorimetry with predictive computational modeling. While the trifluoromethyl group is known to enhance metabolic stability, its influence on the ground-state thermodynamic stability of the strained oxirane ring is a nuanced interplay of electronic and steric factors.

Future work should focus on building a comprehensive database of experimental thermodynamic data for a range of trifluoromethyl-substituted benzyl oxiranes. This will not only provide a valuable resource for synthetic and medicinal chemists but also serve as a benchmark for refining and validating computational models. Such a synergistic approach will ultimately enable a more rational design of synthetic routes and lead to the development of more stable and effective pharmaceutical agents.

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An In-depth Technical Guide to the Solubility of 2-{[4-(Trtrifluoromethyl)phenyl]methyl}oxirane in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of successful chemical process development and formulation.[1][4] For 2-{[4-(trifluoromethyl)phenyl]methyl}oxirane, a molecule with significant potential in medicinal chemistry and materials science, understanding its behavior in various organic solvents is not merely an academic exercise. It is a critical determinant of its utility and applicability.

Poor solubility can lead to a cascade of challenges, including:

  • Reduced Bioavailability: In drug development, a compound must dissolve to be absorbed and exert its therapeutic effect.[2][3]

  • Inefficient Reactions: In organic synthesis, reactants must be in the same phase to interact effectively.

  • Complicated Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the target compound and impurities in a given solvent system.

  • Formulation Difficulties: The development of stable and effective dosage forms is contingent on the solubility of the API in appropriate excipients and carriers.[1]

This guide will provide a systematic approach to navigating the solubility landscape of this compound, empowering researchers to make informed decisions in their scientific endeavors.

Physicochemical Properties and Predicted Solubility Behavior

The molecular structure of this compound offers valuable clues to its solubility characteristics.

Key Structural Features:

  • Aromatic Ring with a Trifluoromethyl Group: The phenyl ring is generally nonpolar, and the trifluoromethyl group is a strong electron-withdrawing group, which can influence intermolecular interactions.

  • Oxirane (Epoxide) Ring: This three-membered heterocyclic ring is polar and can act as a hydrogen bond acceptor.

  • Methylene Bridge: A flexible linker connecting the aromatic and oxirane moieties.

Based on the principle of "like dissolves like," we can make some initial predictions about the solubility of this compound.[5][6]

Expected Solubility:

  • High Solubility: In polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF), which can interact favorably with the polar oxirane ring.

  • Moderate to High Solubility: In polar protic solvents like methanol and ethanol, where hydrogen bonding with the oxirane oxygen is possible.

  • Moderate Solubility: In nonpolar aromatic solvents like toluene, due to interactions with the phenyl ring.

  • Low Solubility: In highly nonpolar aliphatic solvents such as hexane and heptane.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted Qualitative SolubilityRationale
Polar Aprotic Acetone, Ethyl Acetate, THFHighFavorable dipole-dipole interactions with the oxirane ring.
Polar Protic Methanol, EthanolModerate to HighPotential for hydrogen bonding with the oxirane oxygen.
Nonpolar Aromatic Toluene, XyleneModeratePi-pi stacking interactions with the phenyl ring.
Nonpolar Aliphatic Hexane, HeptaneLowLimited favorable intermolecular interactions.

It is crucial to emphasize that these are predictions. Empirical determination is essential for obtaining accurate quantitative solubility data.

Theoretical Framework: Hansen Solubility Parameters

For a more nuanced prediction of solubility, Hansen Solubility Parameters (HSP) provide a powerful tool.[7][8][9] HSP theory is based on the concept that the total cohesive energy of a substance can be divided into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

Each molecule is assigned a point in three-dimensional "Hansen space" defined by these three parameters.[7][8] The principle of "like dissolves like" is quantified by the distance between the HSP coordinates of the solute and the solvent.[7][8] A smaller distance suggests a higher likelihood of dissolution.[7][8]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust and reliable method for the experimental determination of the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Quantitative Analysis cluster_calc Calculation of Solubility prep1 Add excess solute to solvent in a sealed vial prep2 Equilibrate at a constant temperature with agitation (24-48h) prep1->prep2 prep3 Visually confirm the presence of undissolved solute prep2->prep3 samp1 Allow solids to settle prep3->samp1 samp2 Withdraw an aliquot of the supernatant samp1->samp2 samp3 Filter the aliquot to remove undissolved solids samp2->samp3 samp4 Dilute the filtered aliquot to a known volume samp3->samp4 ana2 Analyze standards and sample by HPLC or GC samp4->ana2 ana1 Prepare calibration standards ana1->ana2 ana3 Construct a calibration curve ana2->ana3 ana4 Determine the concentration of the diluted sample ana3->ana4 calc1 Calculate the original concentration of the saturated solution ana4->calc1 calc2 Report solubility in g/L or mol/L at the specified temperature calc1->calc2

Caption: A flowchart outlining the key steps in the experimental determination of solubility.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow any undissolved solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

    • Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the instrument response against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • The resulting value represents the solubility of this compound in the selected solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

Table 2: Experimentally Determined Solubility of this compound at 25°C (Hypothetical Data)

SolventSolubility (g/L)Solubility (mol/L)
Acetone[Insert Value][Insert Value]
Ethyl Acetate[Insert Value][Insert Value]
Methanol[Insert Value][Insert Value]
Toluene[Insert Value][Insert Value]
Hexane[Insert Value][Insert Value]

The interpretation of this data will be crucial for various applications:

  • For Process Chemists: The data will inform the choice of solvents for reactions and extractions, aiming for high solubility of reactants and differential solubility for product isolation.

  • For Formulation Scientists: The solubility in various pharmaceutically acceptable solvents will guide the development of liquid dosage forms or the selection of appropriate solvents for spray drying or crystallization processes.

  • For Analytical Chemists: This information is vital for developing and validating analytical methods, ensuring the analyte remains in solution throughout the analysis.

The Influence of Temperature on Solubility

Temperature is a critical factor that can significantly impact solubility.[10] For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[10][11][12] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[11][12] According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solute.[11][12]

However, it is essential to determine this relationship experimentally for this compound, as some compounds exhibit retrograde solubility (decreasing solubility with increasing temperature).[10] By repeating the solubility determination protocol at various temperatures, a solubility curve can be generated, providing a comprehensive understanding of the compound's behavior over a range of processing conditions.

Safety, Handling, and Disposal

As with any chemical compound, proper safety precautions are paramount when handling this compound and the associated organic solvents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to minimize inhalation of vapors.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used for detailed information on hazards, handling, and emergency procedures.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide has provided a comprehensive overview of the principles, predictive methods, and experimental protocols for determining the solubility of this compound in organic solvents. While pre-existing quantitative data may be limited, the methodologies outlined herein empower researchers to generate the critical data needed to advance their work in drug discovery, process development, and materials science. A thorough understanding of solubility is not just a matter of good science; it is a fundamental prerequisite for innovation and success.

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  • AGC Chemicals Europe. Guide for the Safe Handling of Fluoropolymer Resins. AGC Chemicals Europe. [Link]

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Safety Data Sheet (SDS) and handling precautions for 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Associated Risks

This compound is a valuable chemical intermediate in the synthesis of complex organic molecules, particularly within pharmaceutical and agrochemical research. Its structure combines two key features that define its utility and, critically, its hazard profile: a reactive epoxide ring and a metabolically stable trifluoromethylphenyl group. The epoxide moiety is a potent electrophile, susceptible to ring-opening by various nucleophiles, a characteristic that makes it a versatile synthetic building block.[1][2] The trifluoromethyl group often enhances the lipophilicity and metabolic stability of a parent molecule, making it a desirable feature in drug design.[3][4]

However, this same reactivity and stability profile necessitates a rigorous and informed approach to safety. The epoxide's ability to alkylate nucleophiles extends to biological macromolecules like DNA and proteins, underpinning its potential toxicity and carcinogenicity.[5] This guide provides an in-depth analysis of the hazards associated with this compound and outlines comprehensive, field-proven protocols for its safe handling, storage, and emergency management, moving beyond a standard Safety Data Sheet (SDS) to explain the causality behind each critical safety recommendation.

Section 1: GHS Hazard Identification and Risk Analysis

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding the hazards of a substance. For this compound, the classifications are severe and demand the highest level of precaution.[5]

Table 1: GHS Hazard Classification for this compound [5]

Hazard ClassHazard Statement CodeStatementSignal WordPictogram
Flammable LiquidsH226Flammable liquid and vaporWarning🔥
Acute Toxicity, OralH302Harmful if swallowedWarning
Acute Toxicity, DermalH311Toxic in contact with skinDanger💀
Skin Corrosion/IrritationH315Causes skin irritationWarning
Serious Eye Damage/IrritationH319Causes serious eye irritationWarning
CarcinogenicityH350May cause cancerDangerHealth Hazard
Specific Target Organ ToxicityH335May cause respiratory irritationWarning

Expert Analysis of Risks:

  • High Acute Toxicity & Carcinogenicity (H311, H350): The "Danger" signal word is driven by two primary concerns: acute dermal toxicity and potential carcinogenicity. The designation "Toxic in contact with skin" (H311) implies that even minor skin exposure can have severe health consequences. The carcinogenicity warning (H350) is the most serious long-term risk and is mechanistically linked to the epoxide's function as an alkylating agent. This combination mandates the use of stringent engineering controls (i.e., a certified chemical fume hood) and robust personal protective equipment (PPE) to prevent any contact.

  • Reactivity and Irritation (H315, H319, H335): The compound is a significant irritant to the skin, eyes, and respiratory tract. This is a direct consequence of the epoxide's reactivity with mucosal and dermal tissues. These hazards underscore the need for meticulous handling to prevent splashes, aerosol generation, and vapor inhalation.

  • Flammability (H226): The flammability risk requires that this compound be stored and handled away from all ignition sources.

Section 2: Physicochemical Properties and Their Safety Implications

Understanding the physical properties of a chemical is fundamental to designing safe handling procedures.

Table 2: Physicochemical Properties of this compound [5]

PropertyValueSource
Molecular Formula C₉H₇F₃OPubChem[5]
Molecular Weight 188.15 g/mol PubChem[5]
CAS Number 111991-14-1PubChem[5]
Form Assumed Liquid (based on H226)GHS Data[5]

Causality Behind Handling Choices:

  • Molecular Weight: The relatively low molecular weight suggests that the compound may have significant vapor pressure, increasing the risk of inhalation, especially if handled outside of a fume hood.

  • Flammability: As a flammable liquid, all storage and handling must be in areas free from sparks, open flames, and hot surfaces. Use only non-sparking tools when opening or handling containers.

Section 3: The Hierarchy of Controls: A Self-Validating System for Safety

Effective laboratory safety is not merely about wearing gloves and goggles; it is a systematic approach to risk mitigation. The "Hierarchy of Controls" is a framework that prioritizes the most effective safety measures. Every protocol involving this compound must be designed with this hierarchy in mind.

Hierarchy_of_Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous reagent if possible) Elimination->Substitution Engineering Engineering Controls (Chemical Fume Hood) Substitution->Engineering Admin Administrative Controls (SOPs, Training, Signage) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE caption Figure 1: Hierarchy of Controls (Max Width: 760px)

Figure 1: Hierarchy of Controls (Within 100 characters)

  • Engineering Controls (Highest Priority): All work with this compound must be performed in a certified chemical fume hood to prevent inhalation of vapors and contain any potential spills.[6]

  • Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs), mandatory training for all personnel, and clear labeling of work areas are essential.

  • Personal Protective Equipment (PPE): PPE is the last line of defense. It does not eliminate the hazard, but it protects the user from exposure.

Section 4: Standard Operating Protocol for Safe Handling

This protocol is a self-validating system; deviation from any step compromises the integrity of the safety envelope.

1. Pre-Handling Preparation:

  • Verification: Confirm the identity and purity of the compound via its Certificate of Analysis.
  • Area Designation: Designate a specific area within a chemical fume hood for the procedure. Ensure the area is clean and uncluttered.
  • Safety Equipment Check: Verify the fume hood has a current certification sticker. Know the location and confirm the functionality of the nearest safety shower and eyewash station.[7]
  • Spill Kit: Ensure a chemical spill kit equipped to handle flammable and toxic liquids is immediately accessible.

2. Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile or neoprene gloves. Given the H311 (Toxic in contact with skin) classification, double-gloving is strongly recommended. Inspect gloves for any signs of degradation or puncture before use.
  • Eye Protection: Wear chemical splash goggles that provide a full seal around the eyes. Standard safety glasses are insufficient.[8]
  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.

3. Step-by-Step Handling Procedure:

  • Transport: Transport the chemical container in a secondary, shatter-proof container.
  • Dispensing: Inside the fume hood, carefully uncap the container. Use a calibrated pipette or syringe to transfer the required amount. Avoid pouring directly from the bottle to minimize the risk of splashing.
  • Reaction Setup: Add the compound to the reaction vessel slowly. If the reaction is exothermic, ensure adequate cooling is in place before adding the reagent.
  • Post-Handling: Tightly seal the primary container. Decontaminate any surfaces within the fume hood that may have been exposed.

4. Storage and Waste Disposal:

  • Storage: Store the container in a locked, ventilated, and flame-proof cabinet, away from incompatible materials such as oxidizing agents.[8][9] The storage area should be clearly marked with appropriate hazard symbols.
  • Waste: All contaminated materials (gloves, pipette tips, paper towels) must be disposed of as hazardous waste.[10] Collect liquid waste in a clearly labeled, sealed container. Never mix epoxide waste with other waste streams without consulting a chemical waste expert.

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

Spill_Response_Workflow cluster_1 Emergency Spill Response Workflow Start Spill Occurs Assess Assess Spill Size & Risk (Is it manageable by lab staff?) Start->Assess MinorSpill Minor Spill (Inside Fume Hood) Assess->MinorSpill Yes MajorSpill Major Spill (Outside Hood / Large Volume) Assess->MajorSpill No Contain 1. Alert others in the area. 2. Use spill kit to absorb material. 3. Work from outside in. MinorSpill->Contain Evacuate 1. Evacuate the immediate area. 2. Alert supervisor & call EHS/Emergency Services. 3. Close doors to the lab. MajorSpill->Evacuate Cleanup 4. Collect absorbed material into hazardous waste. 5. Decontaminate the area. Contain->Cleanup Report Report Incident to Supervisor/EHS Evacuate->Report Cleanup->Report caption Figure 2: Spill Response Decision Flow (Max Width: 760px)

Figure 2: Spill Response Decision Flow (Within 100 characters)

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[11] Seek immediate medical attention. Do not use neutralizing agents. Inform medical personnel of the identity and toxicity of the compound.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

Chemical Spill:

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an absorbent material (e.g., vermiculite or a commercial spill pad).[12]

    • Work from the outside of the spill inward to prevent spreading.

    • Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the laboratory immediately. Alert all nearby personnel.[12]

    • If the material is flammable, turn off any potential ignition sources if it is safe to do so.

    • Close the laboratory doors to contain the vapors.

    • Call your institution's emergency response team (e.g., Environmental Health & Safety) and 911.[7]

    • Do not re-enter the area until it has been cleared by trained professionals.

Section 6: Toxicological Profile - The Chemistry of the Hazard

The toxicity of this compound is best understood by examining its constituent parts.

Toxicity_Mechanism cluster_2 Mechanism of Carcinogenicity Molecule 2-{[4-(...)]methyl}oxirane (Electrophilic Epoxide) Reaction SN2 Ring-Opening (Alkylation) Molecule->Reaction Nucleophile Biological Nucleophile (e.g., DNA, Protein) Nucleophile->Reaction Outcome Covalent Adduct Formation (Cellular Damage / Mutagenesis) Reaction->Outcome caption Figure 3: Epoxide Reactivity Pathway (Max Width: 760px)

Figure 3: Epoxide Reactivity Pathway (Within 100 characters)

  • The Epoxide Moiety: Epoxides are three-membered cyclic ethers with significant ring strain. This strain makes them susceptible to nucleophilic attack, leading to ring-opening.[1][2] In a biological context, cellular nucleophiles such as the amine groups on DNA bases or thiol groups in proteins can attack one of the epoxide carbons. This process, known as alkylation, forms a permanent covalent bond. Alkylation of DNA can lead to mutations during replication, which is the fundamental mechanism by which such compounds can cause cancer. This reactivity is the primary driver of the H350, H311, H315, and H319 hazard classifications.

  • The Trifluoromethylphenyl Group: The trifluoromethyl (CF₃) group is known for its high stability due to the strength of the carbon-fluorine bond.[13] In medicinal chemistry, it is often incorporated into molecules to block metabolic degradation and increase lipophilicity, which can enhance cell membrane permeability.[3][14] While generally considered inert, its presence increases the molecule's ability to penetrate biological membranes, potentially facilitating the delivery of the reactive epoxide to intracellular targets. Studies on the toxicology of trifluoromethyl compounds suggest that the overall toxicity is highly dependent on the other functional groups present in the molecule.[15]

Conclusion

This compound is a compound of significant utility that carries commensurate risks. Its profile as a flammable, highly toxic, and potentially carcinogenic substance requires that it be handled only by trained professionals under strict engineering controls. By understanding the chemical principles behind its hazards—namely, the alkylating nature of the epoxide ring—researchers can implement the multi-layered safety protocols outlined in this guide. Adherence to the hierarchy of controls, rigorous use of PPE, and preparedness for emergency situations are not optional; they are integral to the responsible use of this valuable chemical in advancing scientific discovery.

References

  • PubChem. (n.d.). 2-[4-(Trifluoromethyl)phenyl]oxirane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane. National Center for Biotechnology Information. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
  • Nasireddy, S. R., Upreti, G. C., & Singh, A. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. Archives of Toxicology, 98(7), 2213-2229. Retrieved from [Link]

  • University of Oklahoma Health Sciences. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link] (General link to the EHSO manual section).

  • Reddit r/chemistry. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Retrieved from [Link]

  • Bohl, V. J., & Tota, M. R. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. (This is a representative citation reflecting the content of the search result). Retrieved from [Link]

  • University of Waterloo. (n.d.). Emergency Response Guide – Exposures & Spills. Retrieved from [Link] (General link to emergency procedures).

  • University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard: 2-[4-(trifluoromethoxy)phenyl]oxirane. Retrieved from [Link]

  • MIRA Safety. (2025). Effective Spill Response for Chemical Spills: Guidelines and Procedures. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety. Retrieved from [Link]

  • Nakagawa, H., et al. (2018). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry, 14, 2568-2575. Retrieved from [Link]

  • Kyzer, J. L., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678-680. Retrieved from [Link]

  • Li, H., et al. (2006). Practical Stereoselective Synthesis of an α-Trifluoromethyl-α-alkyl Epoxide via a Diastereoselective Trifluoromethylation Reaction. The Journal of Organic Chemistry, 71(23), 8918-8921. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring opening of various terminal epoxides with TBAF/THF. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. Retrieved from [Link]

  • Soderberg, T. (n.d.). Reactions of Epoxides: Ring-Opening. LibreTexts. (This is a representative citation for the general chemistry concept).

Sources

Predicted metabolic pathways of 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Metabolic Pathways of 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane

Abstract: This technical guide provides a predictive analysis of the metabolic fate of this compound, a compound featuring a reactive oxirane (epoxide) ring and a metabolically robust trifluoromethylphenyl moiety. In drug development, a proactive assessment of metabolic pathways is critical for evaluating a compound's pharmacokinetic profile, potential for drug-drug interactions, and toxicological risk. Based on its chemical structure, the primary metabolic transformations are predicted to be Phase I hydrolysis of the epoxide ring by epoxide hydrolases (EH) and Phase II conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). Minor contributions from Cytochrome P450 (CYP450) mediated oxidation are also considered. This document outlines the mechanistic basis for these predictions and presents a comprehensive, self-validating experimental workflow for their empirical confirmation using modern in vitro systems and advanced bioanalytical techniques.

Introduction: Structural Rationale for Metabolic Prediction

The chemical structure of this compound presents two key features that dictate its likely biotransformation.

  • The Oxirane Ring: Also known as an epoxide, this three-membered cyclic ether is characterized by significant ring strain, rendering its carbon atoms highly electrophilic and susceptible to nucleophilic attack.[1][2] This reactivity makes the oxirane ring a primary site for metabolic reactions, particularly detoxification pathways that open the ring to form more polar, excretable products. Epoxides can be formed endogenously or as intermediate metabolites of xenobiotics, and their detoxification is a crucial cellular process to prevent covalent binding to macromolecules like DNA and proteins.[3][4][5]

  • The 4-(Trifluoromethyl)phenyl Group: The trifluoromethyl (-CF3) group is a common substituent in medicinal chemistry, intentionally incorporated to enhance metabolic stability.[6][7] The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism.[8] Its strong electron-withdrawing nature also deactivates the attached aromatic ring, reducing its susceptibility to CYP450-mediated hydroxylation compared to an unsubstituted phenyl ring.[9] While generally stable, this moiety's influence on the overall metabolic profile must be experimentally verified.[10]

Understanding the interplay between these structural motifs allows for the formulation of a robust hypothesis regarding the compound's metabolic fate, guiding subsequent experimental design.

Predicted Primary Metabolic Pathways

The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For the title compound, two major pathways are predicted to dominate its clearance.

Pathway A (Phase I): Hydrolysis via Epoxide Hydrolases (EH)

Epoxide hydrolases are critical enzymes that detoxify epoxides by catalyzing their hydrolysis to form corresponding vicinal diols.[11][12] This reaction involves the nucleophilic addition of a water molecule to one of the epoxide carbons, effectively relieving ring strain and significantly increasing the compound's polarity. Two main forms of EH are relevant:

  • Microsomal Epoxide Hydrolase (mEH or EPHX1): Located in the endoplasmic reticulum, mEH plays a major role in the detoxification of a wide array of xenobiotic epoxides.[5][13]

  • Soluble Epoxide Hydrolase (sEH or EPHX2): Found in the cytosol, sEH is also involved in xenobiotic metabolism and the hydrolysis of endogenous signaling molecules.[5][11]

The reaction mechanism involves a nucleophilic attack on an epoxide carbon by an aspartate residue in the enzyme's active site, forming a covalent ester intermediate.[13] A subsequent hydrolysis step, mediated by a charge-relay system, releases the diol product and regenerates the enzyme.[5] For this compound, this pathway would yield 3-[4-(Trifluoromethyl)phenyl]propane-1,2-diol .

Pathway B (Phase II): Conjugation with Glutathione (GSH)

Glutathione conjugation is a canonical Phase II detoxification pathway for electrophilic compounds, including epoxides.[][15] This reaction is catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs).[16] The reaction involves a nucleophilic attack by the thiol group (-SH) of the cysteine residue within glutathione on one of the epoxide carbons.[][16] This opens the epoxide ring and forms a stable, highly water-soluble glutathione conjugate that can be readily eliminated from the body, often after further processing into a mercapturic acid.[16]

Given the electrophilic nature of the oxirane ring, this pathway is highly probable and represents a major route of detoxification.[][17]

Potential Minor Pathways: Cytochrome P450 (CYP450) Oxidation

While the trifluoromethyl group confers significant metabolic stability, the possibility of minor oxidative metabolism by CYP450 enzymes should not be dismissed.[3][4] Potential, albeit likely minor, oxidative pathways could include:

  • Aromatic Hydroxylation: Oxidation of the phenyl ring at a position ortho or meta to the -CF3 group.

  • Benzylic Hydroxylation: Oxidation of the methylene (-CH2-) bridge connecting the phenyl ring and the oxirane.

These pathways are considered less probable due to the deactivating effect of the -CF3 group but must be investigated experimentally.

Diagram 1: Predicted Metabolic Pathways

Metabolic Pathways parent This compound (Parent Compound) diol 3-[4-(Trifluoromethyl)phenyl]propane-1,2-diol (Diol Metabolite) parent->diol Epoxide Hydrolase (EH) (Phase I Hydrolysis) gsh_conjugate Glutathione Conjugate parent->gsh_conjugate Glutathione S-Transferase (GST) (Phase II Conjugation) hydroxylated Hydroxylated Metabolite (Minor Product) parent->hydroxylated Cytochrome P450 (CYP) (Phase I Oxidation) Experimental Workflow cluster_incubation Step 1: In Vitro Incubation cluster_analysis Step 2: Bioanalysis cluster_interpretation Step 3: Data Interpretation & Validation start Test Compound: This compound hlm Human Liver Microsomes (+/- NADPH) start->hlm hep Human Hepatocytes start->hep rec Recombinant Enzymes (CYPs, EH, GSTs) start->rec lcms LC-MS/MS Analysis (High-Resolution MS) hlm->lcms hep->lcms rec->lcms id Metabolite Identification (Accurate Mass & MS/MS Fragmentation) lcms->id pheno Reaction Phenotyping (Identify Responsible Enzymes) id->pheno

Sources

Technical Whitepaper: 4-Trifluoromethylbenzyl Epoxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive review of 4-trifluoromethylbenzyl epoxide derivatives, specifically focusing on 2-((4-(trifluoromethyl)benzyl)oxy)oxirane (the glycidyl ether variant) and its structural analog 4-(trifluoromethyl)styrene oxide . These scaffolds are critical building blocks in drug discovery, serving as precursors to


-adrenergic receptor antagonists, soluble epoxide hydrolase (sEH) inhibitors, and covalent kinase probes.

The inclusion of the trifluoromethyl (-CF


)  group at the para-position imparts unique physicochemical properties: it enhances lipophilicity, prevents metabolic oxidation at the benzylic para-position, and modulates the electrophilicity of the epoxide ring. This guide details the synthetic routes, regioselective ring-opening mechanisms, and validated experimental protocols for researchers utilizing these fluorinated intermediates.

Chemical Identity & Structural Logic

The Fluorine Effect

The strategic incorporation of fluorine in the 4-position of the benzyl ring serves three distinct medicinal chemistry purposes:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking P450-mediated hydroxylation at the para-position.

  • Lipophilicity: The -CF

    
     group significantly increases 
    
    
    
    , facilitating membrane permeability.
  • Electronic Modulation: The strong electron-withdrawing nature (

    
    ) of the -CF
    
    
    
    group reduces the electron density of the aromatic ring. In styrene oxide derivatives, this deactivates the benzylic carbon toward carbocation formation, influencing regioselectivity during ring opening.
Structural Variants

Researchers must distinguish between two common "benzyl epoxide" nomenclatures:

Common NameIUPAC NameStructure DescriptionKey Reactivity
TF-Benzyl Glycidyl Ether 2-((4-(trifluoromethyl)benzyl)oxy)oxiraneBenzyl group linked to epoxide via ether oxygen.S

2 attack at terminal carbon (steric control).
TF-Styrene Oxide 2-(4-(trifluoromethyl)phenyl)oxiraneEpoxide directly attached to the aromatic ring.Electronic bias affects regioselectivity (benzylic vs. terminal).

Note: This guide focuses primarily on the Glycidyl Ether variant, as it is the standard "benzyl epoxide" building block for amino-alcohol linkers.

Synthesis & Reaction Pathways[1][2][3][4][5][6][7][8][9]

The synthesis of 4-trifluoromethylbenzyl glycidyl ether is typically achieved via a Williamson ether synthesis using 4-trifluoromethylbenzyl bromide and epichlorohydrin or glycidol.

Mechanistic Pathway Visualization

The following diagram illustrates the synthesis of the scaffold and its divergent reactivity with nucleophiles (amines) versus hydrolysis.

G Start 4-TF-Benzyl Bromide Intermediate 4-TF-Benzyl Glycidyl Ether Start->Intermediate Substitution (SN2) Reagent Epichlorohydrin (NaOH, PTC) Reagent->Intermediate Reagent Path1 Nucleophile (R-NH2) (Basic Conditions) Intermediate->Path1 Path2 Hydrolysis (H2O/H+) (Acidic Conditions) Intermediate->Path2 Product1 Beta-Amino Alcohol (Major: Terminal Attack) Path1->Product1 Regioselective Ring Opening Product2 Vicinal Diol (Metabolite) Path2->Product2 Epoxide Hydrolase Mimicry

Figure 1: Synthetic pathway from benzyl bromide precursor to amino-alcohol derivatives via the epoxide intermediate.

Validated Experimental Protocol

Protocol: Synthesis of 2-((4-(trifluoromethyl)benzyl)oxy)oxirane

Objective: Synthesize the target epoxide from commercially available 4-trifluoromethylbenzyl alcohol or bromide. Mechanism: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis.

Reagents & Materials:
  • 4-(Trifluoromethyl)benzyl alcohol (1.0 eq)

  • Epichlorohydrin (3.0 eq) – Excess acts as solvent and reduces oligomerization.

  • Sodium Hydroxide (50% aq. solution, 4.0 eq)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 eq) – Phase transfer catalyst.

  • Solvent: Toluene or neat (if excess epichlorohydrin is used).

Step-by-Step Methodology:
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, charge 4-(trifluoromethyl)benzyl alcohol and TBAHS.

  • Addition: Add Epichlorohydrin (ECH) slowly at room temperature.

  • Initiation: Cool the mixture to 0°C using an ice bath. Dropwise add the 50% NaOH solution over 30 minutes. Causality: Exothermic reaction; controlling temperature prevents polymerization of ECH.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4–6 hours.

  • Monitoring (Self-Validation): Check TLC (Hexane/EtOAc 4:1). The starting alcohol (lower Rf) should disappear, replaced by the less polar epoxide spot (higher Rf).

  • Workup: Dilute with diethyl ether and water. Separate the organic layer.[1] Wash with water (2x) and brine (1x).

  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    
Validation Criteria:
  • 1H NMR (CDCl3): Look for the disappearance of the benzylic -OH proton. The diagnostic epoxide protons should appear as multiplets at

    
     2.6–2.9 ppm (terminal 
    
    
    
    ) and
    
    
    3.1–3.2 ppm (methine
    
    
    ). The benzylic
    
    
    usually appears as a singlet/AB quartet around
    
    
    4.6 ppm.
Protocol: Nucleophilic Ring Opening (Aminolysis)

Objective: Convert the epoxide to a


-amino alcohol (common pharmacophore).
Step-by-Step Methodology:
  • Dissolution: Dissolve the purified epoxide (1.0 eq) in Ethanol or Isopropanol (0.2 M).

  • Nucleophile Addition: Add the primary amine (e.g., isopropylamine) (1.2–1.5 eq). Note: If the amine is volatile, use a sealed tube.

  • Catalysis (Optional): For sluggish amines, add 10 mol%

    
     or Calcium Triflate as a Lewis acid catalyst to activate the epoxide oxygen.
    
  • Reaction: Heat to 60°C for 12 hours.

  • Workup: Concentrate the solvent. The product is often pure enough for the next step; otherwise, an acid-base extraction purifies the amine.

Regioselectivity & Mechanism

The regioselectivity of the ring opening is dictated by the interplay of steric hindrance and electronic stabilization.

Glycidyl Ethers (Standard Case)

For 2-((4-(trifluoromethyl)benzyl)oxy)oxirane , the reaction is primarily sterically controlled .

  • Nucleophile Attack: Occurs at the terminal carbon (C3).

  • Product: Secondary alcohol with the amine at the terminus.

Styrene Oxides (Electronic Bias)

For 2-(4-(trifluoromethyl)phenyl)oxirane , the electron-withdrawing -CF


 group destabilizes the developing positive charge at the benzylic position during the transition state.
  • Result: Unlike unsubstituted styrene oxide (which can show significant benzylic attack under acidic conditions), the -CF

    
     derivative strongly favors attack at the terminal carbon  due to both steric accessibility and electronic deactivation of the benzylic site.
    

Regio cluster_0 Transition States Epoxide 4-TF-Benzyl Glycidyl Ether TS_Steric Terminal Attack (C3) (Favored: Low Steric Hindrance) Epoxide->TS_Steric TS_Electronic Internal Attack (C2) (Disfavored: Steric Clash) Epoxide->TS_Electronic Product Major Product: 1-Amino-3-alkoxy-propan-2-ol TS_Steric->Product

Figure 2: Regioselectivity logic flow. The terminal attack is kinetically favored.

Applications in Drug Development

Soluble Epoxide Hydrolase (sEH) Inhibitors

The 4-trifluoromethylbenzyl moiety is a classic bioisostere in sEH inhibitor design. While urea-based inhibitors are common, epoxide derivatives are used as:

  • Mechanistic Probes: To study the catalytic pocket of sEH.

  • Transition State Mimics: The opened diol mimics the transition state of the hydrolysis of endogenous epoxyeicosatrienoic acids (EETs).

Covalent Kinase Inhibitors

Epoxides are "warheads" (electrophiles) that can target specific cysteine residues in the ATP-binding pocket of kinases. The -CF


 group tunes the reactivity of the warhead, ensuring it is reactive enough to bind the target cysteine but stable enough to avoid non-specific toxicity (glutathione depletion).
Data Summary: Physicochemical Impact
PropertyUnsubstituted Benzyl Epoxide4-TF-Benzyl EpoxideImpact on Drug Design
LogP ~1.8~2.7Improved BBB penetration; higher plasma protein binding.
Hammett

0.000.54Electron-poor ring; alters

-

stacking interactions.
Metabolic Site Para-hydroxylation (High)BlockedLonger half-life (

).

References

  • Preparation of Benzyl Glycidyl Ether Derivatives: Title: Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions.[2] Source: PubMed / PMC. URL:[Link]

  • Epoxide Ring Opening Mechanisms: Title: Epoxide Ring-Opening Reactions - SN1 vs. SN2, regioselectivity, and stereoselectivity. Source: Chemistry LibreTexts. URL:[Link]

  • Fluorine in Medicinal Chemistry: Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

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An In-depth Technical Guide on the Electronic Effects of the Trifluoromethyl Group on Oxirane Ring Stability

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on their physicochemical and biological properties.[1][2][3] When appended to an oxirane (epoxide) ring, the CF₃ group's potent electron-withdrawing nature dramatically alters the ring's stability and reactivity. This guide provides a comprehensive analysis of the electronic effects of the trifluoromethyl group on the oxirane ring. We will explore the inductive effects, bond polarization, and resulting impact on ring strain. Furthermore, this document will detail the mechanistic pathways of nucleophilic ring-opening reactions under both acidic and basic conditions, highlighting the regiochemical outcomes dictated by the CF₃ substituent. Detailed experimental protocols for the synthesis and analysis of trifluoromethylated oxiranes are also presented to provide a practical framework for researchers in the field.

Introduction: The Trifluoromethyl Group and the Oxirane Ring in Drug Discovery

The trifluoromethyl group is a key pharmacophore in contemporary drug design.[2] Its incorporation into drug candidates often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] These benefits stem from the unique electronic properties of the CF₃ group, which is one of the most powerful electron-withdrawing groups in organic chemistry.[4][5]

Oxiranes, or epoxides, are versatile three-membered heterocyclic intermediates in organic synthesis. Their inherent ring strain makes them susceptible to ring-opening reactions with a wide array of nucleophiles, providing a powerful tool for the construction of complex molecular architectures. The convergence of the trifluoromethyl group's electronic influence with the reactivity of the oxirane ring presents a fascinating area of study with significant implications for the synthesis of novel therapeutic agents.

The Inductive Effect of the Trifluoromethyl Group on the Oxirane Ring

The primary electronic influence of the trifluoromethyl group is its strong inductive electron-withdrawing effect (-I effect).[4][5] This effect arises from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and, consequently, the C-C bond connecting the CF₃ group to the oxirane ring. This inductive pull of electron density has several key consequences for the stability and reactivity of the trifluoromethylated oxirane.

Polarization of the Oxirane C-O Bonds

The electron-withdrawing nature of the CF₃ group significantly polarizes the adjacent C-O bond in the oxirane ring. This results in the carbon atom bearing the CF₃ group (Cα) becoming more electron-deficient and, therefore, more electrophilic. The neighboring carbon atom (Cβ) is also affected, but to a lesser extent. This differential polarization is a critical factor in determining the regioselectivity of nucleophilic attack.

Impact on Ring Strain

While the inherent angle strain in a three-membered ring is the primary contributor to the reactivity of epoxides, the electronic effects of substituents can further modulate this strain.[6][7] The powerful electron-withdrawing CF₃ group can influence the bond lengths and electron density within the oxirane ring.[8] Computational studies have shown that the presence of a CF₃ group can lead to an elongation of the adjacent C-O bond, which can subtly alter the overall ring strain and influence the activation energy for ring-opening.[9]

Reactivity and Regioselectivity of Trifluoromethylated Oxirane Ring-Opening

The nucleophilic ring-opening of trifluoromethylated oxiranes is a highly regioselective process, with the outcome being heavily dependent on the reaction conditions (acidic vs. basic).

Base-Catalyzed Ring-Opening: An SN2 Mechanism

Under basic or nucleophilic conditions, the ring-opening of epoxides generally proceeds via an SN2 mechanism.[10][11] In this scenario, the nucleophile attacks the less sterically hindered carbon atom. For a trifluoromethylated oxirane, the nucleophile will preferentially attack the carbon atom that does not bear the bulky CF₃ group (Cβ).

The reaction is initiated by the direct attack of the nucleophile on the less substituted carbon, leading to the opening of the oxirane ring and the formation of a transient alkoxide intermediate. Subsequent protonation yields the final product. The regioselectivity is primarily governed by steric hindrance, with the bulky trifluoromethyl group effectively shielding the adjacent carbon from nucleophilic attack.

Diagram of Base-Catalyzed Ring-Opening:

G cluster_reactants Reactants cluster_transition Transition State cluster_product Product CF3_Epoxide CF₃-Epoxide TS [Nu---Cβ---O]⁻ CF3_Epoxide->TS Sɴ2 Attack at Cβ Nu Nu⁻ Nu->TS Product_B CF₃-CH(OH)-CH₂(Nu) TS->Product_B Ring Opening

Caption: Base-catalyzed Sɴ2 attack on a trifluoromethylated epoxide.

Acid-Catalyzed Ring-Opening: A Hybrid SN1/SN2 Mechanism

In the presence of an acid catalyst, the ring-opening mechanism shifts.[10][11][12] The reaction begins with the protonation of the epoxide oxygen, creating a much better leaving group.[12] This is followed by nucleophilic attack. The regioselectivity under acidic conditions is dictated by electronic factors rather than sterics.[10]

The protonated epoxide can be viewed as a resonance hybrid, with a partial positive charge developing on the carbon atoms of the ring. Due to the powerful electron-withdrawing nature of the CF₃ group, the adjacent carbon atom (Cα) is significantly destabilized as a carbocation. Conversely, the other carbon (Cβ) can better accommodate a partial positive charge. However, the strong inductive effect of the CF₃ group also makes the Cα position highly electrophilic.

In practice, for trifluoromethylated epoxides, nucleophilic attack under acidic conditions predominantly occurs at the carbon atom bearing the trifluoromethyl group (Cα).[9] This outcome is attributed to the formation of a more stable transition state where the C-O bond to the more substituted carbon is more significantly broken, leading to a species with considerable carbocationic character at that position.[11][13] The nucleophile then attacks this more electrophilic and more substituted carbon.

Diagram of Acid-Catalyzed Ring-Opening:

G cluster_reactants Reactants cluster_intermediate Protonated Intermediate cluster_product Product CF3_Epoxide CF₃-Epoxide Protonated_Epoxide [CF₃-Epoxide-H]⁺ CF3_Epoxide->Protonated_Epoxide Protonation H_plus H⁺ H_plus->Protonated_Epoxide Product_A CF₃-C(Nu)(OH)-CH₃ Protonated_Epoxide->Product_A Nucleophilic Attack at Cα

Caption: Acid-catalyzed ring-opening of a trifluoromethylated epoxide.

Condition Mechanism Site of Nucleophilic Attack Major Product
Basic/NucleophilicSN2Less substituted carbon (Cβ)Secondary Alcohol
AcidicSN1/SN2 HybridMore substituted carbon (Cα)Tertiary Alcohol

Experimental Protocols

Synthesis of Trifluoromethylated Oxiranes

A common method for the synthesis of trifluoromethylated oxiranes is the epoxidation of the corresponding trifluoromethylated alkene.

Step-by-Step Methodology:

  • Dissolution: Dissolve the trifluoromethylated alkene in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidizing Agent: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in DCM to the cooled alkene solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure trifluoromethylated oxirane.

Analysis by ¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is an invaluable tool for the characterization of trifluoromethylated compounds.[14][15][16] The chemical shift of the CF₃ group is highly sensitive to its electronic environment, providing crucial information about the structure and purity of the synthesized oxirane.[14][17]

Step-by-Step Methodology for ¹⁹F NMR Analysis:

  • Sample Preparation: Dissolve a small amount of the purified trifluoromethylated oxirane in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer. Use a standard pulse program for ¹⁹F detection.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Chemical Shift Referencing: Reference the chemical shift of the CF₃ signal relative to an internal or external standard (e.g., CFCl₃ at δ = 0 ppm).

  • Spectral Interpretation: Analyze the chemical shift, multiplicity (e.g., singlet, doublet), and integration of the CF₃ signal to confirm the structure of the trifluoromethylated oxirane.

Conclusion

The trifluoromethyl group exerts a profound electronic influence on the stability and reactivity of the oxirane ring. Its strong inductive effect polarizes the C-O bonds and dictates the regioselectivity of nucleophilic ring-opening reactions. Under basic conditions, steric factors dominate, leading to attack at the less substituted carbon. In contrast, under acidic conditions, electronic factors prevail, resulting in nucleophilic attack at the more substituted, trifluoromethyl-bearing carbon. A thorough understanding of these electronic effects is paramount for the rational design and synthesis of novel trifluoromethylated compounds for applications in drug discovery and materials science.

References

  • Dalvit, C., & Flocco, M. (2010). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 47(3), 227–237. [Link]

  • Alkorta, I., & Elguero, J. (2018). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 56(12), 1154–1160. [Link]

  • Petrov, V. A. (2001). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Journal of Fluorine Chemistry, 109(1), 31-37. [Link]

  • Li, Y., et al. (2022). Visible-light-mediated catalyst-free synthesis of trifluoromethyl(spiro)-epoxides bearing contiguous quaternary centers. Organic Chemistry Frontiers, 9(1), 118-123. [Link]

  • Werle, Y., & Kovermann, M. (2021). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal, 27(47), 12053-12068. [Link]

  • Qiu, Z., et al. (2010). Practical Stereoselective Synthesis of an α-Trifluoromethyl-α-alkyl Epoxide via a Diastereoselective Trifluoromethylation Reaction. The Journal of Organic Chemistry, 75(21), 7463–7466. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. [Link]

  • Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5477. [Link]

  • Funabiki, K., et al. (2018). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry, 14, 2596–2604. [Link]

  • ResearchGate. (n.d.). Ring opening of various terminal epoxides with TBAF/THF. [Link]

  • Powis, I., et al. (2014). Photoelectron circular dichroism and spectroscopy of trifluoromethyl- and methyl-oxirane: a comparative study. Physical Chemistry Chemical Physics, 16(10), 467-476. [Link]

  • Klumpp, D. A., et al. (2007). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 129(34), 10352–10353. [Link]

  • Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]

  • Sojka, M., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 8(12), 8036–8043. [Link]

  • Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 999–1003. [Link]

  • Klumpp, D. A., et al. (2007). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society, 129(34), 10352–10353. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]

  • ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a... [Link]

  • Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2021(3), 1-32. [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]

  • ResearchGate. (n.d.). Mechanisms for oxirane ring opening with pyridine/9HF. [Link]

  • Reddit. (2023). Trifluoromethoxy group electron-withdrawing or electron-donating? [Link]

  • Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5477. [Link]

  • Leroux, F. R., et al. (2014). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Current Topics in Medicinal Chemistry, 14(8), 941-951. [Link]

  • Grabowsky, S., et al. (2011). Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives. Crystal Growth & Design, 11(9), 4199-4211. [Link]

  • McMurry, J. (2024). 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2023). Epoxide Opening in Acidic and Basic Conditions. YouTube. [Link]

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  • ResearchGate. (n.d.). Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins. [Link]

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Methodological & Application

Synthesis protocols for 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane from allyl precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane

Executive Summary

This guide details the optimized synthesis protocol for This compound (CAS: Generic/Analogous), a critical fluorinated building block in the development of metabolic-resistant pharmaceuticals and agrochemicals.

The protocol utilizes a Prilezhaev epoxidation strategy targeting 1-allyl-4-(trifluoromethyl)benzene . Unlike styrenyl epoxides, this homologated "benzyl oxirane" scaffold offers unique conformational flexibility and resistance to benzylic nucleophilic attack. This guide prioritizes the m-CPBA (meta-chloroperoxybenzoic acid) route due to its high stereospecificity (syn-addition), operational reliability at laboratory scale (1g – 50g), and tolerance of the electron-withdrawing trifluoromethyl moiety.

Key Performance Indicators (KPIs):

  • Target Yield: 82–88% (Isolated)

  • Purity: >98% (GC-MS/NMR)

  • Reaction Time: 12–16 Hours

  • Safety Profile: Managed Peroxide Risks

Strategic Retrosynthesis & Mechanism

The synthesis hinges on the electrophilic epoxidation of the terminal alkene. The trifluoromethyl group (


) at the para position exerts a strong electron-withdrawing inductive effect (

). However, because the alkene is insulated by a methylene bridge (allylic position), the double bond retains sufficient nucleophilicity to react with peracids without requiring metal catalysts.

Reaction Scheme: The transformation proceeds via a concerted "Butterfly Mechanism" transition state, ensuring retention of stereochemistry (though the starting material here is achiral, this mechanism prevents carbocation rearrangement).

ReactionScheme SM 1-allyl-4-(trifluoromethyl)benzene (C10H9F3) TS Concerted Transition State (Butterfly Mechanism) SM->TS + [O] Reagent m-CPBA (DCM, 0°C to RT) Product This compound (Target Epoxide) TS->Product Byproduct m-Chlorobenzoic Acid (Precipitate) TS->Byproduct

Figure 1: Mechanistic pathway for the Prilezhaev epoxidation of the allyl precursor.

Precursor Sourcing & Preparation

If the allyl precursor 1-allyl-4-(trifluoromethyl)benzene is not commercially available, it must be synthesized via a Grignard coupling.

Protocol A: Precursor Synthesis (Kumada/Grignard Variant)

  • Reagents: 4-Bromobenzotrifluoride (1.0 eq), Magnesium turnings (1.1 eq), Allyl bromide (1.2 eq), THF (Anhydrous).

  • Activation: Initiate Grignard formation with iodine crystal/heat.

  • Coupling: Cool 4-(trifluoromethyl)phenylmagnesium bromide to 0°C. Add allyl bromide dropwise.

  • Workup: Quench with

    
    , extract with pentane (to avoid loss of volatile product), and distill.
    
    • Note: The allyl precursor is volatile. Avoid high-vacuum rotary evaporation for extended periods.

Core Protocol: Epoxidation

Method: m-CPBA Oxidation in Buffered Methylene Chloride.[1]

Rationale: The reaction generates m-chlorobenzoic acid (mCBA) as a byproduct.[2] While epoxides are generally stable, the presence of acid can catalyze ring-opening (hydrolysis) to the diol. We utilize a biphasic buffer system ($ \text{NaHCO}_3 $) to neutralize acidity in situ.

Materials Checklist
ComponentSpecificationRole
Precursor 1-allyl-4-(trifluoromethyl)benzene (>98%)Substrate
Oxidant m-CPBA (70-75% wt balance water/acid)Electrophilic Oxygen Source
Solvent Dichloromethane (DCM), ACS GradeNon-participating solvent
Buffer Sodium Bicarbonate (

)
Acid Scavenger
Quench Sodium Sulfite (

)
Peroxide Destroyer
Step-by-Step Procedure

Step 1: Setup and Solubilization

  • In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (53.7 mmol) of 1-allyl-4-(trifluoromethyl)benzene in 150 mL of DCM .

  • Add 6.8 g (80.6 mmol, 1.5 eq) of solid

    
     directly to the flask. This heterogeneous buffer prevents acid buildup.
    
  • Cool the suspension to 0°C using an ice/water bath.

Step 2: Oxidant Addition

  • Weigh out 14.5 g (~59 mmol based on 70% purity) of m-CPBA.

    • Critical Safety: Do not use metal spatulas with high-concentration peroxides. Use plastic or ceramic.

  • Dissolve m-CPBA in 100 mL DCM in a separate beaker (some insolubles are normal; decant the liquid if necessary, or add as a slurry).

  • Add the m-CPBA solution dropwise to the reaction flask over 30 minutes via an addition funnel. Maintain internal temperature <5°C to prevent exotherms.

Step 3: Reaction Monitoring

  • Allow the reaction to warm to Room Temperature (20–25°C) naturally.

  • Stir vigorously for 12–16 hours .

  • TLC Monitor: Silica gel, 10% EtOAc in Hexanes.

    • Stain:

      
       (Epoxides stain poorly, but the alkene SM will stain brown/yellow).
      
    • Observation: Disappearance of the high-Rf alkene spot.

Step 4: Workup (The "Double Wash" Technique)

  • Quench: Cool to 0°C. Slowly add 100 mL of saturated aqueous

    
      (Sodium Sulfite). Stir for 20 minutes.
    
    • Test: Use starch-iodide paper. If it turns blue, peroxides are still present. Add more sulfite until negative.

  • Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Acid Removal: Wash the organic layer with 2 x 100 mL saturated

    
     .
    
    • Caution: Gas evolution (

      
      ) will occur. Vent frequently.
      
  • Drying: Wash with brine, dry over anhydrous

    
    , and filter.
    

Step 5: Purification

  • Concentrate the filtrate under reduced pressure (Rotovap: 30°C, >200 mbar). Do not overheat; epoxides are thermally sensitive.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (Neutralized with 1%

      
       if product shows instability).
      
    • Eluent: Gradient 0%

      
       10% Ethyl Acetate in Hexanes.
      
    • Target: The epoxide is slightly more polar than the alkene but much less polar than the mCBA byproduct.

Process Workflow Diagram

Workflow cluster_setup Phase 1: Setup cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Workup Start Dissolve Allyl Precursor in DCM Buffer Add Solid NaHCO3 (Buffer) Start->Buffer Cool Cool to 0°C Buffer->Cool AddOx Dropwise Addition of m-CPBA Cool->AddOx Stir Stir 12-16h @ Room Temp AddOx->Stir Check TLC/GC Check (Alkene Consumed?) Stir->Check Check->Stir No Quench Quench with Na2SO3 (Destroy Peroxides) Check->Quench Yes Wash Wash with NaHCO3 (Remove mCBA) Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry

Figure 2: Operational workflow for the synthesis of this compound.

Analytical Validation

TechniqueExpected Signal (Diagnostic)Interpretation
1H NMR (CDCl3)

2.5–2.8 ppm (m, 2H)
Epoxide ring protons (

)
1H NMR (CDCl3)

3.1 ppm (m, 1H)
Epoxide methine proton (

)
1H NMR (CDCl3)

2.9 ppm (d, 2H)
Benzylic methylene (

)
19F NMR

-62.5 ppm (s)
Trifluoromethyl group (Reference standard)
IR Spectroscopy ~1250 cm

(strong)
C-O-C symmetric stretch (Epoxide)
IR Spectroscopy ~1320 cm

C-F stretch

Self-Validation Check:

  • Absence of Alkene: Check for loss of vinyl protons at 5.0–6.0 ppm.

  • Absence of Aldehyde: Ensure no peak at 9.5–10.0 ppm (indicates Meinwald rearrangement).

Safety & Handling

  • Peroxide Hazard: m-CPBA is shock-sensitive in dry, high-purity forms. Keep wet (stabilized) and store at 4°C. Never distill the reaction mixture before quenching peroxides.

  • Epoxide Toxicity: Epoxides are alkylating agents.[1] Use double gloves (Nitrile) and work in a fume hood.

  • Waste Disposal: Aqueous washes containing sulfite and bicarbonate must be treated as chemical waste. Do not mix oxidant waste with organic solvents like acetone (formation of TATP).

References

  • Prilezhaev Reaction Mechanism: Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis 1984.8 (1984): 629-656.

  • m-CPBA Protocols: "Epoxidation of Alkenes." Organic Chemistry Portal. Retrieved Oct 2023. Link

  • Trifluoromethyl Chemistry: Ma, J. A., & Cahard, D. "Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews 108.9 (2008). Link

  • Handling of Peroxides: National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." (2011). Link

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Application Notes and Protocols for Nucleophilic Ring-Opening Reactions of 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane in Medicinal Chemistry

The compound this compound is a valuable building block in medicinal chemistry and drug discovery. Its structure combines a reactive oxirane (epoxide) ring with a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF3) group is a key pharmacophore, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates by altering their electronic and conformational properties.[1][2][3] The strained three-membered epoxide ring is a versatile electrophile, susceptible to ring-opening by a wide array of nucleophiles, providing a direct route to 1,2-difunctionalized compounds, particularly β-amino alcohols, which are prevalent in many pharmaceutical agents.[4][5]

These application notes provide a detailed guide to the nucleophilic ring-opening reactions of this specific epoxide, focusing on the mechanistic rationale, regioselectivity, and practical experimental protocols for the synthesis of key intermediates for drug development.

Core Principles of Ring-Opening: Mechanistic Considerations and Regioselectivity

The nucleophilic ring-opening of this compound can proceed through different mechanisms depending on the reaction conditions, primarily the nature of the nucleophile and the presence of an acid or base catalyst. These conditions dictate the regioselectivity of the reaction, i.e., which of the two epoxide carbons is attacked by the nucleophile.

The two carbons of the oxirane ring are Cα (the carbon bearing the trifluoromethylbenzyl substituent) and Cβ (the terminal, unsubstituted carbon).

Base-Catalyzed/Nucleophilic Conditions (Sₙ2 Mechanism)

Under neutral or basic conditions, with strong nucleophiles such as primary or secondary amines, the reaction generally proceeds via an Sₙ2 mechanism.[1][6][7] The nucleophile directly attacks one of the epoxide carbons, leading to the concerted cleavage of the C-O bond.

Causality of Regioselectivity: In an Sₙ2 reaction, steric hindrance is the dominant factor.[7][8] The nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, the Cβ position is significantly less hindered than the Cα position. Therefore, attack at Cβ is favored, leading to the formation of a single major regioisomer. The reaction results in an inversion of stereochemistry at the attacked carbon center.[1][2]

Caption: Base-Catalyzed Sₙ2 Ring-Opening.

Acid-Catalyzed Conditions (Borderline Sₙ1/Sₙ2 Mechanism)

In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated or coordinated to the acid, making it a better leaving group.[9][10][11] This activation enhances the electrophilicity of the epoxide carbons. The mechanism of nucleophilic attack under these conditions is more complex, often described as a "borderline" Sₙ1/Sₙ2 mechanism.[9][11]

Causality of Regioselectivity: While the reaction still has significant Sₙ2 character (backside attack), electronic factors play a more crucial role.[2][4] The protonated epoxide develops partial positive charge on the carbon atoms. The Cα carbon, being benzylic, can better stabilize a developing positive charge through resonance with the phenyl ring. Consequently, under acidic conditions, the nucleophile may preferentially attack the more substituted Cα carbon.[4] This can lead to a mixture of regioisomers, with the product of Cα attack often predominating, especially with weaker nucleophiles.

Caption: Acid-Catalyzed Ring-Opening.

Experimental Protocols

The following protocols are generalized based on established procedures for the ring-opening of similar epoxides.[8][11] Researchers should optimize conditions for their specific nucleophiles and desired outcomes.

Protocol 1: Base-Catalyzed Aminolysis with Primary and Secondary Amines (Sₙ2 Pathway)

This protocol is designed to favor the formation of the regioisomer resulting from nucleophilic attack at the less hindered Cβ position.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, benzylamine) (1.2 - 2.0 equivalents)

  • Solvent (e.g., Ethanol, Methanol, or solvent-free)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the chosen solvent (e.g., ethanol, 5-10 mL per mmol of epoxide). For solvent-free conditions, proceed to the next step.

  • Add the amine (1.2 - 2.0 eq) to the flask.

  • Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure β-amino alcohol.

Expected Outcome: The major product will be the 1-amino-3-[4-(trifluoromethyl)phenyl]propan-2-ol derivative.

Protocol 2: Lewis Acid-Catalyzed Aminolysis

This protocol employs a Lewis acid to activate the epoxide, which can influence the regioselectivity, potentially favoring attack at the more substituted Cα position.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • Lewis Acid (e.g., Zn(ClO₄)₂·6H₂O, Sc(OTf)₃, InCl₃) (5-10 mol%)

  • Solvent (e.g., Acetonitrile, Dichloromethane)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., acetonitrile, 5-10 mL per mmol of epoxide).

  • Add the Lewis acid catalyst (0.05 - 0.1 eq).

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the amine (1.0 - 1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 1-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: A mixture of regioisomers may be obtained, with the ratio depending on the specific Lewis acid and nucleophile used. The major product is often the result of attack at the benzylic Cα position.

Data Presentation: Regioselectivity in Epoxide Ring-Opening

The regioselectivity of the ring-opening reaction is a critical parameter. The following table illustrates the expected major products under different catalytic conditions for the reaction of this compound with a generic amine (R₂NH).

Catalytic Condition Mechanism Site of Attack Major Product Expected Regioisomeric Ratio (Cβ:Cα)
Base-catalyzed/NeutralSₙ2Cβ (less hindered)1-(Dialkylamino)-3-[4-(trifluoromethyl)phenyl]propan-2-ol>95:5
Acid-catalyzed (Lewis or Brønsted)Borderline Sₙ1/Sₙ2Cα (more substituted, benzylic)2-(Dialkylamino)-3-[4-(trifluoromethyl)phenyl]propan-1-olVaries (e.g., 20:80 to <5:95)

Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine Epoxide, Solvent, and Catalyst (if any) start->reagents add_nucleophile Add Nucleophile (Amine) reagents->add_nucleophile react Stir at appropriate temperature add_nucleophile->react monitor Monitor reaction by TLC or LC-MS react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Pure β-Amino Alcohol purify->end caption General Experimental Workflow

Caption: General Experimental Workflow.

Conclusion

The nucleophilic ring-opening of this compound is a powerful and versatile method for the synthesis of valuable β-amino alcohol building blocks for drug discovery. A thorough understanding of the reaction mechanisms and the factors governing regioselectivity is crucial for achieving the desired synthetic outcomes. By carefully selecting the reaction conditions—specifically, the use of basic/neutral or acidic catalysis—researchers can control the site of nucleophilic attack and selectively synthesize the desired regioisomer. The protocols provided herein serve as a robust starting point for the exploration of these important transformations.

References

  • Parker, R. E.; Isaacs, N. S. Mechanisms of Epoxide Reactions. Chemical Reviews, 1959 , 59 (4), 737–799. [Link]

  • Azizi, N.; Saidi, M. R. Highly Regioselective Ring Opening of Epoxides with Amines in the Presence of a Lewis Acid. Organic Letters, 2003 , 5 (21), 3847–3850. [Link]

  • Chini, M.; Crotti, P.; Macchia, F. Regioselectivity in the Ring-Opening of 1,2-Epoxides with Amines. A Review. Tetrahedron, 1991 , 47 (16-17), 2989–3039. [Link]

  • McMurry, J. E. Organic Chemistry, 9th ed.; Cengage Learning, 2015.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • Chakraborti, A. K.; Kondaskar, A. Lithium Bromide Catalyzed Regio- and Stereoselective Opening of Epoxides with Amines: A Simple and Efficient Method for the Synthesis of β-Amino Alcohols. Tetrahedron Letters, 2003 , 44 (44), 8315–8319. [Link]

  • Shivani, B.; Pujala, B.; Chakraborti, A. K. Zinc(II) Perchlorate Hexahydrate: A Highly Efficient Catalyst for the Opening of Epoxides by Amines Affording β-Amino Alcohols under Solvent-Free Conditions and with Excellent Chemo-, Regio-, and Stereoselectivities. The Journal of Organic Chemistry, 2007 , 72 (10), 3713–3722. [Link]

  • Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 1996 , 96 (2), 835–876. [Link]

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • CHIMIA. The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. [Link]

  • Royal Society of Chemistry. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. [Link]

  • Master Organic Chemistry. Epoxide Ring Opening With Base. [Link]

  • Khan Academy. Ring opening reactions of epoxides: Acid-catalyzed. [Link]

  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • SciELO México. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. [Link]

  • J-STAGE. A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Link]

  • PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

Application Notes & Protocols for 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane: A Key Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-{[4-(trifluoromethyl)phenyl]methyl}oxirane as a pharmaceutical intermediate. We will explore its fundamental chemical properties, core reactivity, and provide a practical, in-depth protocol for its application in the synthesis of precursors for high-value Active Pharmaceutical Ingredients (APIs). The narrative emphasizes the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.

Introduction: The Strategic Importance of Fluorinated Intermediates

In contemporary medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely adopted strategy to enhance pharmacological profiles. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key properties such as lipophilicity, metabolic stability, and binding affinity by altering electronic characteristics and molecular conformation.[1][2]

This compound emerges as a valuable building block in this context. It combines the reactive potential of a strained oxirane (epoxide) ring with the pharmacologically beneficial trifluoromethylphenyl moiety. This unique combination makes it a sought-after intermediate for constructing complex molecular architectures, most notably in the synthesis of calcimimetic agents like Cinacalcet.[3][4][5][6] This guide will dissect the reactivity of this intermediate and provide a robust framework for its synthetic application.

Physicochemical & Safety Profile

A thorough understanding of the intermediate's properties is paramount for its safe and effective handling.

PropertyValueSource
IUPAC Name 2-((4-(Trifluoromethyl)phenyl)methyl)oxiranePubChem[7]
CAS Number 111991-14-1PubChem[7]
Molecular Formula C₁₀H₉F₃OPubChem[7]
Molecular Weight 202.17 g/mol PubChem[7]
Appearance Flammable liquid and vaporPubChem[7]

Safety & Handling Summary: This compound is classified with several hazards. It is harmful if swallowed, toxic in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[7] Furthermore, it is suspected of causing cancer.[7] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Core Reactivity: The Epoxide Ring-Opening Mechanism

The synthetic utility of this compound is dominated by the reactivity of its epoxide ring. The inherent ring strain (approximately 13 kcal/mol) makes it significantly more reactive than acyclic ethers, allowing for ring-opening reactions under relatively mild conditions.[8][9] The regiochemical outcome of this reaction is critically dependent on the catalytic conditions (acidic vs. basic), a concept central to its strategic application.

Base-Catalyzed / Nucleophilic Ring-Opening

Under basic or neutral conditions, the reaction proceeds via a classic Sₙ2 mechanism . A strong nucleophile, such as an amine or alkoxide, directly attacks one of the epoxide carbons. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom (C3). This is the most common and predictable pathway for this specific intermediate.[8][10]

Acid-Catalyzed Ring-Opening

In the presence of an acid, the epoxide oxygen is first protonated, transforming the hydroxyl group into a much better leaving group.[9][10] This activation allows weaker nucleophiles to participate. The reaction exhibits significant Sₙ1 character; the nucleophile attacks the more substituted carbon (C2), which can better stabilize the developing partial positive charge.[8][9] This pathway provides an alternative regiochemical outcome, expanding the synthetic possibilities.

The diagram below illustrates this fundamental dichotomy in reactivity.

G cluster_base Base-Catalyzed (Sₙ2) cluster_acid Acid-Catalyzed (Sₙ1-like) B_Start Epoxide + Nu⁻ B_TS Transition State (Attack at less hindered C3) B_Start->B_TS Steric Control B_Prod Product A (Nucleophile at C3) B_TS->B_Prod A_Start Epoxide + H⁺ + NuH A_Proton Protonated Epoxide A_Start->A_Proton Activation A_TS Transition State (Attack at more stable C2) A_Proton->A_TS Electronic Control A_Prod Product B (Nucleophile at C2) A_TS->A_Prod start 2-{[4-(CF₃)phenyl]methyl}oxirane start->B_Start start->A_Start

Caption: Regioselectivity of Epoxide Ring-Opening.

Application Protocol: Synthesis of a Cinacalcet Precursor

A prominent application of this intermediate is in the synthesis of Cinacalcet, a calcimimetic agent used to treat hyperparathyroidism.[4][5] The key step involves the nucleophilic ring-opening of this compound with (R)-1-(1-naphthyl)ethylamine. This reaction is a textbook example of a base-catalyzed (or, more accurately, uncatalyzed nucleophilic) Sₙ2 ring-opening.

The workflow for this synthesis is outlined below.

G reagents Reactants: - Epoxide Intermediate - (R)-1-(1-naphthyl)ethylamine reaction Reaction Vessel Solvent: Isopropanol Heat: Reflux (e.g., 80-90°C) Monitor by TLC/LC-MS reagents->reaction 1. Combine workup Aqueous Workup - Quench - Extract with EtOAc - Wash (Brine) reaction->workup 2. Cool & Process purification Purification - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purification 3. Isolate Crude product Final Product (Cinacalcet Precursor) purification->product 4. Purify

Caption: Workflow for Cinacalcet Precursor Synthesis.

Detailed Experimental Protocol

Title: Synthesis of (R)-N-(1-(naphthalen-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)propan-2-ol

Principle: This procedure details the nucleophilic ring-opening of this compound with (R)-1-(1-naphthyl)ethylamine. The amine's nitrogen atom acts as the nucleophile, attacking the sterically accessible terminal carbon of the epoxide ring in an Sₙ2 fashion to yield the desired secondary amine and secondary alcohol functionality.

Materials and Reagents:

  • This compound (1.0 eq)

  • (R)-1-(1-naphthyl)ethylamine (1.05 eq)

  • Isopropanol (IPA) or Ethanol (as solvent)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Dissolve the epoxide in a suitable solvent such as isopropanol (approximately 5-10 mL per gram of epoxide).

    • Add (R)-1-(1-naphthyl)ethylamine (1.05 eq) to the solution. A slight excess of the amine helps to ensure complete consumption of the limiting epoxide starting material.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically around 80-90°C for isopropanol) with vigorous stirring.

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting epoxide is fully consumed (typically 12-24 hours).

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude residue in ethyl acetate (EtOAc).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine. This removes any unreacted acidic impurities and residual solvent.

    • Separate the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

    • Combine the pure fractions and remove the solvent in vacuo.

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.

Conclusion

This compound is a highly versatile and powerful intermediate for pharmaceutical synthesis. Its value lies in the predictable and controllable reactivity of the epoxide ring, which can be opened with high regioselectivity under either base- or acid-catalyzed conditions. As demonstrated in the synthesis of a key precursor to Cinacalcet, the Sₙ2 reaction with amine nucleophiles provides a reliable and efficient method for introducing the critical trifluoromethylphenyl moiety into complex, biologically active molecules. A firm grasp of its reactivity, coupled with careful adherence to safety protocols, enables researchers to leverage this building block for the efficient development of next-generation therapeutics.

References

  • PubChem Compound Summary for CID 9990016, 2-[4-(Trifluoromethyl)phenyl]oxirane. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 71329241, (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane. National Center for Biotechnology Information. [Link]

  • Scheme1. Reaction of F LP 1 with 2-methyloxirane (a), 2-phenyloxirane (b)... ResearchGate. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • 2-[4-(trifluoromethoxy)phenyl]oxirane - Chemical Details. U.S. Environmental Protection Agency (EPA). [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science via PMC. [Link]

  • Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Thieme Chemistry. [Link]

  • Preparation method of 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane.
  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Practical synthesis of the calcimimetic agent, cinacalcet. Princeton University. [Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • Synthesis and evaluation of [18F]cinacalcet for the imaging of parathyroid hyperplasia. ScienceDirect. [Link]

  • Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Semantic Scholar. [Link]

  • Oxirane – Knowledge and References. Taylor & Francis Online. [Link]

  • Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. PubMed. [Link]

  • Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI. [Link]

  • Probability of Reaction Pathways of Amine With Epoxides in the Reagent Ratio of 1:1 and 1:2. ResearchGate. [Link]

  • Synthesis and Reactions of Amines. YouTube. [Link]

  • Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Oberlin College and Conservatory. [Link]

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

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Application Note: Enantioselective Synthesis of 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated guide for the catalytic enantioselective synthesis of 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane (also known as 4-(trifluoromethyl)benzyl epoxide).

This guide prioritizes the Jacobsen Hydrolytic Kinetic Resolution (HKR) as the primary industrial standard for robustness and scalability, while presenting Asymmetric Transfer Hydrogenation (ATH) as a high-efficiency alternative.

Executive Summary & Strategic Analysis

The target molecule is a homoallylic epoxide , featuring a stereocenter at the C2 position of the oxirane ring. The presence of the trifluoromethyl (


) group on the aromatic ring significantly alters the lipophilicity and metabolic stability of the compound, making it a critical intermediate for kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors.
Synthetic Strategy Selection
FeatureMethod A: Hydrolytic Kinetic Resolution (HKR) Method B: Asymmetric Reduction of Chloroketone
Mechanism Co(salen)-catalyzed selective hydrolysisRu- or Enzyme-catalyzed ketone reduction
Theoretical Yield Max 50% (for single enantiomer)100%
Enantiomeric Excess >99% ee (highly tunable)95-98% ee
Scalability Excellent (Multi-kg scale)Good (Requires cryogenic steps often)
Cost Low (Catalyst recyclable, cheap reagents)Moderate (Ru catalysts/Enzymes)
Recommendation Primary Choice for robustness and high purity.[1][2][3]Secondary Choice if 50% yield loss is unacceptable.

This guide details Method A (HKR) due to its operational simplicity and superior enantiomeric purity, which is often the critical quality attribute (CQA) in early-phase drug discovery.

Reaction Pathway Visualization

The following diagram outlines the logical flow of the synthesis, comparing the Racemic Epoxidation/HKR route against the Asymmetric Reduction route.

SyntheticPathways cluster_0 Route A: Jacobsen HKR (Recommended) Start 4-(Trifluoromethyl)allylbenzene RacEpox Racemic Epoxide (±)-Target Start->RacEpox mCPBA, DCM 0°C -> RT Target (S)-Epoxide (Target Product) RacEpox->Target HKR Step 0.55 eq H2O Diol (R)-Diol (By-product) RacEpox->Diol Hydrolysis CoCat (R,R)-Co(salen) Catalyst CoCat->RacEpox Catalysis AltStart 1-chloro-3-(4-CF3-phenyl) propan-2-one ChiralAlc Chiral Chlorohydrin AltStart->ChiralAlc Ru-Cl-TsDPEN HCOOH/TEA ChiralAlc->Target NaOH Cyclization

Figure 1: Comparative synthetic pathways. Route A (HKR) is the focus of this protocol.

Detailed Experimental Protocol: Jacobsen HKR

Phase 1: Precursor Synthesis (Racemic Epoxidation)

Before performing the enantioselective step, the racemic epoxide must be synthesized from the alkene precursor.

Reagents:

  • 1-Allyl-4-(trifluoromethyl)benzene (1.0 equiv)

  • m-Chloroperoxybenzoic acid (mCPBA) (1.2 equiv, 77% max purity grade)

  • Dichloromethane (DCM) (Solvent)

  • Saturated

    
    , 
    
    
    

Step-by-Step:

  • Dissolution: Dissolve 1-Allyl-4-(trifluoromethyl)benzene (e.g., 20 mmol) in DCM (100 mL) in a round-bottom flask. Cool to 0°C.

  • Addition: Add mCPBA (24 mmol) portion-wise over 20 minutes. Note: Exothermic reaction; maintain temperature <5°C.

  • Reaction: Warm to room temperature (RT) and stir for 6–12 hours. Monitor by TLC (Hexane/EtOAc 9:1) until the alkene spot disappears.

  • Quench: Cool to 0°C. Add saturated aqueous

    
     (50 mL) to destroy excess peroxide (check with starch-iodide paper).
    
  • Workup: Wash organic layer with saturated

    
     (3 x 50 mL) to remove m-chlorobenzoic acid. Wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc) to yield (±)-2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane .

Phase 2: Hydrolytic Kinetic Resolution (The Critical Step)

This step resolves the racemic mixture. We will use the (R,R)-Co(salen) complex to selectively hydrolyze the (R)-enantiomer, leaving the desired (S)-enantiomer intact.

Reagents:

  • (±)-Epoxide (from Phase 1)

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(salen)] (0.5 mol%)[2]

  • Acetic Acid (AcOH) (2.0 equiv relative to catalyst)

  • Distilled Water (0.55 equiv relative to epoxide)

  • Tetrahydrofuran (THF) (Minimal volume)

Catalyst Activation (In-situ): The Co(II) precatalyst must be oxidized to the active Co(III) species.

  • Dissolve (R,R)-Co(salen) (0.5 mol%) in minimal toluene or THF.

  • Add Acetic Acid (2 equiv relative to Co).

  • Stir open to air for 30 minutes. The color changes from brick red to dark brown. Concentrate to dryness to remove excess AcOH/solvent.

Resolution Protocol:

  • Setup: Add the racemic epoxide (e.g., 10 mmol) to the flask containing the activated catalyst.

  • Solvent: Add THF (2 mL). Note: HKR works best in high concentration or neat.

  • Initiation: Cool to 0°C. Add water (5.5 mmol, 0.55 equiv) dropwise.

  • Reaction: Stir at RT for 12–24 hours.

  • Monitoring: Monitor by Chiral GC or HPLC. The reaction is complete when the (R)-epoxide is fully converted to the diol.

Workup & Purification:

  • Partition: Dilute with hexanes and water. The epoxide prefers the organic phase; the diol prefers the aqueous phase.

  • Separation: Extract the aqueous layer with hexanes (3x). Combine organic layers, dry over

    
    , and concentrate.
    
  • Distillation/Chromatography: The residual epoxide can be purified by Kugelrohr distillation (if volatile) or flash chromatography (Silica, 100% Pentane/Hexane -> 5% EtOAc) to separate trace catalyst and diol.

Yield: ~45% (Theoretical max 50%). ee: >99% (S)-enantiomer.[4]

Mechanistic Insight & Causality

Understanding the mechanism is vital for troubleshooting. The HKR relies on a bimetallic cooperative mechanism .

  • Activation: One Co(III)-salen unit acts as a Lewis acid, binding the epoxide oxygen and activating the ring.[5]

  • Nucleophilic Attack: A second Co(III)-salen unit activates the water molecule (hydroxide equivalent).

  • Selectivity: The chiral environment of the (R,R)-ligand creates a steric mismatch for the (S)-epoxide, preventing its hydrolysis. The (R)-epoxide fits the pocket and is rapidly hydrolyzed to the diol.

Implication: Reaction kinetics are second-order with respect to the catalyst. Therefore, concentration is key . Running the reaction too dilute will drastically slow down the rate. Always run neat or in minimal solvent.

Mechanism Step1 Co(III) binds Epoxide (Lewis Acid Activation) Step3 Cooperative Transition State (Rate Determining Step) Step1->Step3 Step2 Co(III) binds Water (Nucleophile Activation) Step2->Step3 Result Selective Ring Opening of (R)-Enantiomer Step3->Result Steric Match

Figure 2: Cooperative bimetallic mechanism of Co-salen HKR.

Quality Control & Analytics

To validate the protocol, use Chiral HPLC.

Analytical Method:

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (98:2 to 90:10).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Trifluoromethyl phenyl chromophore).

  • Retention Times: (S)-Epoxide typically elutes before (R)-Epoxide (Verify with racemic standard).

Data Summary Table:

Parameter Acceptance Criteria
Appearance Colorless oil
Purity (GC/NMR) >98%
Enantiomeric Excess (ee) >99%

| Residual Cobalt | <10 ppm (Requires silica filtration) |

References

  • Original HKR Methodology: Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[2] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science, 277(5328), 936–938.

  • Mechanistic Studies (Cooperative Mechanism): Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 126(5), 1360–1362.[6]

  • General Review of Co-Salen Epoxide Resolution: Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431.

  • Synthesis of Trifluoromethyl Intermediates (Generic Context): Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007).[7] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. (Demonstrates handling of CF3-styrenyl systems).

Sources

Application Notes and Protocols for the Functionalization of 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Nuances of Grignard Additions to Electron-Deficient Epoxides

The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis. Its application to the ring-opening of epoxides provides a powerful and versatile method for the construction of β-substituted alcohols, key intermediates in the synthesis of complex molecules and active pharmaceutical ingredients. This document provides a detailed guide to the reaction conditions for the functionalization of a specific, electronically modified substrate: 2-{[4-(trifluoromethyl)phenyl]methyl}oxirane.

The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the phenyl ring introduces a layer of complexity to the otherwise predictable regioselectivity of the Grignard reaction with epoxides. This guide will delve into the mechanistic underpinnings of this reaction, offering field-proven insights into how to control the reaction's outcome. We will explore the delicate interplay of steric and electronic effects that govern the regioselectivity of the nucleophilic attack and provide detailed protocols for both the synthesis of the starting epoxide and its subsequent functionalization.

Theoretical Framework: A Tale of Two Carbons

The reaction of a Grignard reagent (R-MgX) with an epoxide proceeds via a nucleophilic attack of the carbanionic portion of the Grignard reagent on one of the electrophilic carbons of the epoxide ring. This attack follows an Sₙ2-like mechanism, resulting in a backside attack and an inversion of stereochemistry at the attacked carbon. The reaction is typically followed by an acidic workup to protonate the resulting magnesium alkoxide, yielding the final alcohol product.[1][2][3]

For an unsymmetrical epoxide like this compound, the key question is one of regioselectivity : which of the two epoxide carbons will the Grignard reagent attack?

  • C1 (Terminal Carbon): This carbon is sterically less hindered, making it the traditional site of attack for Grignard reagents in the absence of strong electronic influences.[1][2]

  • C2 (Benzylic Carbon): This carbon is more sterically hindered due to the adjacent benzylic group. However, the powerful electron-withdrawing nature of the trifluoromethyl group on the phenyl ring significantly increases the electrophilicity of this benzylic carbon.

This electronic activation of the benzylic position can, in some cases, override the steric hindrance, leading to a preference for nucleophilic attack at the more substituted carbon. This phenomenon has been observed in the ring-opening of other epoxides bearing strong electron-withdrawing groups. Therefore, predicting the major product of this reaction requires careful consideration of the specific Grignard reagent used and the precise reaction conditions.

G cluster_0 Reaction Pathway Grignard Reagent Grignard Reagent Epoxide This compound Intermediate Magnesium Alkoxide Intermediate Product β-Substituted Alcohol

Synthesis of the Starting Material: this compound

A reliable synthesis of the starting epoxide is paramount. A common and effective method involves the epoxidation of the corresponding alkene, 1-(trifluoromethyl)-4-vinylbenzene.

Protocol: Epoxidation of 1-(Trifluoromethyl)-4-vinylbenzene

Materials:

  • 1-(Trifluoromethyl)-4-vinylbenzene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-(Trifluoromethyl)-4-vinylbenzene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alkene.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize excess m-CPBA and m-chlorobenzoic acid), saturated aqueous Na₂SO₃ solution (to reduce any remaining peroxides), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a colorless oil.

Grignard Reaction Conditions for Functionalization

The success of the Grignard reaction hinges on meticulous attention to experimental detail, particularly the exclusion of moisture. The choice of Grignard reagent and reaction temperature can also influence the regioselectivity of the epoxide opening.

General Protocol for Grignard Addition

Materials:

  • This compound

  • Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide, etc., as a solution in THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or diethyl ether for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer

  • Syringes and needles

  • Ice bath

Procedure:

  • Set up an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add a solution of this compound (1.0 eq) in anhydrous THF via syringe.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise to the stirred epoxide solution via syringe. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired alcohol.

ParameterRecommended ConditionRationale
Solvent Anhydrous THF or Diethyl EtherEssential to prevent quenching of the Grignard reagent.
Temperature 0 °C to Room TemperatureLower temperatures can enhance regioselectivity.
Stoichiometry 1.1 - 1.5 eq of Grignard ReagentA slight excess ensures complete consumption of the epoxide.
Workup Saturated aqueous NH₄ClA mild acidic workup to protonate the alkoxide without causing acid-catalyzed side reactions.

G

Controlling Regioselectivity: The Role of Lewis Acids

As mentioned, the electronic nature of the trifluoromethyl group can favor attack at the more substituted benzylic carbon. To further influence this regioselectivity, a Lewis acid can be employed as a catalyst. Lewis acids, such as magnesium bromide (MgBr₂), can coordinate to the epoxide oxygen, further activating the epoxide ring and potentially enhancing the preference for attack at the more electronically deficient carbon.

Protocol Modification for Lewis Acid Catalysis:

  • Prior to the addition of the Grignard reagent, add a catalytic amount of a Lewis acid (e.g., 0.1 - 0.2 eq of MgBr₂) to the solution of the epoxide in anhydrous THF at 0 °C.

  • Stir for 15-20 minutes to allow for coordination before proceeding with the dropwise addition of the Grignard reagent.

It is crucial to note that the use of Lewis acids can also promote side reactions, such as rearrangement of the epoxide. Therefore, careful optimization of the Lewis acid, its stoichiometry, and the reaction temperature is essential.

Troubleshooting and Field-Proven Insights

Low or No Conversion:

  • Cause: Inactive Grignard reagent due to moisture or poor-quality magnesium.

  • Solution: Ensure all glassware is rigorously dried, use anhydrous solvents, and consider using freshly prepared or titrated Grignard reagent. Activating the magnesium turnings (e.g., with a crystal of iodine) before preparing the Grignard reagent can also be beneficial.

  • Cause: Steric hindrance from a bulky Grignard reagent.

  • Solution: Consider using a less sterically demanding Grignard reagent if possible.

Formation of Side Products:

  • Cause: Rearrangement of the epoxide, potentially catalyzed by MgX₂ species present in the Grignard reagent solution.

  • Solution: Maintain a low reaction temperature. The addition of a coordinating solvent like 1,4-dioxane can sometimes suppress rearrangements.

  • Cause: Homocoupling of the Grignard reagent (Wurtz-type coupling).

  • Solution: This is more common with certain types of Grignard reagents. Ensure slow addition of the reagent to the epoxide solution.

Complex Product Mixture:

  • Cause: Lack of regioselectivity.

  • Solution: Carefully control the reaction temperature. Lower temperatures often favor attack at the less substituted carbon. The use of a Lewis acid catalyst can be explored to favor attack at the more substituted, electronically activated carbon.

Conclusion: A Versatile Tool for Drug Discovery

The Grignard functionalization of this compound offers a powerful route to a diverse array of β-substituted alcohols, which are valuable building blocks in medicinal chemistry and drug development. Understanding the interplay of steric and electronic effects, coupled with meticulous experimental technique, is key to successfully controlling the outcome of this reaction. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to confidently and effectively utilize this important synthetic transformation.

References

  • Opening of Aryl-Substituted Epoxides to form Quaternary Stereogenic Centers: Synthesis of (−)-Mesembrine. National Institutes of Health. [Link]

  • The Grignard Reaction of Epoxides. Chemistry Steps. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Grignard Reaction of Epoxides. Organic Chemistry Tutor. [Link]

  • Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. MDPI. [Link]

  • Reactions of Epoxides with Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]

  • Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺). OrgoSolver. [Link]

  • How to Deal with Grignard + Epoxide Reactions. YouTube. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

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Application Notes & Protocols for the Polymerization of Trifluoromethyl-Substituted Oxirane Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Fluorinated Polyethers

Polymers derived from trifluoromethyl-substituted oxiranes, such as poly(3,3,3-trifluoropropylene oxide) (PTFPO), represent a class of high-performance materials with exceptional properties. The incorporation of the trifluoromethyl (-CF₃) group imparts low surface energy, high thermal stability, chemical inertness, and unique dielectric properties. These characteristics make them highly desirable for advanced applications in fields ranging from high-performance elastomers and lubricants to biomedical devices and advanced coatings.

However, the polymerization of these monomers is not trivial. The potent electron-withdrawing nature of the -CF₃ group significantly deactivates the adjacent oxirane ring. This effect reduces the ring strain and decreases the nucleophilicity of the ether oxygen, making traditional ring-opening polymerization challenging. Consequently, the choice of an appropriate catalytic system is paramount to achieving controlled polymerization, high monomer conversion, and desirable polymer characteristics. This guide provides an in-depth analysis of the primary catalytic systems, their underlying mechanisms, and detailed protocols for their application.

Mechanistic Pathways & Catalyst Selection

The polymerization of trifluoromethyl-substituted oxiranes can be broadly categorized into three main mechanistic pathways: anionic, cationic, and coordination polymerization. Each pathway offers distinct advantages and requires specific catalyst systems.[1] The choice of mechanism directly influences the polymer's molecular weight, dispersity (Đ), and, most critically, its stereochemistry.

Catalyst_Selection cluster_mechanisms Polymerization Mechanisms cluster_polymers Resulting Polymers Monomer CF3-Substituted Oxirane Monomer Anionic Anionic (e.g., KOH, R-Li) Monomer->Anionic High Nucleophilicity Initiator Coordination Coordination (e.g., Salen-Al, Zn-based) Monomer->Coordination Metal-Mediated Insertion Cationic Cationic (e.g., Lewis Acids) Monomer->Cationic Strong Protic/ Lewis Acid Polymer_A High MW Atactic Polyether Anionic->Polymer_A Polymer_C Controlled MW & Tacticity (Isotactic/Syndiotactic) Coordination->Polymer_C Polymer_Cat Low-Medium MW Regioirregular Polyether Cationic->Polymer_Cat

Caption: Workflow for anionic polymerization of TFPO.

Step-by-Step Methodology:

  • Preparation: Add finely ground, dried KOH (e.g., 0.1 mol% relative to monomer) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Inerting: Seal the flask and connect it to a Schlenk line. Evacuate and backfill with dry nitrogen or argon three times to ensure an inert atmosphere.

  • Monomer Addition: Transfer freshly distilled TFPO monomer into the flask via a dry syringe.

  • Polymerization: Immerse the flask in a preheated oil bath at 80 °C. Stir the mixture. The reaction mixture will gradually become more viscous as the polymer forms.

  • Reaction Monitoring: The reaction can be monitored by observing the increase in viscosity. A typical reaction time is 24-48 hours.

  • Termination & Isolation:

    • Cool the flask to room temperature. The product will likely be a highly viscous liquid or a semi-solid.

    • Dissolve the crude polymer in a minimal amount of dry toluene or THF.

    • Terminate the polymerization by adding a small amount of methanol to quench the living alkoxide ends.

    • Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent like hexane or petroleum ether with vigorous stirring.

    • Collect the white, rubbery polymer by filtration or decantation.

  • Purification: Re-dissolve the polymer in toluene and re-precipitate to remove any residual monomer or initiator.

  • Drying: Dry the final polymer product in a vacuum oven at 40-50 °C to a constant weight.

Self-Validation & Characterization:

  • Yield: Typically >90%.

  • ¹H NMR: Confirm the polymer structure. Expect peaks corresponding to the -CH₂- and -CH- groups of the polymer backbone.

  • GPC/SEC: Determine the number-average molecular weight (Mₙ) and dispersity (Đ). For a well-controlled reaction, expect Mₙ > 50,000 g/mol and Đ < 1.5.

  • DSC: Determine the glass transition temperature (T_g), which for PTFPO is typically around -50 °C.

Protocol 2: Stereoselective Coordination Polymerization of rac-TFPO

This protocol outlines the synthesis of isotactic PTFPO from racemic monomer using a salen-type aluminum catalyst. This process involves a kinetic resolution where one enantiomer of the monomer is preferentially polymerized.

Principle: A chiral salen-aluminum complex acts as a single-site catalyst. The chiral environment around the aluminum center forces the coordination and insertion of one monomer enantiomer over the other, leading to a stereoregular, isotactic polymer chain.

Catalytic_Cycle Proposed Catalytic Cycle for Stereoselective Polymerization Catalyst [Salen]Al-OR Coord Monomer Coordination Catalyst->Coord + (R)-TFPO Attack Nucleophilic Attack Coord->Attack Growing chain attacks CH2 Insert Ring-Opening & Insertion Attack->Insert Regen Catalyst Regeneration Insert->Regen Chain grows by one unit Regen->Catalyst

Caption: Catalytic cycle for salen-Al mediated polymerization.

Materials & Equipment:

  • Racemic 3,3,3-trifluoropropylene oxide (rac-TFPO), purified as in Protocol 1.

  • (Salen)AlCl catalyst (e.g., (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminum(III) chloride). This can be synthesized according to literature procedures or purchased.

  • Co-catalyst/Initiator: e.g., a tetraalkylammonium salt or an alcohol for initiating the first chain.

  • Anhydrous, degassed toluene.

  • Glovebox or Schlenk line for maintaining a strictly inert atmosphere.

Step-by-Step Methodology:

  • Catalyst Preparation: Inside a glovebox, charge a dry reaction vessel with the (Salen)AlCl catalyst (e.g., monomer-to-catalyst ratio of 200:1) and the co-catalyst.

  • Solvent Addition: Add anhydrous, degassed toluene to dissolve the catalyst system.

  • Monomer Addition: Add the purified rac-TFPO monomer to the catalyst solution at room temperature.

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., 25-50 °C). The reaction is typically slower than anionic polymerization and may run for 48-72 hours.

  • Termination & Isolation:

    • Expose the reaction to air and add a few drops of acidified methanol to terminate the polymerization and protonate the polymer chain end.

    • Precipitate the polymer by pouring the solution into a large volume of methanol. Isotactic PTFPO is often a semi-crystalline solid and less soluble than its atactic counterpart.

    • Collect the polymer by filtration.

  • Drying: Dry the polymer in a vacuum oven to a constant weight.

Self-Validation & Characterization:

  • Yield & Conversion: Determined by gravimetry.

  • GPC/SEC: Expect well-controlled molecular weights and narrow dispersities (Đ typically 1.1-1.3).

  • ¹³C NMR: This is crucial for determining tacticity. The methine (-CH-) carbon resonance will show distinct splitting patterns (e.g., triads) indicative of isotactic stereosequences.

  • DSC/XRD: Isotactic PTFPO will exhibit a melting temperature (T_m) in addition to a glass transition temperature (T_g), confirming its semi-crystalline nature.

References

  • ResearchGate. (2025). Fluorinated epoxides as surface modifying agents of UV‐curable systems. Retrieved from [Link]

  • Coates, G. W., & Moore, D. R. (2004). Stereoselective Epoxide Polymerization and Copolymerization. Chemical Reviews, 104(12), 6013-6052. Retrieved from [Link]

  • Kakuchi, T., et al. (2012). Regioregular Polymerization of Fluorine-Containing Epoxides. ACS Macro Letters, 1(7), 863-866. Retrieved from [Link]

  • Kiesewetter, M. K., et al. (2010). Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides with Discrete Metal Complexes: Structure–Property Relationships. Chemical Reviews, 110(3), 1590-1620. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2022). Visible-light-mediated catalyst-free synthesis of trifluoromethyl(spiro)-epoxides bearing contiguous quaternary centers. RSC Publishing. Retrieved from [Link]

  • Huber, T., et al. (2022). Recoverable Fluorination Accelerates Ring‐Opening Copolymerisation and Enables Post‐Polymerisation‐Modification of Polyesters. Angewandte Chemie International Edition, 61(43), e202209426. Retrieved from [Link]

  • NPTEL. (n.d.). Coordination Polymerization. Retrieved from [Link]

  • Wang, Y., et al. (2021). Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane]. Polymers, 13(16), 2735. Retrieved from [Link]

  • McBee, E. T., et al. (1952). The Preparation and Properties of 3,3,3-Trifluoro-1,2-epoxypropane. Journal of the American Chemical Society, 74(2), 444-446. Retrieved from [Link]

  • Hino, T., Taniguchi, S., & Kuramoto, N. (2006). Novel Cationic Thermally Latent Initiators: Ring-Opening Polymerization of an Oxirane with Polyaniline Doped with a Protonic Acid Having a Perfluoroalkanesulfonate Group. Macromolecules, 39(6), 2126-2131. Retrieved from [Link]

  • Controlled synthesis and characterization of poly[methyl(3,3,3-trifluoropropyl)siloxane] with selective end groups. RSC Advances. (2015). Retrieved from [Link]

  • Lee, J., et al. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state. Nature Communications, 14(1), 5539. Retrieved from [Link]

  • ResearchGate. (2022). Installation of Trifluoromethylated Quaternary Carbon Stereocenters via Asymmetric Epoxidation of Tetrasubstituted Alkenes. Retrieved from [Link]

  • Legros, J., et al. (2020). Organocatalytic carbon dioxide fixation to epoxides by perfluorinated 1,3,5-triols catalysts. Organic & Biomolecular Chemistry, 18(14), 2637-2640. Retrieved from [Link]

  • ResearchGate. (2000). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2Bis(trifluoromethyl)oxirane. Retrieved from [https://www.researchgate.net/publication/237255866_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22-Bis trifluoromethyloxirane]([Link] trifluoromethyloxirane)

  • ResearchGate. (2015). US Patent 9,023,962 B2. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 24.3: Anionic Polymerization of Epoxides. Retrieved from [Link]

  • ResearchGate. (2004). Photoinduced Cationic Ring-Opening Frontal Polymerizations of Oxetanes and Oxiranes. Retrieved from [Link]

  • ResearchGate. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state. Retrieved from [Link]

  • Wikipedia. (n.d.). Coordination polymerization. Retrieved from [Link]

  • Wannipurage, D., et al. (2023). The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a Terphenyl Platform. Molecules, 28(1), 148. Retrieved from [Link]

  • ResearchGate. (2025). Living Cationic Polymerization of Oxiranes. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of Poly(phenylene oxide) Containing Trifluoromethyl Groups via Selective and Sequential Nucleophilic Aromatic Substitution Reaction. Retrieved from [https://www.researchgate.net/publication/237255866_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22-Bis trifluoromethyloxirane]([Link] trifluoromethyloxirane)

  • Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. Polymers. (2024). Retrieved from [Link]

  • Anionic Synthesis of Epoxy End-Capped Polymers. University of Houston. (n.d.). Retrieved from [Link]

  • Childers, M. I., et al. (2018). Multifunctional Catalysts for Ring-Opening Copolymerizations. Accounts of Chemical Research, 51(8), 1895-1905. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis and cationic photopolymerization of a new fluorinated oxetane monomer. Retrieved from [Link]

  • Botanist Education. (2021, May 10). Ring-Opening Polymerization And Anionic Polymerization of Epoxides. YouTube. Retrieved from [Link]

  • ResearchGate. (2000). Synthesis and characterization of trifluoromethyl substituted styrene polymers and copolymers with methacrylates: Effects of trifluoromethyl substituent on styrene. Retrieved from [Link]

  • Oak Ridge National Laboratory. (2009). Synthesis and Coordination Properties of Trifluoromethyl Decorated Derivatives of 2,6-Bis[(diphenylphosphinoyl)methyl]pyridin.... Retrieved from [Link]

  • Ameduri, B., et al. (2015). Are (Co)Polymers of 1,1,3,3,3-Pentafluoropropene Possible?. Polymers, 7(12), 2569-2591. Retrieved from [Link]

  • Syndioselective coordination polymerization of unmasked polar methoxystyrenes using a pyridenylmethylene fluorenyl yttrium precursor. Chemical Communications. (2013). Retrieved from [Link]

  • ResearchGate. (2021). Emerging Opportunities in (co)Polymerization of Alkyl 2-(Trifluoromethyl)acrylates and 2-(Trifluoromethyl)acrylic Acid and Their Applications. Retrieved from [Link]

  • The NIR-sensitized cationic photopolymerization of oxetanes in combination with epoxide and acrylate monomers. Polymer Chemistry. (2021). Retrieved from [Link]

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Application Notes & Protocols: Bioconjugation with 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The covalent modification of biomolecules is a cornerstone of modern biotechnology, enabling the development of advanced therapeutics, diagnostics, and research tools. Among the diverse chemical functionalities employed for bioconjugation, epoxides (or oxiranes) represent a versatile class of reagents. Their inherent ring strain makes them susceptible to nucleophilic attack, leading to the formation of stable covalent bonds under controlled conditions.[1][2] This guide provides a detailed exploration of bioconjugation techniques utilizing a specific, fluorinated epoxide, 2-{[4-(trifluoromethyl)phenyl]methyl}oxirane.

The inclusion of the trifluoromethyl (-CF3) group is a strategic design choice. This moiety is a privileged functional group in medicinal chemistry, known for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity.[3][4] Furthermore, the fluorine-19 (¹⁹F) nucleus serves as a powerful and sensitive NMR probe, allowing for non-invasive monitoring of the bioconjugate's interactions and conformational changes.[5] This document will detail the underlying chemistry, provide robust experimental protocols, and discuss characterization strategies for conjugates prepared with this reagent.

Part 1: The Chemistry of Epoxide Bioconjugation

Reagent Overview: this compound

This reagent combines a reactive oxirane ring with a trifluoromethylphenyl group, providing a dual-functionality tool for protein modification.

Caption: Structure and key features of the reagent.

Mechanism of Action: Nucleophilic Ring-Opening

The conjugation reaction proceeds via a nucleophilic attack on one of the carbon atoms of the oxirane ring. This SN2-type reaction results in the opening of the strained three-membered ring and the formation of a stable carbon-nucleophile bond.[1][6] On the surface of a protein, several amino acid side chains possess the necessary nucleophilicity to participate in this reaction.

Caption: General mechanism of epoxide bioconjugation.

The primary nucleophiles on a protein are the side chains of Cysteine (thiol), Lysine (amine), Histidine (imidazole), and the N-terminal alpha-amino group. The reactivity of these groups is highly pH-dependent.

Nucleophilic GroupAmino Acid(s)Optimal pH RangeResulting LinkageCausality Behind pH Choice
Thiol (-SH) Cysteine7.0 - 8.5ThioetherThe thiolate anion (S⁻) is the reactive species. At neutral to slightly basic pH, a sufficient population of thiolate exists without promoting side reactions like disulfide bond formation.[7]
Amine (-NH₂) Lysine, N-terminus8.5 - 11.0Secondary AmineThe unprotonated amine is the active nucleophile. A basic pH is required to deprotonate the ammonium group (pKa ~10.5 for Lys), making the lone pair available for attack.[7][8]
Imidazole Histidine6.0 - 8.0Alkylated ImidazoleThe imidazole ring (pKa ~6.0) is a moderate nucleophile at physiological pH. It can be a target, especially in proximity-induced reactions within specific protein microenvironments.[9][10]
Hydroxyl (-OH) Ser, Thr, Tyr> 11.0EtherHydroxyl groups are generally poor nucleophiles and require very high pH to be deprotonated to the more reactive alkoxide form. These conditions can denature many proteins.[7]

Part 2: Experimental Application & Protocols

This section provides a comprehensive, field-tested protocol for the conjugation of this compound to a model protein. The protocol is designed to be a self-validating system, incorporating steps for purification and characterization.

Workflow Overview

The entire process, from initial setup to final analysis, follows a logical progression designed to ensure reproducibility and high-quality results.

Caption: Experimental workflow for epoxide bioconjugation.

Detailed Step-by-Step Protocol

This protocol is optimized for targeting lysine residues on a generic 50 kDa antibody fragment (Fab) at a concentration of 5 mg/mL.

Materials:

  • Protein: Fab fragment (or other protein of interest)

  • Reagent: this compound

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 100 mM Sodium Carbonate buffer, pH 9.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification: Dialysis tubing (10 kDa MWCO) or Size-Exclusion Chromatography (SEC) column.

Protocol:

  • Protein Preparation:

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer (pH 9.5) using dialysis or a desalting column.

    • Adjust the final protein concentration to 5 mg/mL. Expertise Note: A protein concentration between 2-10 mg/mL is ideal. Too low, and the reaction kinetics suffer; too high, and solubility may become an issue.

  • Reagent Stock Solution Preparation:

    • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Causality Note: The epoxide reagent is hydrophobic and susceptible to hydrolysis. Using anhydrous DMSO and preparing the solution fresh minimizes degradation and ensures accurate concentration.

  • Conjugation Reaction:

    • Add the required volume of the epoxide stock solution to the protein solution to achieve a 20-fold molar excess of reagent over the protein.

    • Example Calculation: For 1 mL of 5 mg/mL Fab (50 kDa):

      • Moles of Fab = (5 x 10⁻³ g) / (50,000 g/mol ) = 1 x 10⁻⁷ mol

      • Moles of Reagent = 20 x (1 x 10⁻⁷ mol) = 2 x 10⁻⁶ mol

      • Volume of 100 mM stock = (2 x 10⁻⁶ mol) / (0.1 mol/L) = 20 µL

    • Gently mix the reaction and incubate at room temperature (20-25°C) for 18-24 hours with slow, end-over-end rotation.[7] Trustworthiness Note: The long reaction time allows the moderately reactive epoxide to proceed to completion. Higher temperatures can accelerate the reaction but also increase the risk of protein denaturation.[7]

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted epoxide, add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.

    • Incubate for an additional 2 hours at room temperature. Expertise Note: Tris contains a primary amine that efficiently scavenges remaining electrophilic epoxide, preventing further modification of the protein during purification and storage.

  • Purification of the Conjugate:

    • Remove the unreacted reagent, quenched reagent, and DMSO by either:

      • Dialysis: Dialyze the reaction mixture against 4L of Storage Buffer (PBS, pH 7.4) for 24 hours, with at least two buffer changes.

      • Size-Exclusion Chromatography (SEC): Use an appropriate SEC column (e.g., Superdex 200) pre-equilibrated with the Storage Buffer . This method is faster and often provides superior separation.

Optimization Strategies

To achieve a desired degree of labeling (DOL), several parameters can be adjusted:

  • Molar Excess: Vary the molar ratio of epoxide to protein (e.g., 5x, 10x, 20x, 50x) to find the optimal DOL.

  • pH: For targeting cysteines, lower the pH to 7.5-8.5. This provides selectivity for thiols over amines.

  • Temperature & Time: For more stable proteins, increasing the temperature to 37°C can shorten the reaction time.[7] This must be balanced against the risk of protein degradation.

Part 3: Characterization and Validation

Confirming the success of the conjugation and quantifying the extent of modification is a critical step for ensuring the quality and reproducibility of your bioconjugate.

Primary Characterization Techniques
TechniquePurposeExpected Outcome
Mass Spectrometry (ESI-MS or MALDI-TOF) Determine the precise mass of the conjugate and calculate the Degree of Labeling (DOL).[11]A mass spectrum showing a distribution of peaks, with each peak corresponding to the protein plus an integer number of attached labels. The mass of the this compound adduct is ~218 Da.
Reverse-Phase HPLC (RP-HPLC) Assess the purity and homogeneity of the conjugate.A chromatogram where the conjugated protein elutes at a later retention time than the unmodified protein due to the increased hydrophobicity from the trifluoromethylphenyl group.
UV-Vis Spectroscopy Estimate the DOL using the absorbance of the introduced chromophore.The trifluoromethylphenyl group has a characteristic UV absorbance (~260-270 nm). By measuring the absorbance at 280 nm (protein) and ~265 nm (label), the DOL can be calculated using the Beer-Lambert law.
¹⁹F NMR Spectroscopy Confirm the presence and chemical environment of the trifluoromethyl group.A signal in the ¹⁹F NMR spectrum confirms successful conjugation. The chemical shift can provide information about the local environment of the label on the protein surface.[5]
Functional Validation

It is imperative to verify that the biological activity of the protein has not been compromised by the conjugation process.

  • Binding Assays (ELISA, SPR): If the protein is an antibody or binding protein, perform an assay to confirm that its affinity for its target is retained.

  • Enzyme Activity Assays: If the protein is an enzyme, measure its catalytic activity post-conjugation to ensure the active site has not been blocked or conformationally altered.

References

  • Echo BioSystems. (n.d.). Protocol for Conjugation of a Biomolecule to Epoxy Particles.
  • Sharma, A., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Acta Chimica & Pharmaceutica Indica.
  • Tsingle, N., et al. (2017). Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from Epoxide Metabolites of Carbamazepine in Patients. Chemical Research in Toxicology. Available at: [Link]

  • Chen, G., et al. (2012). Reactivity of Functional Groups on the Protein Surface: Development of Epoxide Probes for Protein Labeling. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Epoxide. Available at: [Link]

  • Dadfar, S. M. M., et al. (2021). Protein Microarray Immobilization via Epoxide Ring‐Opening by Thiol, Amine, and Azide. Advanced Materials Interfaces. Available at: [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link]

  • Bio-Rad. (n.d.). Profinity™ Epoxide Resin Instruction Manual. Available at: [Link]

  • Hermanson, G. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. LabRoots Webinar. Available at: [Link]

  • Kass, S. R. (2006). Thermochemical Studies of Epoxides and Related Compounds. Accounts of Chemical Research. Available at: [Link]

  • MacMillan, D. W. C., et al. (2020). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Available at: [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

  • Liyanage, J. V. (2023). Synthesis and Modification of an Epoxide-containing Polymer Prepared Using Ring Opening Metathesis Polymerization (ROMP). Sam Houston State University. Available at: [Link]

  • Brown, J. M., & Toste, F. D. (2018). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Epoxidation of 4-(Trifluoromethyl)allylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EPX-TFMAB-001 Topic: Yield Optimization & Troubleshooting Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Active

Executive Summary

The epoxidation of 4-(trifluoromethyl)allylbenzene presents a unique intersection of electronic deactivation and product instability. Unlike electron-rich styrenes, the allyl group is isolated from the aromatic ring by a methylene spacer, yet the strong electron-withdrawing nature of the trifluoromethyl (


) group exerts a long-range inductive effect (

), reducing the nucleophilicity of the terminal double bond. Furthermore, the resulting epoxide is prone to acid-catalyzed ring opening (hydrolysis) during workup, often leading to significant yield losses in the form of the corresponding diol.

This guide moves beyond standard textbook protocols, offering a self-validating system designed to maximize conversion while preserving the labile epoxide moiety.

Module 1: Critical Reaction Pathways

Before troubleshooting, it is vital to visualize the competing pathways governing your yield. The diagram below illustrates the "Butterfly Mechanism" (desired) versus the acid-catalyzed hydrolysis (undesired).

ReactionPathways Substrate 4-(Trifluoromethyl) allylbenzene TS Transition State (Spiro/Butterfly) Substrate->TS + m-CPBA Epoxide Target Epoxide (Acid Sensitive) TS->Epoxide Concerted O-Transfer Acid m-CBA (Acidic Byproduct) TS->Acid Generates Diol Byproduct: 1,2-Diol Epoxide->Diol Hydrolysis (pH < 7) MCPBA m-CPBA (Oxidant) Acid->Epoxide Catalyzes Ring Opening

Figure 1: Mechanistic pathway showing the critical vulnerability of the epoxide product to the acidic byproduct (m-chlorobenzoic acid).

Module 2: Troubleshooting & Optimization (Q&A)

Category A: Reaction Kinetics (Low Conversion)

Q: I am using 1.0 equivalent of m-CPBA, but the reaction stalls at 60% conversion. Why? A: The


 group makes your substrate "sluggish."
The trifluoromethyl group withdraws electron density, making the terminal alkene less nucleophilic than standard allylbenzene. In a stoichiometric (1:1) reaction, the rate decreases asymptotically as concentration drops.
  • The Fix: Increase the oxidant loading to 1.2 – 1.5 equivalents . This pseudo-first-order condition maintains a higher effective concentration of the electrophilic oxygen, driving the reaction to completion.

Q: Can I heat the reaction to speed it up? A: Do not exceed 35°C. While heat improves kinetics, it disproportionately accelerates the decomposition of m-CPBA and the thermal rearrangement of the epoxide.

  • The Fix: Run the reaction at room temperature (20–25°C) . If kinetics are still slow, switch to a more reactive catalytic system like Methyltrioxorhenium (MTO) with urea hydrogen peroxide (UHP), which is superior for electron-deficient terminal alkenes [1].

Category B: Product Stability (Low Isolated Yield)

Q: TLC shows perfect conversion, but my isolated yield is <50%. Where is the product going? A: You are likely losing it to acid-catalyzed hydrolysis during workup. As m-CPBA transfers oxygen, it converts to m-chlorobenzoic acid (m-CBA). This acid accumulates in the flask. Upon concentration or exposure to moisture (aqueous workup), it catalyzes the opening of the epoxide ring to form a water-soluble diol, which is washed away or lost in the aqueous layer.

  • The Fix: You must use a biphasic buffer system during the reaction, not just in the workup. (See Protocol 1 below).

Q: I see a "ghost" spot on TLC that trails the product. What is it? A: This is likely the m-chlorobenzoic acid byproduct or the diol.

  • Validation: Stain your TLC with p-Anisaldehyde . The epoxide typically stains blue/violet, while the diol often stains dark blue/black and is much more polar (lower

    
    ).
    

Module 3: Validated Experimental Protocols

Protocol 1: The "Buffered" m-CPBA Method (Recommended)

Best for: Standard laboratory synthesis where m-CPBA is readily available.

Rationale: This protocol incorporates an insoluble inorganic buffer to neutralize m-CBA in situ as it forms, preventing the pH from dropping into the danger zone.

Materials:

  • Substrate: 4-(Trifluoromethyl)allylbenzene (1.0 equiv)

  • Oxidant: m-CPBA (77% max purity, 1.3 equiv)

  • Buffer: Sodium Bicarbonate (

    
    ) solid (2.0 equiv) 
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Preparation: Dissolve the substrate in DCM (0.1 M concentration).

  • Buffering (Critical): Add the solid

    
     directly to the stirring solution. It will not dissolve; this is a heterogeneous suspension.
    
  • Addition: Cool the mixture to 0°C. Add m-CPBA portion-wise over 15 minutes.

    • Why? Portion-wise addition prevents a sudden exotherm and "runaway" acid generation.

  • Reaction: Allow to warm to room temperature. Monitor by TLC or GC-MS.

  • Quench (The "Soft" Kill):

    • Do not add water directly.

    • Pour the reaction mixture into a separatory funnel containing a 1:1 mixture of saturated

      
       (to kill excess peroxide) and saturated 
      
      
      
      (to neutralize acid).
  • Workup: Shake gently. Separate layers. Extract aqueous layer once with DCM.

  • Drying: Dry organics over

    
     (neutral) rather than 
    
    
    
    (slightly acidic Lewis acid character).
  • Purification: Flash chromatography on silica gel pre-treated with 1% triethylamine (TEA) to deactivate acidic sites on the silica [2].

Protocol 2: The MTO/UHP Method (High Performance)

Best for: Stubborn substrates or when acid sensitivity is extreme.

Rationale: Methyltrioxorhenium (MTO) operates in neutral media and is highly active for terminal alkenes [3].

Step-by-Step:

  • Dissolve substrate in DCM.

  • Add 0.5 mol% MTO and 1.5 equiv Urea Hydrogen Peroxide (UHP) .

  • Stir at RT.[1] The reaction is typically complete within 4–6 hours.

  • Filter off the urea byproduct. Concentrate.

Module 4: Data & Decision Logic

Use this decision tree to diagnose your specific yield issue.

TroubleshootingTree Start Start: Low Yield Observed CheckConv Check Conversion (GC/TLC) Is starting material remaining? Start->CheckConv YesConv YES: Incomplete Reaction CheckConv->YesConv SM Present NoConv NO: Full Conversion CheckConv->NoConv SM Consumed Action1 Diagnosis: Kinetic Stalling Action: Increase m-CPBA to 1.5 eq Action: Switch to MTO catalyst YesConv->Action1 CheckWorkup Check Workup Stability Is product forming Diol? NoConv->CheckWorkup Action2 Diagnosis: Acid Hydrolysis Action: Add solid NaHCO3 to reaction Action: Pre-treat Silica with Et3N CheckWorkup->Action2

Figure 2: Diagnostic logic flow for identifying the root cause of yield loss.

Comparative Reagent Table
Featurem-CPBA (Standard)m-CPBA + BufferMTO / UHP
Reactivity ModerateModerateHigh
Acidic Byproduct Yes (High Risk) NeutralizedNo (Neutral)
Cost LowLowHigh
Rec. Yield 40–60%75–85%>90%
Complexity LowLowMedium

References

  • Adolfsson, H., et al. (2000).[2] "High Yield Epoxidation of Terminal Alkenes." The Journal of Organic Chemistry, 65(25), 8651–8658.

  • Kishi, Y., et al. (1978). "Prevention of epoxide hydrolysis during chromatography." Journal of the American Chemical Society, 100(9), 2933.

  • Herrmann, W. A., et al. (1991). "Methyltrioxorhenium as a Catalyst for Olefin Oxidation." Angewandte Chemie International Edition, 30(12), 1638–1641.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-(trifluoromethyl)allylbenzene and m-CPBA before handling. m-CPBA is a shock-sensitive peroxide; handle with care.

Sources

Technical Support Center: High-Purity Isolation of 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane

[1][2]

Executive Summary

This guide addresses the purification of 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane , a critical intermediate often synthesized via the epoxidation of 1-allyl-4-(trifluoromethyl)benzene.[1]

The Core Challenge: This molecule combines the inherent hydrolytic instability of the oxirane (epoxide) ring with the lipophilic, electron-withdrawing nature of the trifluoromethyl group.[2] Common purification errors—specifically the use of unbuffered silica gel or excessive thermal stress—result in ring-opening to the diol or polymerization, leading to drastic yield loss (<40%).[1][2]

This support module provides a self-validating workflow to achieve >98% chemical purity.

Part 1: Chemical Workup (The "Pre-Purification" Phase)[2]

User Question: "I see a persistent white solid precipitating in my crude oil, and my NMR shows aromatic impurities. How do I clean this before the column?"

Technical Insight: If you used m-chloroperoxybenzoic acid (mCPBA) for synthesis, the solid is likely m-chlorobenzoic acid (mCBA).[1][2] While mCBA is theoretically soluble in base, it often co-precipitates with lipophilic epoxides, trapping them in a matrix.[1][2]

Protocol: The "Double-Quench" Extraction Do not rely on a simple bicarbonate wash. Use this reductive-basic sequence to chemically scavenge oxidants and acids.[3]

  • Reductive Quench: Dilute the reaction mixture with Diethyl Ether (

    
    ) or Dichloromethane (DCM).[2] Add 10% aqueous Sodium Bisulfite (
    
    
    )
    and stir vigorously for 20 minutes.
    • Mechanism:[1][2][4][5][6][7] Destroys unreacted peroxides/mCPBA, preventing oxidative degradation during concentration.[1][2]

  • Precipitation Filtration: If a white solid remains suspended, filter it through a Celite pad before phase separation.[1][2] This physically removes the bulk mCBA.

  • Aggressive Base Wash: Wash the organic filtrate with saturated aqueous Sodium Bicarbonate (

    
    )  (
    
    
    ).[2]
    • Critical Step: Monitor the pH of the aqueous layer. It must remain basic (pH > 8).[2]

  • Brine/Dry: Wash with brine, dry over anhydrous

    
     (avoid 
    
    
    if highly acidic), and concentrate at <30°C .
Part 2: Chromatography (The Acid Trap)

User Question: "My product decomposes on the column. I spot a clean spot on TLC, but it streaks or disappears after purification."

Technical Insight: Standard silica gel is slightly acidic (pH 6.0–6.5).[2] For this compound, this acidity catalyzes the protonation of the epoxide oxygen, triggering nucleophilic attack by water (moisture in silica) or the silica surface itself.[1][2] This opens the ring to form the diol impurity .

Solution: The Buffered Silica System You must neutralize the stationary phase.

Protocol: Triethylamine (TEA) Buffering

  • Slurry Preparation: Prepare your silica slurry using Hexanes (or Pentane).[2]

  • Buffering: Add 1.0% v/v Triethylamine (

    
    )  to the slurry. Stir for 5 minutes.
    
  • Packing: Pour the column. Flush with 2 column volumes (CV) of pure Hexanes to remove excess free amine.[2]

  • Elution: Run your gradient (typically Hexanes

    
     5-10% EtOAc/Hexanes).
    
    • Note: The

      
       group significantly increases lipophilicity. This compound will elute faster than non-fluorinated benzyl oxiranes.
      

Visual Workflow: Buffered Chromatography Decision Tree

GStartCrude EpoxideCheckCheck TLC onStandard SilicaStart->CheckResultDoes spot streakor stay at baseline?Check->ResultAcidicYES: Acid SensitiveResult->AcidicDecompositionStableNO: StableResult->StableClean SpotAction1Use Neutral Alumina(Brockmann Grade III)Acidic->Action1AlternativeAction2Use TEA-BufferedSilica GelAcidic->Action2PreferredAction3Standard FlashChromatographyStable->Action3FinalStore under Argon-20°CAction2->FinalIsolate Pure Epoxide

Caption: Decision matrix for selecting the correct stationary phase to prevent epoxide ring-opening.

Part 3: Distillation (Thermal Management)

User Question: "Can I distill this compound? I need to remove trace solvent residues."

Technical Insight: Yes, but the

12

Protocol: High-Vacuum Kugelrohr / Short Path

  • Equipment: Kugelrohr apparatus or Short-Path Distillation head.

  • Vacuum Requirement: High vacuum is mandatory (< 0.5 mmHg ).[2]

  • Temperature Estimate:

    • The

      
       group typically adds ~20-30°C to the boiling point relative to the non-fluorinated analog.
      
    • Target Bath Temp: 80°C – 105°C (at 0.1 mmHg).

  • Procedure:

    • Degas the crude oil under vacuum at room temperature first to remove volatile solvents.

    • Slowly ramp temperature.

    • Collect the main fraction rapidly to minimize "residence time" (thermal exposure).[2]

Comparative Data: Purification Methods

MethodPurity PotentialYield RiskPrimary Utility
Buffered Silica >99%Low (if buffered)Removing chemical impurities (alkenes, acids).[1]
Neutral Alumina >98%LowAlternative if TEA interferes with downstream steps.
Vacuum Distillation >95%High (Polymerization)Removing non-volatiles; large scale batches.[2]
Recrystallization N/AN/ANot recommended. Compound is likely a low-melting oil.
Part 4: Storage & Stability FAQs

Q: My clear oil turned yellow after 3 days in the fridge. What happened? A: The yellowing indicates ring-opening or oligomerization, likely catalyzed by moisture or trace acid in the headspace.

  • Fix: Store the purified epoxide in a vial with a Teflon-lined cap .

  • Atmosphere: Flush with Argon (heavier than air) before sealing.[2] Nitrogen is acceptable but Argon is superior for long-term storage.

  • Temperature: Store at -20°C .

Q: Can I use this directly in a nucleophilic opening reaction without full purification? A: If the impurity is only the starting alkene, YES .[2] The alkene is generally inert to nucleophiles (amines/thiols) that react with epoxides.[2] However, if mCBA remains, it will neutralize your nucleophile or protonate the epoxide, altering regioselectivity.[1][2]

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying and distilling acid-sensitive epoxides).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press. (Mechanistic grounding for epoxide sensitivity to acidic silica). [1][2]

  • Drahl, C. (2008).[1][2] "Flash Chromatography: Silica Gel and the Acid Test." Chemical & Engineering News. (Validation of TEA buffering for acid-sensitive compounds).

  • Sigma-Aldrich Technical Bulletin. "Handling and Storage of Epoxides." (General stability data for functionalized oxiranes).

Technical Support Center: Stabilizing 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice to prevent its polymerization during storage. Our goal is to ensure the long-term stability and integrity of this critical reagent for your experiments.

Understanding the Challenge: The Reactivity of this compound

This compound is a highly valuable building block in medicinal chemistry and materials science. Its utility stems from the reactive oxirane (epoxide) ring, which readily participates in ring-opening reactions. However, this inherent reactivity also makes it susceptible to undesired polymerization during storage. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring further activates the epoxide, increasing its susceptibility to nucleophilic attack and subsequent polymerization.[1][2]

This guide will address the common questions and challenges associated with the storage and handling of this compound, providing you with the knowledge to maintain its stability and ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the stability of this compound, it is crucial to store it under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°CLower temperatures slow down the rate of potential polymerization reactions.
Atmosphere Inert (Argon or Nitrogen)Excludes atmospheric moisture and oxygen, which can initiate or participate in degradation pathways.
Container Tightly sealed, amber glass vialPrevents exposure to light and atmospheric contaminants. Amber glass minimizes light exposure.
Environment Dry, well-ventilated areaPrevents moisture ingress and ensures safety in case of accidental spills.

Data synthesized from supplier recommendations.

Q2: What are the primary causes of polymerization during storage?

Polymerization of this compound is typically initiated by the ring-opening of the epoxide. This can be catalyzed by:

  • Acids (Brønsted or Lewis): Protons or Lewis acids can activate the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[3][4]

  • Bases: Strong bases can deprotonate trace amounts of water or other protic impurities, generating nucleophiles that can initiate anionic polymerization.[5]

  • Nucleophiles: Contaminants such as water, alcohols, or amines can act as nucleophiles, initiating the ring-opening process.

  • Elevated Temperatures: Heat can provide the activation energy needed for polymerization to occur, even in the absence of a catalyst.

  • Light Exposure: UV light can generate free radicals that may initiate polymerization.[6]

Q3: Can I use polymerization inhibitors? If so, which ones are recommended?

Yes, polymerization inhibitors can be added to monomers to prevent spontaneous polymerization.[] For epoxides, common classes of inhibitors include:

  • Phenolic Compounds: Such as hydroquinone or butylated hydroxytoluene (BHT), which act as radical scavengers.[]

  • Amines: Certain amines can also inhibit polymerization, often working synergistically with oxygen.[]

The choice and concentration of an inhibitor should be carefully considered, as it may need to be removed before the epoxide is used in a synthesis. The compatibility of the inhibitor with your specific application is paramount.

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage of this compound.

Issue 1: I've noticed an increase in the viscosity of my sample.

  • Potential Cause: This is a primary indicator of oligomerization or polymerization. As individual monomer units link together, the average molecular weight of the substance increases, leading to higher viscosity.

  • Troubleshooting Steps:

    • Confirm Polymerization: Use an analytical technique such as ¹H NMR or HPLC to confirm the presence of higher molecular weight species (see "Analytical Protocols" section).

    • Isolate the Cause: Review your storage conditions. Has the sample been exposed to elevated temperatures, moisture, or incompatible materials?

    • Corrective Action: If the polymerization is minimal, the material might still be usable after purification (e.g., by chromatography). However, for critical applications, it is recommended to use a fresh, unpolymerized batch. To prevent future occurrences, strictly adhere to the recommended storage conditions.

Issue 2: A precipitate has formed in the vial.

  • Potential Cause: Precipitate formation can be a sign of advanced polymerization, where the resulting polymer is insoluble in the monomer. It could also indicate the presence of insoluble contaminants.

  • Troubleshooting Steps:

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate to confirm if it is a polymer.

    • Assess the Supernatant: Analyze the remaining liquid to determine the purity of the monomer.

    • Corrective Action: It is generally not recommended to use a sample with a precipitate, as the purity is compromised. Discard the material according to your institution's safety guidelines and obtain a fresh batch. Re-evaluate your storage and handling procedures to prevent contamination.

Issue 3: I suspect my sample has been contaminated. What are the common culprits?

  • Common Contaminants and their Effects:

    • Moisture: A very common contaminant that can act as a nucleophile to initiate ring-opening polymerization.

    • Acids/Bases: Trace amounts of acidic or basic residues from glassware or other reagents can catalyze polymerization.

    • Metals: Certain metal ions can act as Lewis acids and catalyze polymerization.[8]

  • Preventative Measures:

    • Always use clean, dry glassware.

    • Handle the compound under an inert atmosphere.

    • Avoid introducing any potential contaminants into the storage vial.

Experimental Workflows and Diagrams

Logical Relationship of Polymerization Initiation

The following diagram illustrates the common pathways for the initiation of polymerization of this compound.

G cluster_initiators Initiators cluster_process Polymerization Process Acids (H+) Acids (H+) Epoxide_Ring_Opening Epoxide Ring Opening Acids (H+)->Epoxide_Ring_Opening Cationic Bases (B-) Bases (B-) Bases (B-)->Epoxide_Ring_Opening Anionic Nucleophiles (Nu-) Nucleophiles (Nu-) Nucleophiles (Nu-)->Epoxide_Ring_Opening Nucleophilic Attack Heat/Light Heat/Light Heat/Light->Epoxide_Ring_Opening Radical/Thermal Propagation Chain Propagation Epoxide_Ring_Opening->Propagation Polymer_Formation Polymer/Oligomer Formation Propagation->Polymer_Formation caption Figure 1. Pathways to Polymerization

Caption: Figure 1. Pathways to Polymerization

Experimental Workflow: Monitoring Stability by ¹H NMR Spectroscopy

This workflow outlines the steps to monitor the stability of this compound over time using ¹H NMR.

G Start Start Sample_Prep Prepare NMR sample in CDCl3 Start->Sample_Prep Acquire_Initial_Spectrum Acquire initial ¹H NMR spectrum (t=0) Sample_Prep->Acquire_Initial_Spectrum Store_Sample Store bulk sample under recommended conditions Acquire_Initial_Spectrum->Store_Sample Periodic_Sampling Periodically take an aliquot for NMR analysis Store_Sample->Periodic_Sampling Acquire_Follow-up_Spectrum Acquire follow-up ¹H NMR spectrum Periodic_Sampling->Acquire_Follow-up_Spectrum Compare_Spectra Compare spectra: look for new peaks in the 3.5-4.5 ppm region (polyether backbone) Acquire_Follow-up_Spectrum->Compare_Spectra Decision New peaks observed? Compare_Spectra->Decision Stable Sample is stable Decision->Stable No Polymerization_Detected Polymerization detected. Re-evaluate storage. Decision->Polymerization_Detected Yes caption Figure 2. ¹H NMR Stability Monitoring

Caption: Figure 2. ¹H NMR Stability Monitoring

Analytical Protocols

Protocol 1: ¹H NMR Spectroscopy for Detection of Polymerization

Objective: To detect the formation of oligomers or polymers in a sample of this compound.

Materials:

  • NMR spectrometer (400 MHz or higher recommended)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Sample of this compound

Procedure:

  • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • The spectrum of the pure monomer will show characteristic signals for the oxirane protons (typically in the 2.5-3.5 ppm region) and the aromatic and benzylic protons.

    • The formation of polyethers through ring-opening polymerization will result in the appearance of new, broad signals in the 3.5-4.5 ppm region, corresponding to the protons of the newly formed polyether backbone.[9][10]

    • By comparing the integration of the monomer signals to the polymer signals, the extent of polymerization can be estimated.

Protocol 2: HPLC for Purity Assessment

Objective: To quantify the purity of this compound and detect the presence of oligomers.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting condition of 60:40 (v/v) acetonitrile:water, ramping to 95:5 over 15 minutes can be a good starting point.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL). Dilute as necessary to fall within the linear range of the detector.

  • Analysis: Inject the sample onto the HPLC system.

  • Data Analysis:

    • The pure monomer will elute as a sharp, well-defined peak.

    • Oligomers, being more nonpolar, will typically have longer retention times and may appear as broader peaks.

    • The purity of the monomer can be calculated based on the relative peak areas.

This is a general guideline. Method optimization may be required for your specific instrumentation and sample.[5][11][12][13][14]

References

  • Azodioxides as Inhibitors and Retarders in Photoinitiated-Cationic Polymeriz
  • Fluorinated epoxides as surface modifying agents of UV‐curable systems.
  • Examples of reaction and application of cationic initi
  • Investigation of the Reactivity of Epoxide Monomers in Photoinitiated Cationic Polymerization.
  • Epoxide opening in water and screening in situ for rapid discovery of enzyme inhibitors in microtiter pl
  • INVESTIGATION OF FUNCTIONAL CARBOXY-CONTAINING OLIGOMERS BY IR AND NMR SPECTROSCOPY. Lviv Polytechnic National University Institutional Repository.
  • 1H NMR-based analytical method: A valid and rapid tool for the epoxid
  • REACTION CHEMISTRY OF EPOXIDES WITH FLUORINATED CARBOXYLIC ACIDS.
  • Fluorinated Epoxides as Surface Modifying Agents of UV-Curable Systems. .

  • Polymeriz
  • 1H-NMR Characterization of Epoxides Derived from Polyunsaturated F
  • Epoxy Curing Agents. Evonik.
  • Epoxide. Wikipedia.
  • What is the classification and mechanism of polymeriz
  • Cationic Polymerization (Cure Kinetics) of Model Epoxide Systems. DTIC.
  • Polymeriz
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
  • Chemical structures of the fluorinated epoxides used.
  • ¹H NMR spectrum of epoxy oligomer in 0.35 M TBD–EG solution with a...
  • Stereoselective Epoxide Polymerization and Copolymeriz
  • Anionic Polymerization Inhibitors.
  • Fluorinated epoxides.
  • Mechanism of the cationic ring opening polymerization of epoxide.
  • Ring opening of various terminal epoxides with TBAF/THF. Yields in...
  • 2-[4-(Trifluoromethyl)phenyl]oxirane. PubChem.
  • Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator.
  • Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane.
  • Incomp
  • Fig. S2. 1 H NMR spectrum of epoxide functionalized PEG.
  • 9.6. Epoxide reactions. Lumen Learning.
  • Epoxides Ring-Opening Reactions. Chemistry Steps.
  • Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)
  • A Comparative Guide to Purity Assessment of Synthesized Methyl 2-Iodobenzo
  • A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Benchchem.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respir
  • Kinetic study of the atmospheric oxidation of a series of epoxy compounds by OH radicals. ACP.
  • Advances in the Development of Trifluoromethoxyl
  • 2-[4-(trifluoromethyl)phenyl]oxirane. Santa Cruz Biotechnology.
  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC.
  • Mechanisms Of Epoxide Reactions. Chemical Reviews.
  • Opening of Epoxides With Acid. Master Organic Chemistry.
  • 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition.
  • (R)-2-(Trifluoromethyl)oxirane. Synquest Labs.

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Troubleshooting low reactivity of fluorinated oxiranes in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common challenge in modern synthetic chemistry: the low reactivity of fluorinated oxiranes in nucleophilic substitution reactions. My goal is to equip you with the foundational knowledge and practical strategies to overcome this hurdle in your own experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated oxirane unreactive towards standard nucleophilic ring-opening conditions?

This is a frequently encountered issue that stems from the powerful electron-withdrawing nature of fluorine atoms. The high electronegativity of fluorine significantly reduces the electron density on the adjacent carbon atoms of the oxirane ring. This electronic effect has two major consequences:

  • Deactivation of the Electrophilic Carbons: The carbon atoms of the oxirane ring become less electrophilic and therefore less susceptible to attack by nucleophiles.

  • Destabilization of the Transition State: The developing negative charge on the oxygen atom during the SN2 transition state is destabilized by the inductive effect of the nearby fluorine substituents.

Essentially, the very feature that makes fluorinated compounds desirable in medicinal chemistry—the stability conferred by the C-F bond—also renders the neighboring epoxide ring less reactive.[1]

Q2: I'm observing no reaction at all. What are the first things I should check?

When a reaction fails to proceed, it's crucial to systematically verify the fundamental parameters of your experimental setup. Before delving into more complex optimizations, ensure the following:

  • Anhydrous Conditions: Meticulously dry all glassware and ensure your solvents are anhydrous. Many fluorinating reagents and some nucleophiles are highly sensitive to moisture, which can quench the reaction.[2]

  • Reagent Quality: Confirm the purity and activity of your nucleophile and any catalysts. Degradation of reagents over time is a common source of reaction failure.

  • Reaction Temperature: While many reactions are run at room temperature, the reduced reactivity of fluorinated oxiranes often necessitates higher temperatures to overcome the activation energy barrier. Consider a stepwise increase in temperature, monitoring for product formation and potential decomposition.

  • Stoichiometry: Double-check the molar ratios of your reactants. A substoichiometric amount of the nucleophile or catalyst will naturally lead to incomplete conversion.

Advanced Troubleshooting Strategies

If the basic checks don't resolve the issue, it's time to explore more advanced strategies to promote the desired ring-opening reaction.

Q3: My nucleophile is not strong enough. What are my options?

The choice of nucleophile is critical. If a weaker nucleophile (e.g., an amine or an alcohol) is failing, consider the following approaches:

  • Increase Nucleophilicity:

    • Deprotonation: For protic nucleophiles like alcohols or thiols, deprotonation with a suitable base (e.g., NaH, LHMDS) will generate the corresponding alkoxide or thiolate, which are significantly more potent nucleophiles.

    • Change the Nucleophile: If your synthetic route allows, consider switching to a "softer" or more inherently reactive nucleophile. For example, organometallic reagents like Grignard or organolithium reagents are powerful nucleophiles for epoxide opening.[3]

  • Activate the Oxirane:

    • Lewis Acid Catalysis: The addition of a Lewis acid can coordinate to the oxygen atom of the oxirane, making the ring more susceptible to nucleophilic attack. Common Lewis acids for this purpose include BF₃·OEt₂, Ti(OiPr)₄, and Sc(OTf)₃. The Lewis acid activates the epoxide, making it a better electrophile.[4]

    • Brønsted Acid Catalysis: In some cases, a Brønsted acid can protonate the epoxide oxygen, achieving a similar activation. However, this approach must be used with caution as it can also lead to undesired side reactions.

Q4: How does solvent choice impact the reactivity of fluorinated oxiranes?

Solvent selection plays a pivotal role in modulating reaction rates and selectivities. For nucleophilic ring-opening of fluorinated oxiranes, the choice of solvent can be particularly impactful.

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are generally good choices as they can solvate the cation of a salt-based nucleophile without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

  • Fluorinated Alcohols: Solvents such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have emerged as powerful promoters for epoxide ring-opening reactions.[4] Their strong hydrogen-bond donating ability can activate the epoxide towards nucleophilic attack, often without the need for a Lewis acid catalyst.[4]

Solvent Key Properties Impact on Reactivity
DMF, DMSO Polar AproticEnhances nucleophilicity by solvating counter-ions.
Acetonitrile Polar AproticGood general-purpose solvent for many organic reactions.
TFE, HFIP Polar, Protic, Highly H-bond donatingActivates the epoxide ring towards nucleophilic attack.[4][5]
DCM, THF Less PolarMay be suitable for reactions with highly reactive nucleophiles.
Q5: I'm seeing a complex mixture of products. How can I improve the regioselectivity of the ring-opening?

The regioselectivity of epoxide ring-opening (i.e., which carbon of the oxirane the nucleophile attacks) is influenced by both steric and electronic factors. With fluorinated oxiranes, the electronic effects of the fluorine substituents are often dominant.

  • SN2-type Attack: Under neutral or basic conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[3]

  • SN1-type Attack: Under acidic conditions (Lewis or Brønsted acid catalysis), the reaction may proceed through a more SN1-like transition state, where the nucleophile attacks the more substituted carbon that can better stabilize a partial positive charge.

The presence of electron-withdrawing fluorine atoms can complicate this general trend. The attack will generally occur at the carbon atom that is less electronically deactivated by the fluorine substituents.[1] Careful selection of reaction conditions is key to controlling the regioselectivity.

Experimental Protocols & Visual Guides

To further assist in your troubleshooting efforts, here are some detailed protocols and visual diagrams.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening of a Fluorinated Oxirane
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the fluorinated oxirane (1.0 eq.) and the chosen anhydrous solvent (e.g., DCM, THF).

  • Cool the solution to the desired temperature (typically 0 °C or -78 °C).

  • Add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq.) dropwise to the stirred solution.

  • After stirring for 15-30 minutes, add the nucleophile (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or NH₄Cl.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Flowchart

Troubleshooting_Fluorinated_Oxiranes start Low or No Reactivity of Fluorinated Oxirane check_basics Q1: Have you checked the basics? (Anhydrous conditions, Reagent quality, Temp.) start->check_basics regioselectivity_issue Issue: Poor Regioselectivity start->regioselectivity_issue basics_no No check_basics->basics_no No basics_yes Yes check_basics->basics_yes Yes fix_basics Action: Rectify basic experimental parameters. basics_no->fix_basics optimize_nucleophile Q2: Is the nucleophile strong enough? basics_yes->optimize_nucleophile fix_basics->start nucleophile_no No optimize_nucleophile->nucleophile_no No nucleophile_yes Yes optimize_nucleophile->nucleophile_yes Yes increase_nucleophilicity Action: Increase nucleophilicity (e.g., deprotonation) or change nucleophile. nucleophile_no->increase_nucleophilicity activate_oxirane Q3: Have you tried activating the oxirane? nucleophile_yes->activate_oxirane increase_nucleophilicity->start activate_no No activate_oxirane->activate_no No activate_yes Yes activate_oxirane->activate_yes Yes add_catalyst Action: Add a Lewis or Brønsted acid catalyst. activate_no->add_catalyst solvent_choice Q4: Is the solvent optimal? activate_yes->solvent_choice add_catalyst->start solvent_no No solvent_choice->solvent_no No solvent_yes Yes solvent_choice->solvent_yes Yes change_solvent Action: Switch to a polar aprotic solvent or a fluorinated alcohol (TFE, HFIP). solvent_no->change_solvent success Successful Reaction solvent_yes->success change_solvent->start control_conditions Action: Adjust reaction conditions (acidic vs. basic) to favor desired pathway. regioselectivity_issue->control_conditions control_conditions->start

Caption: A decision-making flowchart for troubleshooting low reactivity in fluorinated oxirane reactions.

Reaction Mechanism Overview

Reaction_Mechanism cluster_reactants Reactants cluster_activation Activation (Optional) cluster_product Product Oxirane Fluorinated Oxirane (R-F) ActivatedComplex Activated Complex [R-F-O-LA] Oxirane->ActivatedComplex Coordination Product Ring-Opened Product Oxirane->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Oxirane Direct SN2 Attack (No Catalyst) Nucleophile->ActivatedComplex SN2 Attack LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex ActivatedComplex->Product

Caption: A simplified diagram illustrating the catalyzed and uncatalyzed pathways for nucleophilic ring-opening of a fluorinated oxirane.

References

  • Kalow, J. A., & Doyle, A. G. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society. [Link]

  • Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. [Link]

  • Kalow, J. A., & Doyle, A. G. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. The Doyle Group, Princeton University. [Link]

  • Dover, T. L., et al. (2021). Fluorinated alcohols: Powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. ResearchGate. [Link]

  • Duhamel, P., et al. (1993). Nucleophilic Fluorination by Selective Ring-Opening of α-Halooxiranes. Journal of the Chemical Society, Chemical Communications. [Link]

  • Ishikawa, T., et al. (2021). Ring-opening fluorination of bicyclic azaarenes. PMC. [Link]

  • Tasan, S., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]

  • Lennon, S., et al. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI. [Link]

  • Remete, A. M., & Kiss, L. (2019). Synthesis of Fluorine-Containing Molecular Entities Through Fluoride Ring Opening of Oxiranes and Aziridines. ResearchGate. [Link]

  • Enamine. (2016). Synthesis of fluorinated building blocks at Enamine. YouTube. [Link]

  • Haufe, G. (2023). Mechanisms for oxirane ring opening with pyridine/9HF. ResearchGate. [Link]

  • Katagiri, T., et al. (2018). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry. [Link]

  • Akiyama, T., et al. (2019). Fluoride ring opening of sugar-derived epoxide 97 with a slightly modified version of the method by Akiyama et al. ResearchGate. [Link]

  • Bickelhaupt, F. M. (2018). Theoretical Study on the Nucleophilic Ring-Opening Reaction between F– and Oxirane. ResearchGate. [Link]

  • Haufe, G. (2023). Transformation of epoxidized cyclic β-aminoesters to fluorinated... ResearchGate. [Link]

  • Katagiri, T., et al. (2018). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. PMC. [Link]

  • A. S. (2023). Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide. Comptes Rendus de l'Académie des Sciences. [Link]

  • Mossine, A. V., et al. (2017). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. PMC. [Link]

  • Various Authors. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Ted D. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Wyzant Ask An Expert. [Link]

  • Kiss, L., et al. (2016). Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E. Organic & Biomolecular Chemistry. [Link]

  • Alvarez-Idaboy, J. R., et al. (2021). Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. RSC Publishing. [Link]

  • Ashenhurst, J. (2023). Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]

  • Gounder, R., et al. (2024). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. JACS Au. [Link]

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Technical Support Center: Thermal Degradation Profile of 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive troubleshooting framework for researchers studying the thermal degradation of 2-{[4-(trifluoromethyl)phenyl]methyl}oxirane. While specific literature on the thermal profile of this exact molecule is scarce, this document synthesizes information from analogous chemical structures—aromatic epoxides, benzyl-substituted compounds, and molecules containing trifluoromethylphenyl groups—to offer a predictive and practical support center. It addresses common experimental challenges, outlines detailed analytical protocols, and presents a logical, scientifically grounded approach to data interpretation.

Part 1: Frequently Asked Questions (FAQs)

Q1: At what temperature should I expect this compound to start degrading?

A1: Based on data from similar aromatic epoxy compounds, initial thermal degradation is typically observed in the range of 300°C to 450°C in an inert atmosphere.[1][2] The exact onset temperature will depend on factors like the heating rate and the specific experimental conditions.[1][3] The presence of the trifluoromethyl (CF3) group, known for its high thermal stability, may slightly increase the degradation temperature compared to non-fluorinated analogs.[4]

Q2: What are the likely primary degradation products?

A2: The thermal decomposition of this molecule is expected to proceed through several pathways. Key bond scission events will likely occur at the C-O bonds of the oxirane ring and the benzylic C-C bond. Potential initial products could include:

  • 4-(Trifluoromethyl)benzaldehyde

  • Styrene oxide derivatives

  • Various phenolic compounds[5]

  • Small volatile fragments from the oxirane ring, such as formaldehyde or carbon monoxide.

Further fragmentation at higher temperatures could lead to the formation of fluorinated aromatic compounds and polycyclic aromatic hydrocarbons (PAHs).[6]

Q3: My TGA results show an initial weight loss at a much lower temperature (e.g., 100-150°C). What could be the cause?

A3: An early-stage weight loss in Thermogravimetric Analysis (TGA) is often attributable to the volatilization of residual solvents from the synthesis or purification process, or absorbed moisture.[1] It is crucial to ensure your sample is thoroughly dried under vacuum before analysis. Running a preliminary TGA with an isothermal hold at a temperature just below the boiling point of any potential residual solvents can help eliminate this variable.

Q4: The degradation profile from my TGA shows multiple overlapping weight loss steps. How can I resolve them?

A4: Overlapping degradation steps are common when multiple decomposition reactions occur in a similar temperature range. To improve resolution:

  • Reduce the heating rate: A slower heating rate (e.g., 5°C/minute instead of 20°C/minute) can often better separate the thermal events.[1][3]

  • Use Derivative Thermogravimetry (DTG): The first derivative of the TGA curve (the DTG curve) shows peaks corresponding to the maximum rate of weight loss for each step, making it easier to identify and analyze individual degradation events.[2]

  • Coupled Techniques: Employing a hyphenated technique like TGA-FTIR or TGA-MS allows for the identification of the evolved gases at each stage of weight loss, providing direct chemical information to differentiate the overlapping processes.[3]

Q5: How does the trifluoromethyl group influence the degradation mechanism?

A5: The trifluoromethyl group is a strong electron-withdrawing group and is chemically and thermally very stable.[4] Its presence is expected to:

  • Increase Thermal Stability: The C-F bond is exceptionally strong, and the CF3 group generally enhances the thermal stability of molecules.[7]

  • Influence Reaction Pathways: The electron-withdrawing nature of the CF3 group can affect the bond dissociation energies of the adjacent aromatic ring and benzylic position, potentially influencing which bonds break first.[8] This can alter the distribution of degradation products compared to a non-substituted equivalent.

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experimental work.

Problem Potential Cause(s) Recommended Solution(s)
Non-reproducible TGA/DSC results. 1. Sample inhomogeneity. 2. Inconsistent sample mass or packing in the crucible. 3. Variations in the purge gas flow rate. 4. Instrument calibration drift.1. Ensure the sample is homogenous. If it's a solid, gently grind it to a uniform powder. 2. Use a consistent sample mass (e.g., 5 ± 0.5 mg) and ensure it is evenly distributed at the bottom of the crucible. 3. Verify and maintain a constant purge gas flow rate for all experiments.[2] 4. Perform regular temperature and weight calibrations of your TGA/DSC instrument according to the manufacturer's guidelines.
Unexpected exothermic or endothermic peaks in DSC. 1. Phase transitions (melting, crystallization) of the sample or impurities. 2. Curing or cross-linking reactions, especially if the sample is not fully polymerized.[9] 3. Oxidative degradation if the atmosphere is not completely inert.1. Correlate the DSC peaks with the TGA data. If a DSC peak occurs without weight loss, it's likely a phase transition. 2. An exothermic peak before major degradation could indicate residual reactivity of the epoxide ring.[10] Consider pre-curing the sample if applicable. 3. Ensure a high-purity inert purge gas (e.g., nitrogen or argon) is used with a sufficient flow rate to exclude oxygen.
Evolved Gas Analysis (TGA-MS/FTIR) shows a complex mixture of products that is difficult to interpret. 1. Secondary reactions of primary degradation products in the gas phase or on the surface of the instrument. 2. Fragmentation patterns in the mass spectrometer are too complex.1. Use a high purge gas flow rate to quickly remove primary products from the hot zone, minimizing secondary reactions. 2. For TGA-MS, try lowering the ionization energy to reduce fragmentation and emphasize the molecular ions of the evolved products.
Black, tar-like residue in the TGA crucible after the experiment. 1. Incomplete combustion or pyrolysis, leading to char formation. 2. Polymerization or condensation of degradation products at high temperatures.1. This is a common outcome for aromatic compounds. To analyze the char, you can perform a subsequent TGA run in an oxidizing atmosphere (air or oxygen) to determine the temperature of char combustion. 2. The formation of a stable char is an inherent part of the degradation of many aromatic polymers and compounds.[3]

Part 3: Experimental Protocols & Methodologies

Protocol 1: Standard Thermogravimetric Analysis (TGA)

This protocol outlines the standard procedure for determining the thermal stability and degradation profile of this compound.

Objective: To measure the weight loss of the sample as a function of temperature in a controlled atmosphere.

Materials & Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen gas (99.999%)

  • Analytical balance (±0.01 mg)

  • Alumina or platinum crucibles

  • Sample: this compound, dried under vacuum.

Procedure:

  • Instrument Preparation: Turn on the TGA and the nitrogen purge gas. Allow the instrument to stabilize.

  • Crucible Preparation: Tare an empty TGA crucible on the analytical balance.

  • Sample Loading: Accurately weigh 5-10 mg of the dried sample into the tared crucible.

  • Instrument Loading: Place the sample crucible into the TGA furnace.

  • Experimental Setup: Program the TGA with the following parameters:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.[2][11]

    • Initial Temperature: 30°C

    • Isothermal Hold: Hold at 30°C for 10 minutes to allow for thermal equilibration.

    • Heating Ramp: Increase the temperature from 30°C to 800°C at a heating rate of 10°C/min.[2][11]

    • Final Temperature: Hold at 800°C for 5 minutes.

  • Data Acquisition: Start the experiment and record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage weight loss versus temperature. Calculate the first derivative (DTG) to identify the temperatures of maximum degradation rates.

Workflow for Thermal Degradation Analysis

The following diagram illustrates a comprehensive workflow for investigating the thermal degradation of the target compound.

Thermal_Degradation_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Evolved Gas Analysis (EGA) cluster_3 Data Interpretation prep Sample Synthesis & Purification Purity Check (NMR, HPLC) Drying (Vacuum Oven) tga Thermogravimetric Analysis (TGA) Inert Atmosphere (N2) Heating Rate: 10°C/min prep->tga Analyze dsc Differential Scanning Calorimetry (DSC) Identify Phase Transitions Measure Enthalpy Changes tga_ms TGA-Mass Spectrometry Identify Molecular Weight of Products tga->tga_ms Couple for EGA interpret Correlate TGA/DSC Data Analyze EGA Spectra Propose Degradation Mechanism tga->interpret Input Data dsc->interpret Input Data tga_ftir TGA-FTIR Spectroscopy Identify Functional Groups of Products tga_ms->interpret tga_ftir->interpret

Caption: Comprehensive workflow for thermal analysis.

Proposed Degradation Pathway

This diagram outlines a plausible initial degradation pathway for this compound under thermal stress.

Degradation_Pathway cluster_products Primary Degradation Products cluster_secondary Secondary Products start 2-{[4-(CF3)phenyl]methyl}oxirane prod1 4-(Trifluoromethyl)benzaldehyde start->prod1 Homolytic Cleavage (Benzylic C-C) prod2 Rearrangement Products (e.g., ketones) start->prod2 Isomerization prod3 Radical Species (e.g., Benzyl Radical) start->prod3 Ring Opening & Cleavage char Char / Polyaromatics prod1->char Further Decomposition / Condensation volatiles Small Volatiles (CO, CO2, H2O) prod1->volatiles prod2->char Further Decomposition / Condensation prod2->volatiles prod3->char Further Decomposition / Condensation prod3->volatiles

Caption: Plausible initial thermal degradation pathways.

References

  • Thermal Decomposition Mechanisms of Epoxies and Polyurethanes. OSTI.gov. [Link]

  • Thermogravimetric Analysis (TGA) of Various Epoxy Composite Formulations. Defense Technical Information Center. [Link]

  • Effect of substituted trifluoromethyl groups on thermal and mechanical properties of fluorine-containing epoxy resin. SpringerLink. [Link]

  • Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. ResearchGate. [Link]

  • Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. MDPI. [Link]

  • Epoxy Thermosets and Their Applications. II. Thermal Analysis. University of North Texas. [Link]

  • Thermal Study of Aluminum Trifluoromethyl Sulfonate as Effective Catalyst for the Polymerization of Epoxidized Linseed Oil. Scientific & Academic Publishing. [Link]

  • Thermogravimetry Analysis of Epoxy and Unsaturated Polyester Filled With Some Agricultural Waste of Dates Palm (Phoenix dactylif). ResearchGate. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Institutes of Health. [Link]

  • Thermal Analysis of Paints, Coatings, and Resins. TA Instruments. [Link]

  • Reactions of 2-(pyrrol-1-yl)benzyl radicals and related species under flash vacuum pyrolysis conditions. PubMed. [Link]

  • Decomposition of methylbenzyl radicals in the oxidation and pyrolysis of xylenes. ResearchGate. [Link]

  • 2-[4-(Trifluoromethyl)phenyl]oxirane. PubChem. [Link]

  • Research of the thermal decomposition mechanism and pyrolysis pathways from macromonomer to small molecule of waste printed circuit board. PubMed. [Link]

  • Detailed kinetics of substituted phenolic species in pyrolysis bio-oils. Royal Society of Chemistry. [Link]

  • Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry. [Link]

  • Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. PubMed. [Link]

  • Phenol. Wikipedia. [Link]

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Removing residual solvents from 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane preparations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Residual Solvent Removal

A-TS-001 | Troubleshooting Guide & FAQs

Topic: Removing Residual Solvents from 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane Preparations

Document ID: A-TS-001-240212

Introduction: The Criticality of Solvent Removal

The compound this compound is a crucial building block in pharmaceutical synthesis. During its preparation, various organic solvents are used, which can become trapped in the final product. Regulatory bodies, guided by standards such as the International Council for Harmonisation (ICH) Q3C guidelines, mandate strict limits on these residual solvents in active pharmaceutical ingredients (APIs) and intermediates.[1][2][3] Their removal is not merely a matter of purity but is essential for ensuring the safety, stability, and efficacy of the final drug product.[1][3] This guide provides in-depth technical assistance for identifying and removing common residual solvents from your this compound preparations, ensuring your material meets the highest quality and safety standards.

Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers encounter during the purification of this compound.

Q1: Which residual solvents should I be most concerned about in my preparation?

Based on common synthetic routes, the most probable residual solvents include:

  • Toluene: Often used as a reaction or extraction solvent.

  • Dichloromethane (DCM): A common solvent for reactions and chromatography.

  • Ethers (e.g., Diethyl Ether, MTBE): Used in extractions and washes.

  • Alcohols (e.g., Isopropanol, Ethanol): Can be used in workup or cleaning steps.

  • High-Boiling Point Solvents (e.g., DMF, DMSO): Sometimes used in nucleophilic substitution steps leading to the oxirane.[4]

The specific solvents to target will always depend on your unique synthetic and purification process. It is imperative to test for any solvent that was used or could have been produced during manufacturing.[1]

Q2: I am seeing product degradation when using rotary evaporation. What is causing this?

This is a common issue and is typically caused by excessive heat, which can lead to the opening of the strained oxirane ring.[5][6][7] The epoxide functional group is a three-membered ring with significant ring strain, making it susceptible to cleavage under harsh conditions like high temperatures or in the presence of acidic/basic impurities.[5][7][8]

Troubleshooting Steps:

  • Lower the Bath Temperature: The principle of rotary evaporation is to reduce the solvent's boiling point by applying a vacuum, not by aggressive heating.[9][10] For volatile solvents like DCM or diethyl ether, a bath temperature of 25-30°C is often sufficient.

  • Improve Your Vacuum: A deeper vacuum will lower the solvent's boiling point more effectively, allowing for evaporation at a lower temperature.[11] Ensure all joints are properly sealed.

  • Check for Impurities: Acidic or nucleophilic impurities can catalyze ring-opening, especially at elevated temperatures. Ensure your crude product is properly quenched and washed before concentration.

Q3: I am struggling to remove high-boiling point solvents like DMF or DMSO. What are my options?

These solvents are challenging due to their very low vapor pressure.[12] Standard rotary evaporation is often inefficient.[11][12]

Recommended Strategies:

  • High-Vacuum Distillation: If your product is thermally stable, short-path distillation under a high vacuum (e.g., <1 mmHg) can be effective. However, given the potential thermal lability of the oxirane, this must be approached with caution.

  • Solvent Swapping (Solvent Exchange): This is often the best approach.[13][14] It involves dissolving your product in a lower-boiling point, non-reactive solvent in which the high-boiling solvent is also soluble. Then, by carefully distilling off the lower-boiling solvent, you co-distill the high-boiling point impurity. Toluene is often a good choice for this as it can form azeotropes with many solvents. This process may need to be repeated.[14][15][16]

  • Aqueous Washes/Extraction: If your product has low water solubility, you can dilute the mixture with a suitable organic solvent (like ethyl acetate) and perform multiple washes with water or brine to extract water-soluble solvents like DMF and DMSO.

Q4: After removing the bulk of the solvent, my GC-HS analysis still shows levels above the ICH limit. How can I remove these last traces?

Trace amounts of solvent can be trapped within the crystal lattice or be strongly adsorbed to the product.[17]

Advanced Techniques:

  • Vacuum Drying: Place the product in a vacuum oven at a mild temperature (e.g., 30-40°C) for an extended period (12-24 hours). A gentle nitrogen bleed can help carry away solvent vapors.

  • Vacuum Hydration/Displacement: For crystalline solids, a patented technique involves drying the bulk substance in the presence of water vapor.[17][18] The water molecules can displace the trapped organic solvent molecules within the crystal structure.[17][18] The absorbed water is then removed by a final drying step.[18]

Q5: How can I be certain that my chosen removal method is not causing my product to form an azeotrope?

An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by this method difficult.[19][20] Azeotropes tend to form between solvents with different polarities.[20]

Verification Steps:

  • Consult Azeotrope Tables: Before attempting a distillation-based separation, consult reference tables for known azeotropes between your product solvent and any potential co-solvents.[21][22]

  • Use a Co-solvent: If you suspect an azeotrope is preventing full removal, introducing a third solvent (a process known as azeotropic distillation) can form a new, lower-boiling ternary azeotrope that can be distilled off, breaking the original binary azeotrope.

  • Vary the Pressure: The composition of an azeotrope is pressure-dependent. Changing the distillation pressure can sometimes shift the azeotropic point, allowing for separation.

Troubleshooting Workflows & Protocols

Decision Logic for Solvent Removal Technique

This diagram outlines a logical approach to selecting the appropriate removal strategy based on the solvent's properties.

G Solvent Removal Decision Workflow cluster_0 start Identify Residual Solvent(s) in 2-{[4-(...)]}oxirane bp_check Boiling Point (BP) of Solvent? start->bp_check low_bp Low BP (<100°C) e.g., DCM, Ethyl Acetate bp_check->low_bp  Low high_bp High BP (>100°C) e.g., DMF, Toluene, Water bp_check->high_bp High rotovap Protocol 1: Optimized Rotary Evaporation low_bp->rotovap swap Protocol 2: Solvent Swapping & Azeotropic Removal high_bp->swap gc_hs_check Residual Solvent Level Below ICH Limit? rotovap->gc_hs_check swap->gc_hs_check final_drying Protocol 3: High Vacuum Oven Drying gc_hs_check->final_drying No pass Product Meets Specification gc_hs_check->pass Yes fail Re-evaluate Strategy gc_hs_check->fail Still No final_drying->gc_hs_check

Caption: Decision workflow for selecting a solvent removal method.

Protocol 1: Optimized Rotary Evaporation

This protocol is for removing volatile solvents (BP < 100°C) while preserving the integrity of the oxirane ring.

Objective: To remove solvents like Dichloromethane (DCM), Ethyl Acetate, or Hexanes.

Methodology:

  • Preparation: Ensure the crude product solution has been appropriately washed and neutralized to remove any acidic or basic impurities.

  • Apparatus Setup: Use a rotary evaporator with a well-maintained vacuum pump and a properly chilled condenser (-10°C or lower is ideal for very volatile solvents).[9]

  • Temperature Setting: Set the water bath temperature to no higher than 35°C .

  • Initial Vacuum: Begin rotation of the flask (approx. 150 rpm) to create a thin film and increase the surface area for evaporation.[9] Gradually apply the vacuum.

  • Monitor Evaporation: Observe the condensation on the condenser coil. Adjust the vacuum to maintain a steady, controlled boiling/evaporation rate. Avoid "bumping."

  • Endpoint Determination: Once the bulk of the solvent is removed and condensation ceases, continue to hold the sample under full vacuum for an additional 10-15 minutes to remove final traces.

  • Verification: Submit a sample for quantitative analysis via Gas Chromatography-Headspace (GC-HS).

Protocol 2: Solvent Swapping for High-Boiling Point Solvents

Objective: To remove solvents like Dimethylformamide (DMF) or Toluene.

Methodology:

  • Co-solvent Selection: Choose a co-solvent that has a lower boiling point than the target residual solvent and in which your product is soluble. For removing DMF, a good choice is Toluene. For removing Toluene, Heptane can be effective.

  • Dilution: Dissolve the crude product containing the high-boiling solvent in 3-5 volumes of the chosen co-solvent.

  • Distillation Setup: Use a standard distillation apparatus or a rotary evaporator.

  • Concentration: Concentrate the solution via distillation at atmospheric pressure or under a slight vacuum. The goal is to remove the lower-boiling co-solvent, which will carry the high-boiling solvent with it (potentially as an azeotrope).[13]

  • Repetition: Add another 3-5 volumes of the fresh co-solvent to the flask and repeat the concentration step. Two to three cycles are typically required.

  • Final Removal: After the final swap cycle, remove the co-solvent completely using Protocol 1.

  • Verification: Analyze the product via GC-HS to confirm the removal of the high-boiling point solvent.

Protocol 4: Quantitative Verification by GC-HS

Gas Chromatography with a Headspace autosampler (GC-HS) is the industry-standard method for quantifying residual solvents due to its high sensitivity and ability to keep non-volatile sample matrix out of the analytical column.[23][24]

Objective: To accurately quantify residual solvents against ICH limits.

Sample Preparation:

  • Accurately weigh approximately 100 mg of your this compound product into a headspace vial.

  • Add a precise volume (e.g., 5 mL) of a high-boiling point diluent in which the product is soluble but does not co-elute with target analytes (e.g., DMSO, Dimethylacetamide).

  • Seal the vial immediately. Prepare a standard solution containing known concentrations of the target solvents in the same diluent.

Typical GC-HS Parameters:

  • Headspace:

    • Incubation Temperature: 80°C

    • Incubation Time: 45 min

  • Gas Chromatograph:

    • Column: G43 (volatiles) or similar USP-compliant phase[25]

    • Oven Program: 40°C (20 min), ramp at 10°C/min to 240°C, hold for 10 min[25]

    • Detector: Flame Ionization Detector (FID) at 250°C

The concentration of each residual solvent is then calculated by comparing the peak area from the sample to the peak area from the known standard.

Data Tables for Reference

Table 1: Physicochemical Properties of Target Compound and Common Solvents

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Notes
2-{[4-(CF3)phenyl]methyl}oxirane ~202.18 Not well-documented; estimated to be >200°C Thermally sensitive; prone to ring-opening.[5][7]
Dichloromethane (DCM) 84.93 39.6 Highly volatile.
Toluene 92.14 111 Can form azeotropes.[21]
N,N-Dimethylformamide (DMF) 73.09 153 High-boiling, water-miscible.

| Dimethyl sulfoxide (DMSO) | 78.13 | 189 | Very high-boiling, hygroscopic. |

Table 2: Selected ICH Q3C Limits for Common Residual Solvents

Solvent Class Concentration Limit (ppm) Permitted Daily Exposure (PDE) (mg/day)
Dichloromethane Class 2 600 6.0
Toluene Class 2 890 8.9
N,N-Dimethylformamide Class 2 880 8.8
Hexane Class 2 290 2.9
Methanol Class 2 3000 30.0
Ethanol Class 3 5000 50.0

Source: Adapted from ICH Q3C(R8) Guidelines.[1]

References

  • PubChem. 2-[4-(Trifluoromethyl)phenyl]oxirane. National Center for Biotechnology Information. [Link]

  • International Council for Harmonisation. ICH Harmonised Guideline Q3C(R8): Impurities: Guideline for Residual Solvents. 2021. [Link]

  • Mudryk, B., et al. Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • Rogers, D. W., et al. Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry. 2005. [Link]

  • Wikipedia. Azeotrope tables. [Link]

  • Wenger, J., et al. Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol.
  • Wolfram Demonstrations Project. Solvent Swap Distillation. [Link]

  • Shimadzu. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]

  • Holland, T. Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Labcompare. 2024. [Link]

  • European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline. 2023. [Link]

  • Mettler Toledo. Optimizing Solvent Swap Distillation. [Link]

  • Mudryk, B., et al. Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica. EP0900582A1. 1999. [Link]

  • Welch. Rotary Evaporator | Common evaporation & concentration methods. [Link]

  • PubChem. (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane. National Center for Biotechnology Information. [Link]

  • Yang, S., et al. Preparation method of 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane. CN112079797A. 2020.
  • Chemistry Stack Exchange. What makes an epoxide stable?. 2012. [Link]

  • Scharlab. Residual solvent analysis by GC-Headspace. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. 2009. [Link]

  • BioChromato. Low- vs. High-Boiling Solvents: Best Evaporation Methods. 2024. [Link]

  • Wikipedia. Epoxide. [Link]

  • Organomation. What is Solvent Exchange?. [Link]

  • ResearchGate. Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration. 2021. [Link]

  • Wolbers, R. Azeotropes from A to Z. Conservation OnLine. 2006. [Link]

  • CBG Biotech. Solvent Recycling and Azeotropes. [Link]

  • Mirza, T., et al. Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. Pharmaceutical Technology. 2006. [Link]

  • Loba Chemie. GC-HS SOLVENTS for GC-Headspace Analysis. [Link]

  • ResearchGate. Is there any way to evaporate a high boiling point solvent to retrieve a dissolved product?. 2020. [Link]

  • Ashenhurst, J. Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. 2015. [Link]

  • Gani, R., et al. Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap. ResearchGate. 2016. [Link]

  • U.S. Food & Drug Administration. Q3C(R8) Impurities: Guidance for Residual Solvents. 2021. [Link]

  • Prof Talks. ICH Q3C Guidance for Residual Solvents. YouTube. 2022. [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

  • Organic Syntheses. methyl phenyl sulfoxide. [Link]

  • LCGC International. A LEAN Approach for the Determination of Residual Solvents Using Headspace Gas Chromatography with Relative Response Factors. 2017. [Link]

  • ACS Omega. Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. 2020. [Link]

  • Technical University of Denmark. Solvent selection methodology for pharmaceutical processes: Solvent swap. 2016. [Link]

  • University of Bath. Removing Solvent by Rotary Evaporation. YouTube. 2017. [Link]

  • Wikipedia. Phenol. [Link]

  • Lide, D.R. Azeotropic data for binary mixtures. CRC Handbook of Chemistry and Physics. [Link]

  • U.S. Environmental Protection Agency. 2-[4-(trifluoromethoxy)phenyl]oxirane. [Link]

  • ChemSynthesis. 2-ethyl-3-methoxy-2-methyl-3-(4-phenyl-phenyl)-oxirane. [Link]

  • KiloMentor. Binary Azeotropes of Common Organic Solvents Potentially Useful for Crystallization. 2022. [Link]

  • Cheméo. Chemical Properties of Oxirane, 2-ethyl-3-methyl-, trans- (CAS 3203-98-3). [Link]

  • U.S. Environmental Protection Agency. (2S)-2-(Trifluoromethyl)oxirane Properties. [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and professionals in drug development. This resource addresses the common yet significant challenge of steric hindrance encountered during the coupling reactions of 2-{[4-(trifluoromethyl)phenyl]methyl}oxirane. The bulky trifluoromethylphenyl group often impedes nucleophilic attack on the epoxide ring, leading to low yields, side reactions, or complete reaction failure. This guide provides in-depth, experience-driven troubleshooting strategies and detailed protocols to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My nucleophilic ring-opening reaction with this compound is showing very low conversion. What are the primary factors I should investigate?

Low conversion is a classic symptom of steric hindrance impeding the approach of the nucleophile. The bulky -[4-(CF3)Ph]CH2- group electronically deactivates and physically blocks the electrophilic carbons of the oxirane ring.

Initial Diagnostic Workflow:

Start Low Conversion Observed Check_Catalyst Catalyst System Review Start->Check_Catalyst Is catalyst appropriate? Check_Solvent Solvent Optimization Check_Catalyst->Check_Solvent Yes Solution Improved Yield & Conversion Check_Catalyst->Solution No (Select stronger Lewis Acid) Check_Temp Temperature & Reaction Time Check_Solvent->Check_Temp Yes Check_Solvent->Solution No (Switch to polar aprotic) Check_Temp->Solution Yes/Optimized Check_Temp->Solution No (Increase incrementally)

Caption: Initial troubleshooting workflow for low conversion.

In-Depth Analysis:

  • Catalyst Choice: The activation of the epoxide is paramount. Standard base catalysis is often insufficient. Strong Lewis acids are typically required to coordinate to the epoxide oxygen, increasing the electrophilicity of the ring carbons and facilitating attack.

  • Solvent Effects: The solvent plays a critical role in stabilizing the transition state. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of anionic nucleophiles. However, for reactions involving Lewis acids, coordinating solvents can compete with the epoxide for the catalyst. A careful balance is needed.

  • Temperature and Reaction Time: Reactions hindered by high activation energy barriers often require elevated temperatures. Monitor the reaction progress over an extended period (24-48 hours) before concluding it has failed. However, be mindful of potential side reactions and decomposition at higher temperatures.

Question 2: I am observing poor regioselectivity in my coupling reaction. How can I favor nucleophilic attack at the desired carbon?

The electronic and steric environment of this compound dictates that nucleophilic attack can occur at either C1 (unsubstituted) or C2 (substituted). The outcome is a delicate balance between steric accessibility and electronic activation.

Controlling Regioselectivity:

The choice of catalyst is the most powerful tool for controlling regioselectivity in the ring-opening of substituted epoxides.

  • For attack at the less substituted carbon (C1): This is the sterically favored pathway and is often the default outcome with strong, non-coordinating nucleophiles under basic or neutral conditions.

  • For attack at the more substituted carbon (C2): This pathway is electronically favored due to the stabilization of the developing positive charge (carbocation-like character) at the benzylic position during the transition state. This pathway is strongly promoted by the use of specific Lewis acids that can facilitate an SN1-type mechanism.

A study on the regioselective opening of styrene oxide, a structurally related epoxide, highlights that catalysts like scandium triflate (Sc(OTf)₃) can effectively promote attack at the more substituted carbon. The trifluoromethyl group in your substrate will further influence the electronic properties, but the principle remains the same.

Table 1: Catalyst Influence on Regioselectivity

Catalyst SystemProbable MechanismFavored Attack PositionKey Considerations
NaOH, NaH (Base)SN2C1 (less substituted)Slow reaction rates due to steric hindrance.
Yb(OTf)₃Lewis Acid-catalyzed SN2C1 (less substituted)Mild Lewis acid, good for sensitive substrates.
Sc(OTf)₃, Ti(O-i-Pr)₄Lewis Acid-catalyzed SN1-likeC2 (more substituted)Can promote carbocation formation and rearrangement.
Salen-Cr(III)ClAsymmetric Ring OpeningVaries with ligandOffers enantioselective control in addition to regioselectivity.
Question 3: My reaction is generating significant amounts of a diol byproduct. What is the cause and how can I prevent it?

The formation of a diol, 3-[4-(trifluoromethyl)phenyl]propane-1,2-diol, is almost always due to the presence of water in the reaction mixture. The epoxide can be hydrolyzed under either acidic or basic conditions.

Mitigation Strategy:

Problem Diol Byproduct Formation Cause Water Contamination Problem->Cause Solvent_Prep Dry Solvents Rigorously (e.g., over molecular sieves) Cause->Solvent_Prep Reagent_Prep Dry Reagents & Glassware (Oven or flame-dry) Cause->Reagent_Prep Inert_Atm Run Reaction Under Inert Atmosphere (N₂ or Ar) Cause->Inert_Atm Solution Minimized Diol Formation Solvent_Prep->Solution Reagent_Prep->Solution Inert_Atm->Solution

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation grounded in spectroscopic principles. We will explore the rationale behind experimental choices, provide a self-validating protocol, and compare the utility of NMR with other analytical techniques for comprehensive structural elucidation.

Introduction: The Structural Significance of a Fluorinated Epoxide

This compound is a valuable synthetic intermediate. The trifluoromethyl group (-CF₃) is a key pharmacophore in modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity. The oxirane (epoxide) ring is a versatile functional group, susceptible to nucleophilic ring-opening reactions, making it a cornerstone for constructing more complex molecular architectures.

Given its potential in synthetic applications, unambiguous structural verification is paramount. NMR spectroscopy stands as the preeminent technique for this purpose, offering unparalleled insight into the molecular framework by mapping the connectivity and chemical environment of every proton and carbon atom.[1] This guide will dissect the ¹H and ¹³C NMR spectra of this molecule, providing a blueprint for its analysis.

Experimental Design and Methodology

The quality of NMR data is fundamentally linked to the rigor of the experimental setup. The following protocols are designed to yield high-resolution spectra suitable for detailed analysis.

Part 1: NMR Sample Preparation

A meticulously prepared sample is the foundation of a high-quality NMR spectrum. The goal is to create a homogeneous solution free of particulate matter that could disrupt the magnetic field.[2]

Step-by-Step Protocol:

  • Analyte Quantity:

    • For ¹H NMR, dissolve 5-25 mg of this compound in a small vial.[3][4]

    • For ¹³C NMR, a higher concentration is required due to the low natural abundance (1.1%) of the ¹³C isotope; use 50-100 mg of the compound.[3][4]

  • Solvent Selection:

    • Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for many organic compounds due to its high dissolving power and relative chemical inertness.[3][5][6] The residual proton signal of CDCl₃ at ~7.26 ppm serves as a convenient secondary reference.[6]

  • Internal Standard:

    • While the residual solvent peak can be used for calibration, adding a drop of Tetramethylsilane (TMS) to the solvent provides a precise reference point at 0.00 ppm.[3][7]

  • Sample Transfer and Filtration:

    • Once the sample is fully dissolved in the vial, draw the solution into a clean glass Pasteur pipette plugged with a small amount of cotton wool or Kimwipe.[4][8]

    • Filter the solution directly into a clean, dry 5 mm NMR tube. This crucial step removes any suspended solids that can degrade spectral quality.[4][8]

  • Final Volume and Capping:

    • Ensure the final sample height in the tube is between 4-5 cm (approximately 0.6-0.7 mL).[2][8] This volume is optimal for detection within the spectrometer's RF coil.

    • Cap the NMR tube securely and label it clearly.

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing weigh 1. Weigh Analyte (5-25mg for ¹H, 50-100mg for ¹³C) dissolve 2. Dissolve in CDCl₃ (~0.7 mL with TMS) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter cap 4. Cap and Label filter->cap acquire 5. Acquire FID (¹H and ¹³C Spectra) cap->acquire process 6. Process Data acquire->process ft Fourier Transform process->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Spectrum baseline->calibrate

Figure 1: Standard workflow for NMR sample preparation and data processing.
Part 2: Data Acquisition and Processing

The raw data collected in an NMR experiment is a Free Induction Decay (FID), a time-domain signal. This must be converted into a frequency-domain spectrum for interpretation.

  • Acquisition: Data is typically acquired on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

  • Processing: The general workflow involves several key computational steps:[9][10]

    • Fourier Transformation (FT): Converts the time-domain FID into a frequency-domain spectrum.[11][12][13]

    • Phase Correction: Adjusts the peaks to a pure absorption lineshape, making them vertically aligned and symmetrical.[11][12][13]

    • Baseline Correction: Removes distortions to create a flat baseline.[10][11]

    • Calibration: Sets the chemical shift scale by referencing the TMS signal to 0.00 ppm.[13]

Spectral Analysis and Interpretation

The molecular structure of this compound dictates a unique NMR fingerprint. Below is a detailed prediction and analysis of its ¹H and ¹³C spectra.

G cluster_labels Atom Numbering for NMR Assignment img l1 H-a, H-b: Oxirane CH₂ H-c: Oxirane CH H-d: Benzylic CH₂ H-e, H-f: Aromatic CH C1: Oxirane CH₂ C2: Oxirane CH C3: Benzylic CH₂ C4: Aromatic C-CH₂ C5, C6: Aromatic CH C7: Aromatic C-CF₃ C8: CF₃

Figure 2: Structure and atom numbering for this compound.
¹H NMR Spectrum Analysis

The proton spectrum is characterized by distinct regions corresponding to the aromatic, benzylic, and epoxide protons.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-e, H-f 7.3 - 7.6AA'BB' System (two doublets)J ≈ 8 Hz4H
H-d ~ 2.9 - 3.2Doublet of doublets (dd)³J ≈ 5-7 Hz, ³J ≈ 2-4 Hz2H
H-c ~ 3.1 - 3.3Multiplet (m)Complex1H
H-b ~ 2.8 - 2.9Doublet of doublets (dd)²J ≈ 5 Hz, ³J ≈ 4 Hz1H
H-a ~ 2.6 - 2.7Doublet of doublets (dd)²J ≈ 5 Hz, ³J ≈ 2.5 Hz1H

Detailed Interpretation:

  • Aromatic Protons (H-e, H-f, ~7.3-7.6 ppm): The para-substituted benzene ring gives rise to a classic AA'BB' spin system, which often appears as two distinct doublets. The strong electron-withdrawing effect of the -CF₃ group deshields these protons, shifting them downfield.[14][15] The coupling constant between the ortho protons (JH-e,H-f) is typically around 8 Hz.[16]

  • Oxirane Ring Protons (H-a, H-b, H-c, ~2.6-3.3 ppm): The three protons on the epoxide ring are all in unique chemical and magnetic environments.[17]

    • The protons on the terminal methylene group (H-a and H-b ) are diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and will couple to each other (geminal coupling, ²J).[17]

    • Each will also couple to the methine proton H-c with different coupling constants (cis and trans vicinal coupling, ³J).[18][19] This results in two separate signals, each appearing as a doublet of doublets. Typical coupling constants for epoxides are Jtrans ≈ 2.5 Hz and Jcis ≈ 4 Hz.[16][20]

    • The methine proton (H-c ) is coupled to H-a, H-b, and the two benzylic protons (H-d), leading to a complex multiplet.

  • Benzylic Protons (H-d, ~2.9-3.2 ppm): These methylene protons are adjacent to both the aromatic ring and the chiral center of the epoxide (C2). This makes them diastereotopic. They will couple with the methine proton (H-c), resulting in a complex signal that is often simplified to a doublet of doublets. Their chemical shift is influenced by the anisotropy of the benzene ring and the electronegativity of the epoxide oxygen.[7]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum is expected to show 8 distinct signals.

Carbon LabelPredicted Chemical Shift (δ, ppm)Multiplicity (from C-F Coupling)
C5, C6 ~125-130Singlet (may show small ³JCF coupling)
C4 ~140-142Singlet
C7 ~128-131Quartet (²JCF ≈ 32 Hz)
C8 (CF₃) ~124Quartet (¹JCF ≈ 272 Hz)
C3 (Benzylic) ~38-42Singlet
C2 (Oxirane CH) ~52-54Singlet
C1 (Oxirane CH₂) ~46-48Singlet

Detailed Interpretation:

  • Aromatic Carbons (C4, C5, C6, C7): Four signals are expected for the aromatic ring.

    • C5 and C6 are the protonated carbons. Their chemical shift is influenced by the substituents.

    • C4 , the carbon attached to the methylene group, is a quaternary carbon and will typically have a lower intensity.

    • C7 , the carbon directly attached to the -CF₃ group, will appear as a quartet due to two-bond coupling with the three fluorine atoms (²JCF).[14][21]

  • Trifluoromethyl Carbon (C8): This carbon signal is highly characteristic. It is split into a quartet by the three directly attached fluorine atoms (¹JCF), with a large coupling constant of approximately 272 Hz.[22] Due to this splitting and the lack of a Nuclear Overhauser Effect (NOE), this peak is often of low intensity and may require a higher number of scans to be observed clearly.[22][23]

  • Aliphatic Carbons (C1, C2, C3):

    • The benzylic carbon (C3) appears in the typical range for carbons adjacent to an aromatic ring.[24]

    • The oxirane carbons (C1 and C2) resonate in a characteristic upfield region around 45-55 ppm, a distinctive feature of the strained three-membered ring.[25][26]

Comparative Analysis: Why NMR is Indispensable

While other techniques provide valuable data, NMR offers a level of structural detail that is often unattainable by other methods alone.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, confirming the molecular formula. However, it cannot distinguish between isomers. For example, MS could not easily differentiate this compound from 2-{[3-(trifluoromethyl)phenyl]methyl}oxirane.

  • Infrared (IR) Spectroscopy: Identifies the presence of functional groups (e.g., C-O-C stretch for the ether/epoxide, aromatic C-H stretches). It confirms parts of the molecule are present but does not reveal how they are connected.[27]

  • NMR Spectroscopy: Uniquely provides the complete carbon-hydrogen framework.[1][28] Through-bond J-couplings establish direct connectivity, confirming the precise arrangement of atoms and resolving any isomeric ambiguity. Techniques like 2D NMR (COSY, HSQC, HMBC) can further solidify these assignments for even more complex molecules.[1][28]

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a rich dataset that allows for its complete and unambiguous structural confirmation. The characteristic signals of the trifluoromethyl-substituted aromatic ring, the diastereotopic benzylic protons, and the unique coupling patterns of the epoxide ring protons all contribute to a definitive spectral fingerprint. This guide demonstrates that a systematic approach to sample preparation, data acquisition, and logical interpretation, grounded in the principles of chemical shifts and spin-spin coupling, makes NMR an exceptionally powerful and trustworthy tool for the modern chemical researcher.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. [Link]

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  • University of Oulu. NMR Sample Preparation. [Link]

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  • Scribd. NMR Data Processing Guide. [Link]

  • Fraser Lab, UCSF. From FID to 2D: Processing HSQC Data Using NMRPipe. [Link]

  • Keeler, J. NMR Data Processing. University of Cambridge. [Link]

  • Beilstein Journals. Supporting Information for: Copper-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

  • Quora. In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F?. [Link]

  • ResearchGate. In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. [Link]

  • TMP Chem. NMR 5: Coupling Constants. YouTube. [Link]

  • Unknown Source. HOW TO PROCESS NMR SPECTRUM (SIMPLE). [Link]

  • Beilstein Journals. Supporting Information for: Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3-Containing Organosilane. [Link]

  • ResearchGate. Structure and 1 H-NMR J 1,2 and J 2,3 coupling constants of epoxides 4–7. [Link]

  • PubChem, National Center for Biotechnology Information. (Trifluoromethyl)benzene. [Link]

  • Beilstein Journals. Supporting Information for: From intramolecular cyclization to intermolecular hydrolysis: TMSCF2Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. [Link]

  • Martin, G. E. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. [Link]

  • ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]

  • Pesek, M., et al. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. PubMed Central. [Link]

  • University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

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A Senior Application Scientist's Guide to 19F NMR Characterization of Trifluoromethyl Epoxides

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of trifluoromethyl (CF3) groups is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. Trifluoromethyl epoxides, as highly versatile chiral building blocks, are pivotal in synthesizing these complex fluorinated molecules. Their precise structural and stereochemical characterization is not merely an analytical requirement but a critical step in ensuring the efficacy and safety of new chemical entities.

Among the analytical arsenal available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful and direct method for characterizing these compounds.[1][2][3] The 19F nucleus offers superb analytical advantages: it is a spin ½ nucleus, 100% naturally abundant, and boasts a sensitivity 83% relative to protons.[1][2] Critically, the absence of endogenous fluorine in most biological systems provides a clean background for analysis, and its large chemical shift dispersion (~800 ppm) offers outstanding resolution, minimizing the signal overlap that often plagues 1H NMR.[3][4]

This guide provides an in-depth comparison of key 19F NMR techniques for the structural and stereochemical elucidation of trifluoromethyl epoxides, grounded in both fundamental principles and practical, field-proven methodologies.

Section 1: Foundational Analysis: Confirming Structure and Diastereomeric Ratio

The first step in characterizing a newly synthesized trifluoromethyl epoxide is to confirm its covalent structure and determine the ratio of any diastereomers formed.

Technique 1.1: Standard 1D 19F NMR Spectroscopy

One-dimensional 19F NMR is the workhorse experiment. It rapidly provides a "fluorine fingerprint" of the molecule.

  • What It Tells You:

    • Chemical Shift (δ): The position of the 19F signal on the ppm scale indicates the local electronic environment of the CF3 group. For trifluoromethyl epoxides, these shifts typically appear in the upfield region, often between -70 and -80 ppm (relative to CFCl3).[4] The precise shift is highly sensitive to the overall molecular structure.[5][6]

    • Integration: The area under each 19F signal is directly proportional to the number of fluorine nuclei it represents. For diastereomeric mixtures, the relative integration of the distinct CF3 signals provides a quantitative measure of the diastereomeric ratio (d.r.).

    • Coupling Constants (J): Spin-spin coupling between the 19F nuclei and nearby protons (nJHF) provides crucial connectivity and stereochemical information. Three-bond couplings (³JHF) to vicinal protons on the epoxide ring are particularly informative. The magnitude of ³JHF is dependent on the dihedral angle between the F-C-C-H atoms, often following a Karplus-type relationship, which can help differentiate between cis and trans diastereomers.

Expertise in Practice: The choice of solvent can subtly alter the chemical shifts observed, which can be leveraged to resolve overlapping signals.[7] While CDCl3 is common, solvents like benzene-d6 or acetone-d6 can induce different chemical shifts due to varying solvent polarity and aromatic shielding effects, sometimes clarifying an ambiguous spectrum.

Technique 1.2: 2D Heteronuclear Correlation (1H-19F HETCOR)

When 1D spectra are ambiguous, a 2D 1H-19F Heteronuclear Correlation (HETCOR) experiment provides definitive proof of H-F connectivities.[8][9][10]

  • What It Tells You: This experiment generates a 2D map correlating proton signals on one axis with fluorine signals on the other. A cross-peak appears at the intersection of the 1H and 19F frequencies for nuclei that are scalar-coupled. This is an unambiguous method to:

    • Confirm which protons are spatially close to the CF3 group.

    • Assign specific proton and fluorine signals in complex molecules.

    • Help differentiate diastereomers by linking their unique 1H signals to their corresponding 19F signals.

Section 2: The Critical Challenge: Determining Enantiomeric Purity

For chiral trifluoromethyl epoxides, determining the enantiomeric excess (ee) is paramount. 19F NMR provides elegant solutions by converting the enantiomeric relationship into a diastereomeric one, which is NMR-distinguishable. This is achieved using either Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).

Workflow for Enantiomeric Purity Analysis

G cluster_0 Decision Workflow Start Racemic or Scalemic Trifluoromethyl Epoxide Decision Is derivatization acceptable/possible? Start->Decision CSA Use Chiral Solvating Agent (CSA) (Non-covalent) Decision->CSA No CDA Use Chiral Derivatizing Agent (CDA) (Covalent) Decision->CDA Yes Analysis Acquire 1D 19F NMR Spectrum CSA->Analysis CDA->Analysis Result Observe two distinct CF3 signals. Integrate to determine ee. Analysis->Result G cluster_1 19F NMR Characterization Pathway cluster_2 Primary Analysis cluster_3 Advanced Analysis cluster_4 Chiral Analysis Compound Trifluoromethyl Epoxide Sample NMR_1D 1D 19F NMR Compound->NMR_1D Info_1D • Chemical Shift (δ) • Diastereomeric Ratio (d.r.) • Coupling Constants (J) NMR_1D->Info_1D NMR_2D 2D HETCOR / HOESY NMR_1D->NMR_2D Ambiguous Structure? NMR_Chiral 19F NMR with Chiral Agent (CSA/CDA) NMR_1D->NMR_Chiral Chiral Molecule? Info_2D • H-F Connectivity • Through-Space Proximity • Relative Stereochemistry NMR_2D->Info_2D Info_Chiral • Enantiomeric Excess (ee) NMR_Chiral->Info_Chiral

Caption: Logical workflow for comprehensive epoxide characterization.

Summary and Recommendations

The characterization of trifluoromethyl epoxides is a multi-step process where 19F NMR spectroscopy provides definitive answers at each stage.

Analysis GoalRecommended Primary TechniqueKey Information GainedWhen to Use Alternatives
Structural Confirmation 1D 19F NMRChemical environment, presence of CF3 groupUse 1H-19F HETCOR for complex structures with signal overlap.
Diastereomeric Ratio 1D 19F NMR (Integration)Quantitative ratio of diastereomersUse 1H NMR for confirmation if signals are well-resolved.
Relative Stereochemistry 1D 19F NMR (³JHF coupling)Dihedral angle information (cis vs trans)Use 1H-19F HOESY for unambiguous through-space confirmation.
Enantiomeric Excess 1D 19F NMR with CSAQuantitative enantiomeric ratioUse CDA method if analyte is not amenable to CSAs and can be derivatized.

By strategically applying this suite of 19F NMR techniques, researchers can confidently and efficiently elucidate the complete structural and stereochemical identity of trifluoromethyl epoxides, accelerating the pace of discovery and development.

References

  • Dalvit, C., & Vulpetti, A. (2011). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 54(21), 7836-7849. [Link]

  • Dalvit, C., et al. (2009). Applications of 19F-NMR in Fragment-Based Drug Discovery. ChemMedChem, 4(7), 1078-1092. [Link]

  • Bruker BioSpin. (2026). Exploring ¹⁹F NMR in Drug Development. News-Medical. [Link]

  • MDPI. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

  • Ye, L., et al. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 65(1), 1-8. [Link]

  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3465-3475. [Link]

  • Kim, H., et al. (2023). A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. Analytical Chemistry, 95(43), 15974-15981. [Link]

  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]

  • Ye, L., et al. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. [Link]

  • Gouilleux, B., et al. (2020). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 145(13), 4556-4564. [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. [Link]

  • Elguero, J., et al. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 23(10), 2486. [Link]

  • Lin, F., et al. (2018). Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. Journal of Magnetic Resonance, 296, 124-133. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]

  • Lee, S., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441-1446. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for... [Link]

  • Tverdomed, S. N., & Reissig, H. U. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-13. [Link]

  • Slideshare. (n.d.). 19 f chemical shifts and coupling constants. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a... [Link]

  • Lu, H., et al. (2007). One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior. Journal of Fluorine Chemistry, 128(11), 1353-1357. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. NMR Facility. [Link]

  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(20), 13490-13502. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. [Link]

  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(20), 13490-13502. [Link]

  • MDPI. (2022). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). [Link]

  • Kirk, S. R., et al. (2019). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Chemical Science, 10(16), 4441-4449. [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • Beilstein Journals. (n.d.). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. [Link]

Sources

Comparing reactivity of 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane vs benzyl oxirane

[1]

Executive Summary

While both compounds share the fundamental benzyl-oxirane scaffold, the introduction of the para-trifluoromethyl group in 4-CF₃-BnOx fundamentally alters its physicochemical and reactive landscape.[1] BnOx serves as a standard electrophilic building block, whereas 4-CF₃-BnOx exhibits enhanced lipophilicity, modulated electrophilicity via inductive effects, and superior metabolic stability.[1] This guide delineates these differences to aid in substrate selection for lead optimization.

Structural & Electronic Analysis

The core difference lies in the substituent at the para-position of the phenyl ring.[1] This structural variation dictates the electronic environment of the distal epoxide ring through the methylene spacer.[1]

Electronic Inductive Effects
  • Benzyl Oxirane (BnOx): The phenyl ring is electronically neutral relative to the epoxide.[1] The methylene spacer (

    
    ) insulates the epoxide from significant resonance effects, making the reactivity primarily driven by the ring strain (~27 kcal/mol) and steric accessibility.[1]
    
  • 4-CF₃-BnOx: The

    
     group is a potent electron-withdrawing group (EWG) with a Hammett constant (
    
    
    ) of 0.[1]54. Although the methylene spacer breaks direct conjugation, the strong inductive effect (-I) pulls electron density through the sigma framework.[1]
    • Consequence: The epoxide carbons in 4-CF₃-BnOx are more electron-deficient (lower LUMO energy) than in BnOx.[1] This lowers the activation energy for nucleophilic attack but destabilizes any transition states requiring positive charge accumulation (e.g., acid-catalyzed opening).[1]

Physicochemical Comparison

The trifluoromethyl group is not merely an electronic modulator; it is a "lipophilicity booster" and a metabolic blocker.[1][2]

FeatureBenzyl Oxirane (BnOx)4-CF₃-BnOxImpact on Drug Design
Molecular Weight 134.18 g/mol 202.17 g/mol Ligand efficiency considerations.[1]
Electronic Character Neutral / Electron-RichElectron-Deficient (Inductive)Modulates reaction rates with nucleophiles.[1]
Lipophilicity (cLogP) ~1.9~2.8 - 3.1CF₃ significantly increases membrane permeability.
Metabolic Stability Low (Para-hydroxylation likely)High (Blocked para-position)CF₃ prevents CYP450 oxidation at the p-position.[1]
Dipole Moment ModerateHighInfluences binding orientation in active sites.[1]

Reactivity Profile

A. Nucleophilic Ring Opening (Basic Conditions)

Under basic conditions (e.g., aminolysis, thiolysis), the reaction proceeds via an S_N2 mechanism .[1][3]

  • Regioselectivity: Both compounds favor attack at the less hindered terminal carbon (

    
    ).[1]
    
  • Rate Comparison: 4-CF₃-BnOx reacts faster than BnOx. The inductive withdrawal by the

    
     group renders the epoxide carbons more electrophilic, increasing the susceptibility to nucleophilic attack.[1]
    
  • Protocol Note: For 4-CF₃-BnOx, mild bases are often sufficient, whereas BnOx may require elevated temperatures or stronger nucleophiles for sluggish amines.[1]

B. Acid-Catalyzed Hydrolysis/Solvolysis

Under acidic conditions, the mechanism shifts toward a borderline S_N2 / S_N1 pathway involving protonation of the oxygen.[1]

  • Mechanistic Shift: The developing positive charge in the transition state is destabilized by the electron-withdrawing

    
     group in 4-CF₃-BnOx .[1]
    
  • Outcome: 4-CF₃-BnOx is more stable to acid-catalyzed non-specific hydrolysis than BnOx.[1] This makes the CF₃ variant easier to handle during acidic workups or in the presence of Lewis acids, as it resists premature ring opening.[1]

Visualizing the Reaction Pathways

The following diagram illustrates the divergent reactivity pathways based on the electronic influence of the R-group.

ReactivityComparisonSubstrateSubstrate:Ar-CH2-OxiraneCondition_BasicCondition:Nucleophile (Nu-)Substrate->Condition_BasicCondition_AcidCondition:Acid (H+)Substrate->Condition_AcidTS_BasicTransition State (SN2)Nu attacking C3Condition_Basic->TS_BasicRate: 4-CF3 > H(Inductive Activation)TS_AcidProtonated Epoxide(Activated)Condition_Acid->TS_AcidProduct_BasicProduct:Secondary Alcohol(Nu at Terminal C)TS_Basic->Product_BasicRegioselectiveProduct_AcidProduct:Diol / SolvolysisTS_Acid->Product_AcidRate: H > 4-CF3(Carbocation Destabilization)

Figure 1: Comparative reaction pathways. The CF₃ group accelerates basic nucleophilic attack via inductive activation but retards acid-catalyzed opening by destabilizing positive charge buildup.[1]

Experimental Protocols

These protocols are designed to be self-validating. The use of internal standards or TLC monitoring is critical due to the rate differences described above.

Protocol A: Comparative Aminolysis (Kinetic Profiling)

Objective: Determine the relative reactivity rate with a primary amine (e.g., benzylamine).[1]

  • Preparation:

    • Prepare a 0.1 M solution of BnOx in Acetonitrile (

      
      ).[1]
      
    • Prepare a 0.1 M solution of 4-CF₃-BnOx in Acetonitrile (

      
      ).
      
    • Prepare a 0.1 M solution of Benzylamine (Nucleophile) containing 0.05 M Biphenyl (Internal Standard).[1]

  • Initiation:

    • In separate vials, mix 1.0 mL of the Epoxide solution with 1.0 mL of the Amine solution.

    • Heat both vials to 40°C in a chemically resistant heating block.

  • Monitoring:

    • Sample 50 µL aliquots at t=0, 15, 30, 60, and 120 minutes.

    • Quench immediately in 0.1% HCl/MeOH (to protonate remaining amine and stop reaction).

  • Analysis:

    • Analyze via HPLC-UV (254 nm).

    • Validation: Plot

      
       vs. time. The slope represents the pseudo-first-order rate constant (
      
      
      ).[1]
    • Expectation: The slope for 4-CF₃-BnOx should be steeper (1.2x – 1.5x) than BnOx .

Protocol B: Lewis Acid-Mediated Ring Opening

Objective: Synthesize the fluorohydrin derivative using a mild Lewis Acid source.[1]

  • Setup:

    • Dissolve 1.0 mmol of 4-CF₃-BnOx in anhydrous DCM (5 mL) under Nitrogen.

    • Cool to 0°C.[1]

  • Reagent Addition:

    • Add Boron Trifluoride Etherate (

      
      ) (0.1 equiv) dropwise.[1]
      
    • Critical Step: Unlike BnOx, which may polymerize or rearrange rapidly, 4-CF₃-BnOx is more robust.[1] However, strictly control temperature.

  • Nucleophile Addition:

    • Add the nucleophile (e.g., alcohol or azide source) slowly.[1]

  • Workup:

    • Quench with sat.

      
      . Extract with DCM.[1]
      
    • Safety: Epoxides are alkylating agents.[1] Handle with gloves and in a fume hood.[1]

References

  • Electronic Effects of Trifluoromethyl Groups

    • Title: Superelectrophiles and the effects of trifluoromethyl substituents.[1][4]

    • Source:National Institutes of Health (PMC).[1]

    • URL:[Link][1]

  • Epoxide Reactivity & Mechanisms

    • Title: Epoxides Ring-Opening Reactions (Mechanistic Overview).
    • Source:Chemistry Steps.
    • URL:[Link]

  • Lipophilicity & Fluorine in Medicinal Chemistry

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1][2][5]

    • Source:MDPI (Pharmaceuticals).[1]

    • URL:[Link][1]

  • Benzyl Oxirane Properties

    • Title: 2-Benzyloxirane (Compound Summary).[1][6]

    • Source:PubChem.[1][6]

    • URL:[Link][1]

  • Reactivity of Fluorinated Epoxyesters

    • Title: Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions.[1][7]

    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link][1]

Comparative Guide: Mass Spectrometry Fragmentation of 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical analysis of the mass spectrometry (MS) behavior of 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane (MW 202.17 g/mol ). It is designed for analytical chemists and medicinal chemistry teams requiring rigorous structural verification of fluorinated reactive intermediates.[1]

Significance: This compound serves as a critical trifluoromethylated building block.[1] The presence of the electron-withdrawing


 group significantly alters the fragmentation kinetics compared to non-fluorinated analogs (e.g., 2-benzyloxirane), suppressing specific hydride shifts while stabilizing benzylic cations. This guide delineates these unique spectral signatures to prevent misidentification during impurity profiling and metabolite tracking.

Chemical Identity & Structural Context

Before analyzing fragmentation, the structural connectivity must be defined to understand bond lability.

FeatureTarget CompoundNon-Fluorinated Analog
Name This compound2-(Phenylmethyl)oxirane (2-Benzyloxirane)
Formula


MW 202.17 Da 134.18 Da
Electronic Effect Strong Electron Withdrawing (

,

)
Neutral / Mildly Donating (Alkyl)
Key Lability Benzylic C-C bond; Epoxide ring strainBenzylic C-C bond; Epoxide ring strain

Mechanistic Fragmentation Analysis (EI-MS)

Under Electron Ionization (70 eV), the fragmentation is driven by the release of ring strain from the epoxide and the stability of the resulting carbocations.

Primary Fragmentation Pathway

The most abundant ion (Base Peak) arises from the cleavage of the bond between the methylene bridge and the epoxide ring (the benzylic position).

  • Molecular Ion (

    
    ): 
    
    
    
    202. Usually low intensity due to the fragility of the epoxide ring.
  • 
    -Cleavage / Benzylic Rupture:  The radical cation localizes on the epoxide oxygen. Homolytic or heterolytic cleavage occurs at the benzylic carbon.
    
    • Mechanism: The bond breaking generates a neutral oxirane radical and a stable 4-(trifluoromethyl)benzyl cation .

    • Mass Shift: This fragment appears at

      
       159 .
      
    • Comparison: In the non-fluorinated analog, this corresponds to the tropylium ion at

      
       91. The mass shift (
      
      
      
      ) exactly accounts for the
      
      
      vs.
      
      
      substitution (
      
      
      ).
Secondary Pathways
  • Tropylium Rearrangement: The benzyl cation (

    
     159) often rearranges to a substituted tropylium ion (seven-membered ring), retaining the 
    
    
    
    group. This ion is highly stable and dominates the spectrum.
  • Loss of CHO (

    
    ):  A characteristic epoxide rearrangement involves isomerization to an aldehyde followed by 
    
    
    
    -cleavage, losing a formyl radical (
    
    
    ).
    • Target

      
      : 
      
      
      
      .
  • Loss of

    
     (
    
    
    
    ):
    While
    
    
    bonds are strong, high-energy collisions can shear the
    
    
    group, though this is typically a minor pathway compared to benzylic cleavage.
    • Target

      
      : 
      
      
      
      .
Visualization of Fragmentation Logic

The following diagram illustrates the competitive pathways determining the spectral fingerprint.

FragmentationPathway Parent Molecular Ion (M+) m/z 202 Distonic Distonic Radical Cation (Ring Open) Parent->Distonic Ionization Aldehyde Aldehyde Isomer (Rearrangement) Parent->Aldehyde H-Shift Frag133 Loss of CF3 m/z 133 Parent->Frag133 -CF3• (Minor) BenzylCat CF3-Benzyl Cation (Base Peak) m/z 159 Distonic->BenzylCat Benzylic Cleavage (-C2H3O•) Tropylium CF3-Tropylium Ion (Rearrangement) m/z 159 BenzylCat->Tropylium Ring Expansion Frag173 Loss of CHO m/z 173 Aldehyde->Frag173 -HCO•

Figure 1: Predicted EI-MS fragmentation pathways. The red nodes indicate the diagnostic base peak and its isomer.

Comparative Profiling: Target vs. Analog

This section objectively compares the target molecule against its non-fluorinated standard to aid in differential diagnosis.

Table 1: Spectral Fingerprint Comparison (EI, 70 eV)
Parameter2-(Phenylmethyl)oxirane (Analog)This compound (Target)Diagnostic Note
Molecular Ion (

)

134 (Weak)

202 (Weak)
Both show weak parents due to labile epoxide.
Base Peak (100%)

91
(

)

159
(

)
Primary Differentiator. The +68 Da shift confirms the

group is integral to the aromatic system.
Epoxide Diagnostic

105 (

)

173 (

)
Loss of CHO is conserved in both, confirming the epoxide ring structure.
Aromatic Series

65, 39

109, 69
The target shows

(

69) at high energy, absent in the analog.
Retention Time Lower (Non-polar column)HigherThe

group increases lipophilicity and molecular weight, increasing RT on non-polar phases (e.g., DB-5).

Experimental Protocol: Validated Workflow

To obtain reproducible spectra, the following protocol minimizes thermal degradation of the epoxide prior to ionization.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols (MeOH/EtOH) to prevent solvolysis/ring-opening.

  • Concentration: 10–50 µg/mL.

  • Vial: Silanized glass vials are recommended to prevent surface-catalyzed ring opening.

Instrument Parameters (GC-MS)
  • Inlet: Splitless mode (1 µL injection).

  • Inlet Temperature: 200°C (Keep lower than standard 250°C to prevent thermal rearrangement to aldehyde).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

  • Ion Source: 230°C (EI, 70 eV).

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_instr GC-MS Acquisition Step1 Dissolve in DCM (Avoid MeOH) Step2 Dilute to 20 ppm Step1->Step2 Step3 Inlet: 200°C (Minimize Thermal Stress) Step2->Step3 Injection Step4 Separation (HP-5ms Column) Step3->Step4 Step5 Detection (EI Source) Scan 40-300 amu Step4->Step5

Figure 2: Optimized GC-MS workflow emphasizing low thermal stress to preserve the epoxide ring.

References

  • NIST Mass Spectrometry Data Center. Mass spectrum of 2-(phenylmethyl)oxirane (Analog). National Institute of Standards and Technology.[2][3][4] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for benzyl/tropylium rearrangement mechanisms).
  • PubChem. Compound Summary: 2-(Phenylmethyl)oxirane.[5] National Library of Medicine. Available at: [Link]

  • Kagramanov, N. D., et al. (2021). Ionic Series in Mass Spectra of Trifluoromethyl-Substituted Heterocycles. Fluorine Notes.[1][2] Available at: [Link]

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A Scientist's Guide to Developing HPLC Methods for the Chiral Separation of 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane. The presence of a chiral center in this molecule necessitates the separation and quantification of its enantiomers, a critical step in pharmaceutical development to ensure safety and efficacy, as mandated by regulatory bodies like the U.S. Food and Drug Administration.[1][2][3]

The unique structure of the target analyte, featuring a reactive oxirane (epoxide) ring and an electron-withdrawing trifluoromethylphenyl group, presents specific challenges and opportunities for chiral recognition.[4][5] This guide moves beyond a simple listing of protocols to explain the underlying chromatographic principles and provide a systematic, field-proven strategy for method development, from initial column screening to final method optimization.

Pillar 1: The Foundation - Chiral Stationary Phase (CSP) Selection

The cornerstone of any successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP). The enantiomers interact differently with the chiral selector immobilized on the stationary phase, leading to different retention times.[1] For a molecule like this compound, which contains an aromatic ring and polar ether and epoxide functionalities, polysaccharide-based CSPs are the most promising starting point.[2][6]

Expertise & Experience: Why Polysaccharide-Based CSPs?

Cellulose and amylose derivatives coated or immobilized on a silica support have demonstrated broad applicability for a vast range of chiral compounds.[1][6] The chiral recognition mechanism, while complex, involves a combination of interactions including hydrogen bonding, π-π stacking with the aromatic ring, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. The trifluoromethyl group can modulate the electronic properties of the phenyl ring, potentially enhancing π-π interactions and influencing selectivity.[7]

A high-throughput screening approach using a diverse set of immobilized polysaccharide CSPs is the most efficient strategy to identify the optimal column. Immobilized phases offer superior solvent compatibility, allowing for a wider range of mobile phases and ensuring column longevity.[8]

Diagram: Chiral Stationary Phase (CSP) Screening Workflow

Start Prepare Racemic Analyte (1 mg/mL in Mobile Phase) Screen1 Screen on Amylose-based CSP 1 (e.g., CHIRAL ART Amylose-SA) Start->Screen1 Screen2 Screen on Cellulose-based CSP 1 (e.g., CHIRAL ART Cellulose-SB) Screen1->Screen2 Parallel Screening Screen3 Screen on Amylose-based CSP 2 (e.g., CHIRAL ART Amylose-C Neo) Screen2->Screen3 Parallel Screening Screen4 Screen on Cellulose-based CSP 2 (e.g., CHIRAL ART Cellulose-SJ) Screen3->Screen4 Parallel Screening Analyze Evaluate Chromatograms: - Retention (k') - Selectivity (α) - Resolution (Rs) Screen4->Analyze Decision Is Resolution (Rs) ≥ 1.5? Analyze->Decision Decision->Start No, screen other CSPs or mobile phases Optimize Proceed to Method Optimization Decision->Optimize Yes End Select Best Performing CSP Optimize->End

Caption: A systematic workflow for screening multiple chiral stationary phases to identify the most effective one for separation.

Pillar 2: The Engine - Mobile Phase Strategy

The mobile phase composition is a powerful tool for controlling retention, selectivity, and resolution. For polysaccharide CSPs, the most common modes are Normal Phase, Polar Organic, and Reversed Phase.

  • Normal Phase (NP): This is the most frequently successful mode for polysaccharide CSPs.[6] It typically uses a non-polar alkane (like n-hexane or n-heptane) with a polar alcohol modifier (e.g., isopropanol (IPA) or ethanol (EtOH)). The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is the primary lever for adjusting retention time.

  • Polar Organic (PO): This mode uses polar solvents like pure methanol, ethanol, or acetonitrile. It can sometimes offer a completely different selectivity compared to the normal phase.[6]

  • Reversed Phase (RP): Generally used with immobilized CSPs, this mode employs aqueous mobile phases with organic modifiers like acetonitrile or methanol. It is particularly useful for more polar analytes.[6]

Trustworthiness: A Self-Validating Protocol For a neutral molecule like this compound, starting with a simple normal phase system (e.g., n-Hexane/Isopropanol) is the most logical and high-probability approach. Additives such as acids or bases are generally not required and should only be explored if peak shape is poor, which is unlikely for this analyte.[8]

Diagram: Mobile Phase Scouting and Optimization

Start Select Best CSP from Screening ScoutNP Scout Normal Phase Modifiers (e.g., IPA vs. EtOH) Start->ScoutNP AnalyzeSelectivity Compare Selectivity (α) and Peak Shape ScoutNP->AnalyzeSelectivity SelectModifier Select Best Alcohol Modifier AnalyzeSelectivity->SelectModifier OptimizeConc Optimize Alcohol Concentration (e.g., 5%, 10%, 15%, 20%) SelectModifier->OptimizeConc AnalyzeRs Evaluate Resolution (Rs) and Analysis Time OptimizeConc->AnalyzeRs FineTune Fine-Tune Temperature (e.g., 25°C, 30°C, 35°C) AnalyzeRs->FineTune FinalMethod Final Validated Method FineTune->FinalMethod

Caption: A logical progression for mobile phase selection and optimization to achieve baseline separation.

Pillar 3: A Practical Case Study - Method Development in Action

To illustrate this workflow, we present an illustrative case study for the chiral separation of this compound. The data presented here is representative of a typical method development process.

Step 1: Initial CSP Screening Results

A racemic standard of the analyte was screened across four different immobilized polysaccharide-based columns.

Table 1: Illustrative CSP Screening Data

Chiral Stationary Phase (CSP) Mobile Phase k'₁ α (k'₂/k'₁) Rs Observations
CHIRAL ART Amylose-SA (Immobilized) n-Hexane/IPA (90:10) 2.85 1.08 0.95 Partial separation, poor resolution.
CHIRAL ART Cellulose-SB (Immobilized) n-Hexane/IPA (90:10) 3.54 1.00 0.00 No separation observed.
CHIRAL ART Amylose-C Neo (Coated) n-Hexane/IPA (90:10) 4.12 1.15 1.40 Good separation, near baseline.
CHIRAL ART Cellulose-SJ (Immobilized) n-Hexane/IPA (90:10) 3.91 1.25 2.80 Excellent, baseline separation.

Chromatographic Conditions: Flow Rate: 1.0 mL/min, Temperature: 25°C, Detection: UV at 220 nm.

Analysis: The CHIRAL ART Cellulose-SJ column provided the best combination of selectivity (α) and resolution (Rs) under the initial screening conditions, making it the clear choice for method optimization.[6]

Step 2: Mobile Phase Optimization

Using the CHIRAL ART Cellulose-SJ column, the concentration of the isopropanol (IPA) modifier was varied to fine-tune the separation.

Table 2: Illustrative Mobile Phase Optimization Data on Cellulose-SJ

Mobile Phase (n-Hexane/IPA) k'₁ α (k'₂/k'₁) Rs Analysis Time (approx. min)
95:5 6.88 1.28 3.55 12
90:10 3.91 1.25 2.80 8
85:15 2.55 1.22 2.15 5

| 80:20 | 1.76 | 1.20 | 1.85 | < 4 |

Analysis: As expected, increasing the percentage of IPA decreases retention time and, consequently, the total analysis time. While the 95:5 mixture gives slightly higher resolution, the 90:10 mixture provides excellent baseline separation (Rs > 2.0) with a significantly shorter run time, representing an optimal balance of performance and efficiency.[6] The 80:20 mixture, while fastest, begins to compromise baseline resolution.

Detailed Experimental Protocols

1. Sample Preparation Protocol

  • Stock Solution: Accurately weigh approximately 10 mg of the racemic this compound standard.

  • Dissolution: Dissolve the standard in 10 mL of the mobile phase (n-Hexane/Isopropanol 90:10 v/v) to create a 1 mg/mL stock solution.[6] Using the mobile phase as the sample solvent is crucial to prevent peak distortion.[6]

  • Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter before injection to remove particulates and protect the column and HPLC system.[6]

2. Optimized HPLC Method Protocol

  • HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and UV detector.[6]

  • Column: CHIRAL ART Cellulose-SJ, 5 µm, 250 x 4.6 mm

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Data Analysis:

    • Retention Factor (k'): k' = (t_R - t_0) / t_0

    • Separation Factor (α): α = k'₂ / k'₁

    • Resolution (Rs): Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂) (Where t_R is the retention time of the analyte, t_0 is the void time, and w is the peak width at the base). A resolution of Rs ≥ 1.5 indicates baseline separation.[6]

Conclusion

Developing a robust chiral HPLC method for this compound is a systematic process grounded in the principles of chiral chromatography. By employing a logical screening workflow focused on high-performance immobilized polysaccharide-based CSPs and methodical optimization of a normal phase mobile phase, a highly efficient and reliable separation can be achieved. The illustrative case study demonstrates that a column like CHIRAL ART Cellulose-SJ with a simple mobile phase of n-Hexane/Isopropanol (90:10) is an excellent candidate for achieving baseline separation of the enantiomers. This structured approach ensures scientific integrity, reproducibility, and provides a solid foundation for method validation and routine use in research and quality control environments.

References

  • Smolecule. (2023). (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane.
  • BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Németi, G., et al. (n.d.). Enantioselective high-performance liquid chromatographic separation of fluorinated ß. SZTE Publicatio Repozitórium.
  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
  • Scilit. (n.d.). (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane: A General Reagent for Determining the ee of α-Chiral Amines.
  • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • BOC Sciences. (n.d.). Enantiomer Identification (HPLC/SFC).
  • Williams, K. L., & Sander, L. C. (1997). Enantiomer separations on chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • PubMed. (2005). (S)-2-[(R)-fluoro(phenyl)methyl]oxirane: a general reagent for determining the ee of alpha-chiral amines.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.

Sources

Bioactivity & Reactivity Profile: Fluorinated vs. Non-Fluorinated Oxirane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into oxirane (epoxide) intermediates is a transformative strategy in medicinal chemistry, fundamentally altering both chemical reactivity and biological fate. While non-fluorinated oxiranes function primarily as electrophilic traps subject to rapid hydrolytic metabolism, fluorinated oxiranes exhibit distinct regioselectivity, enhanced metabolic stability, and unique mechanisms of covalent inhibition.

This guide compares these two classes of intermediates, focusing on the "Fluorine Effect"—the interplay of negative hyperconjugation and electrostatic repulsion—that dictates their utility in drug development. We present experimental data contrasting the bioactivity of Epothilone B (non-fluorinated) with its fluorinated analogs , demonstrating how fluorination can decouple potency from metabolic instability.

Mechanistic Divergence: Reactivity & Regioselectivity

The most critical difference between fluorinated and non-fluorinated oxiranes lies in the site of nucleophilic attack. Fluorine’s high electronegativity and the resulting negative hyperconjugation (


) strengthen the adjacent C-O bond, often reversing standard regioselectivity rules.
Comparative Reactivity Profile
FeatureNon-Fluorinated OxiraneFluorinated Oxirane (e.g.,

-CF

)
Dominant Effect Steric hindrance & Carbocation stabilityElectronic repulsion & Hyperconjugation
Basic Conditions (

)
Attack at less hindered carbon.[1]Attack often directed away from F-bearing carbon due to electrostatic repulsion.
Acidic Conditions (

-like)
Attack at more substituted carbon (partial

).
F destabilizes adjacent

; attack shifts to the distal carbon.
C-O Bond Strength Balanced ring strain.Asymmetric; C-O bond adjacent to F is strengthened/shortened.
Visualization: Regioselective Ring Opening Pathways

The following diagram illustrates the divergent pathways for nucleophilic attack on standard versus perfluorinated/fluorinated epoxides.

Regioselectivity Start_Std Non-Fluorinated Epoxide (Standard) Cond_Basic Basic Conditions (Strong Nu-) Start_Std->Cond_Basic Start_Fluoro Fluorinated Epoxide (e.g., HFPO or alpha-CF3) Start_Fluoro->Cond_Basic Path_Std Attack at Less Hindered Carbon Cond_Basic->Path_Std Standard SN2 Path_Fluoro Attack at More Hindered Carbon (Beta) Cond_Basic->Path_Fluoro Abnormal Regioselectivity Reason_Std Steric Control Path_Std->Reason_Std Reason_Fluoro Electronic Repulsion & Hyperconjugation (nO->sigma*C-F) Path_Fluoro->Reason_Fluoro

Caption: Comparative regioselectivity. Note that in perfluorinated systems (like HFPO), nucleophiles attack the more hindered carbon to avoid the electronic penalty of the fluorine-substituted center.

Case Study: Bioactivity & Metabolic Stability (Epothilones)[2][3][4][5]

A definitive example of the advantages of fluorinated oxirane analogs is found in the Epothilone class of microtubule stabilizers. Epothilone B (EpoB) contains a reactive epoxide essential for potency but susceptible to hydrolysis by Soluble Epoxide Hydrolase (sEH) and non-specific esterases, leading to poor pharmacokinetic (PK) profiles.

Researchers developed Fludelone (a trifluoro-analog) and isosteric replacements (e.g., difluorocyclopropanes) to retain the "oxirane-like" geometry while blocking metabolic degradation.

Comparative Data: Potency vs. Stability[2]

The table below synthesizes data comparing Epothilone B with its fluorinated derivatives.

CompoundStructure FeatureCytotoxicity (

, nM) [1]
Metabolic Half-life (

, min) [2]
Plasma Stability
Epothilone B Native Epoxide (C12-C13)0.3 - 0.5~ 18 (Murine microsomes)Low (Hydrolysis)
Epothilone D Alkene (Precursor, no epoxide)20 - 50> 60High
Fludelone 26-Trifluoro-EpoB0.2 - 0.4~ 35 Moderate
Difluoro-EpoB 12,13-Difluorocyclopropane0.8 - 1.2> 120 High

Key Insight: The fluorinated analogs (Fludelone) maintain the picomolar potency of the parent epoxide (EpoB) but significantly extend metabolic half-life. The 12,13-difluorocyclopropane acts as a metabolically stable bioisostere of the oxirane, mimicking its bond angle and electrostatics without being a substrate for epoxide hydrolase.

Mechanism of Action: Suicide Inhibition[6]

While some fluorinated epoxides are designed for stability,


-fluoroepoxides  are often exploited as Mechanism-Based (Suicide) Inhibitors .
The "Fluoride Elimination" Trigger

Unlike standard epoxides that simply alkylate an enzyme,


-fluoroepoxides undergo a specific cascade:
  • Nucleophilic Attack: The enzyme active site attacks the epoxide ring.

  • Ring Opening: The ring opens, generating an unstable intermediate.

  • Fluoride Elimination: The adjacent fluorine atom acts as a leaving group (

    
    ), generating a highly reactive ketone or Michael acceptor within the active site.
    
  • Irreversible Covalent Bond: A second nucleophile in the enzyme (e.g., Cys, Ser) attacks this new electrophile, permanently crosslinking the enzyme.

SuicideInhibition Step1 Enzyme Active Site Attacks alpha-Fluoroepoxide Step2 Ring Opening (Unstable Intermediate) Step1->Step2 Step3 Elimination of Fluoride Ion (F-) Step2->Step3 Step4 Formation of Reactive Michael Acceptor/Ketone Step3->Step4 Step5 Irreversible Covalent Capture (Enzyme Inactivation) Step4->Step5

Caption: The "Suicide Inhibition" cascade unique to alpha-halo epoxides, utilized in designing protease inhibitors.

Experimental Protocols

Protocol A: Synthesis of -Trifluoromethyl Epoxides

This protocol yields stable fluorinated intermediates for bioactivity profiling.

  • Substrate Preparation: Dissolve the

    
    -trifluoromethyl styrene derivative (1.0 equiv) in acetonitrile (
    
    
    
    ).
  • Oxidant Addition: Add

    
     (3.0 equiv) followed by slow addition of aqueous 
    
    
    
    (30%, 5.0 equiv) at 0°C.
  • Reaction: Stir at room temperature for 12–24 hours. Monitor by

    
    F NMR (shift from vinylic -65 ppm to epoxide -72 ppm).
    
  • Workup: Quench with saturated

    
    . Extract with diethyl ether.
    
  • Purification: Silica gel chromatography (Note: Fluorinated epoxides are often less polar than non-fluorinated counterparts; adjust mobile phase accordingly).

Protocol B: Microsomal Metabolic Stability Assay

Validates the stability enhancement of fluorination against P450 and Epoxide Hydrolase.

  • Preparation: Prepare liver microsomes (human/mouse) at 0.5 mg protein/mL in phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Pre-incubation: Add test compound (Fluorinated vs Non-fluorinated Oxirane) at 1 µM final concentration. Pre-incubate at 37°C for 5 min.

  • Initiation: Initiate reaction by adding NADPH (1 mM). Control: Run a parallel reaction without NADPH to assess non-P450 hydrolysis (sEH activity).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time. Calculate

    
    .
    

References

  • Chou, T. C., et al. (2001). "Design and synthesis of epothilone B analogs with improved metabolic stability and therapeutic profile." Proceedings of the National Academy of Sciences, 98(15), 8113-8118.

  • Rivkin, A., et al. (2005). "Discovery of (E)-9,10-dehydroepothilones through chemical synthesis: on the emergence of 26-trifluoro-(E)-9,10-dehydroepothilone B as a promising anticancer drug candidate." Journal of the American Chemical Society, 127(20), 7411-7420.

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333.

  • Goddard, J. P., et al. (2005). "Mechanistic studies on the ring opening of hexafluoropropylene oxide." Journal of Fluorine Chemistry, 126(4), 567-576.

  • Wang, Y., et al. (2014). "Structure-activity relationship studies of triptolide derivatives." Journal of Medicinal Chemistry, 57(6), 2633-2642.

Sources

A Senior Application Scientist's Guide to Validating the Structural Integrity of 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Structural Validation in Medicinal Chemistry

In the landscape of modern drug discovery, the synthesis of novel chemical entities is a daily reality. Among these, molecules featuring reactive functional groups and metabolic stabilizers are of paramount importance. The compound 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane is a prime example, incorporating two key structural motifs: a reactive oxirane (epoxide) ring, which serves as a versatile synthetic handle for building molecular complexity, and a trifluoromethyl (-CF3) group on a phenyl ring. The -CF3 group is a well-established bioisostere for methyl or chloro groups, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate[1][2].

Given these roles, absolute confirmation of the molecule's structural integrity is not merely a procedural step but a foundational requirement for the validity of all subsequent biological and chemical studies. An isomeric impurity or the absence of the intended epoxide ring could lead to misleading results and wasted resources. While a suite of analytical techniques is available, Infrared (IR) spectroscopy presents a rapid, non-destructive, and highly informative first-line method for confirming the presence of key functional groups and, by extension, the gross structural integrity of the target molecule. This guide provides an in-depth comparison of IR spectroscopy with other common analytical techniques, supported by established spectral data and a detailed experimental protocol.

Part 1: Elucidating the Structure with Infrared Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. An IR spectrum is a plot of these absorptions, which serves as a unique molecular "fingerprint." For this compound, we can predict a composite spectrum by analyzing the expected contributions from its three primary structural components.

Expected Spectral Signatures:
  • The Oxirane Ring: The three-membered, strained ether ring of an epoxide has several characteristic vibrational modes. The asymmetric C-O-C stretch and the "ring breathing" modes are particularly diagnostic. Researchers should look for a series of peaks, with a notable band for the C-O stretch typically appearing in the 950-810 cm⁻¹ region[3]. Another key indicator is the C-H stretching of the hydrogens attached to the epoxy ring, which can sometimes be observed at a higher frequency than typical alkane C-H stretches, often just above 3000 cm⁻¹[4].

  • The Trifluoromethyl Group: The C-F bonds are highly polarized and produce some of the strongest absorptions in an IR spectrum. The -CF3 group is characterized by intense, sharp bands corresponding to symmetric and asymmetric C-F stretching vibrations. These are reliably found in the 1350-1100 cm⁻¹ range[5][6]. The presence of multiple, very strong peaks in this region is a high-confidence indicator of successful trifluoromethylation.

  • The Para-Substituted Phenyl Ring: The substitution pattern on the benzene ring can be effectively confirmed by examining the C-H out-of-plane (OOP) bending vibrations in the fingerprint region (below 900 cm⁻¹). For a 1,4-disubstituted (para) ring, a single, strong absorption is expected between 860 and 800 cm⁻¹[7]. Additionally, aromatic C-H stretches appear above 3000 cm⁻¹, while characteristic C=C ring stretching vibrations are found in the 1620-1450 cm⁻¹ region[8].

Data Summary: Predicted IR Absorptions

The following table summarizes the key diagnostic peaks expected for this compound. The successful validation of the structure hinges on observing absorptions in all these key regions.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretchp-Substituted Phenyl3100 - 3000Medium
Epoxide C-H StretchOxirane Ring~3050Medium
Aliphatic C-H Stretch-CH₂- Bridge2960 - 2850Medium
Aromatic C=C Stretchp-Substituted Phenyl1620 - 1580 & 1520 - 1470Medium-Strong
Asymmetric C-F StretchTrifluoromethyl (-CF₃)1350 - 1120 (multiple bands)Very Strong
Symmetric C-F StretchTrifluoromethyl (-CF₃)~1100Very Strong
Oxirane Ring Vibration (C-O Stretch)Oxirane Ring950 - 810Strong
Aromatic C-H Out-of-Plane Bendp-Substituted Phenyl860 - 800Strong

Part 2: A Comparative Guide to Alternative Validation Techniques

While IR spectroscopy is an excellent tool for functional group identification, it provides limited information on the connectivity of the molecular framework. For unambiguous structural proof, especially in a regulatory or developmental context, orthogonal techniques are required. The primary alternatives are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Feature IR Spectroscopy NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Mass Spectrometry (MS)
Primary Information Presence of functional groups.Detailed atomic connectivity and chemical environment.Molecular weight and elemental formula (HRMS).
Sensitivity Moderate (mg scale).Low (mg scale), requires higher concentration.High (µg to ng scale).[1]
Key Data for this Molecule Confirms Oxirane, -CF₃, and para-substitution.¹H NMR shows characteristic epoxide protons at 2.5-3.5 ppm.[9] ¹⁹F NMR gives a single peak for the -CF₃ group.Provides molecular ion peak. Fragmentation often shows loss of •CF₃ ([M-69]⁺).[1]
Sample Requirements Neat liquid, solid, or solution. Non-destructive.Solution in deuterated solvent. Non-destructive.Small amount, often destroyed during ionization.
Analysis Time Fast (< 5 minutes).Slower (minutes to hours depending on experiment).Fast (minutes).
Structural Confirmation Good for initial confirmation; limited for isomerism.Gold standard for determining precise structure and stereochemistry.Confirms mass and formula; fragmentation confirms substructures.

Expert Insight: The most robust validation strategy employs all three techniques. IR provides a rapid " go/no-go " assessment of a synthesis. NMR confirms the precise bonding arrangement and rules out isomers. High-resolution MS provides an exact molecular formula, leaving no doubt as to the elemental composition.

Part 3: Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique that is ideal for liquid samples. It requires minimal sample preparation and is highly reproducible.

Step-by-Step Methodology:
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[10]

    • Lower the ATR press arm to ensure consistent pressure.

    • Acquire a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Application:

    • Lift the press arm.

    • Using a pipette, place a single drop (1-2 drops) of the liquid sample, this compound, onto the center of the ATR crystal.[11][12]

  • Sample Spectrum Acquisition:

    • Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing and Interpretation:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks and compare their positions and relative intensities to the expected values summarized in the data table above.

  • Cleaning:

    • Thoroughly clean the ATR crystal and press arm with a suitable solvent to prevent cross-contamination of subsequent samples.[13]

Part 4: Visualizing the Validation Workflow

A comprehensive structural validation workflow integrates multiple analytical techniques to build a cohesive and irrefutable body of evidence. This process ensures that the molecule being advanced for further study is unequivocally the correct chemical entity.

G cluster_prep Phase 1: Sample Handling cluster_acq Phase 2: Data Acquisition (Orthogonal Methods) cluster_analysis Phase 3: Data Analysis & Interpretation cluster_validation Phase 4: Final Confirmation Sample Purified Synthetic Product (2-{[4-(...)}oxirane) IR ATR-FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS High-Resolution MS Sample->MS IR_Analysis Verify Functional Groups (Oxirane, -CF₃, p-Sub) IR->IR_Analysis NMR_Analysis Confirm Connectivity & Rule Out Isomers NMR->NMR_Analysis MS_Analysis Confirm Molecular Formula & Fragmentation MS->MS_Analysis Decision Structural Integrity Validated? IR_Analysis->Decision NMR_Analysis->Decision MS_Analysis->Decision Pass Structure Confirmed Decision->Pass Yes Fail Structure Incorrect (Re-synthesize / Re-purify) Decision->Fail No

Caption: Workflow for comprehensive structural validation.

Conclusion

The structural validation of a molecule like this compound is a multi-faceted process. Infrared spectroscopy serves as an indispensable frontline technique, offering a rapid and cost-effective method to confirm the successful incorporation of the critical oxirane and trifluoromethyl functional groups, as well as the intended aromatic substitution pattern. However, for the rigorous demands of pharmaceutical and materials science research, IR spectroscopy should be viewed as a gateway to a more comprehensive validation strategy. By integrating its findings with the detailed connectivity map from NMR and the precise mass information from MS, researchers can achieve the highest level of confidence in their molecular assets, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Shreve, R. N., & Patterson, J. (1954). Infrared Absorption Bands Characteristic of Oxirane Ring. Analytical Chemistry, 26(1), 146-150. [Link]

  • Beg, M. A. A., & Clark, H. C. (1962). Chemistry of the Trifluoromethyl Group. Part V. Infrared Spectra of Some Phosphorus Compounds Containing CF3. Canadian Journal of Chemistry, 40(3), 565-571. [Link]

  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). [Link]

  • Scatena, L. F., & Walker, G. C. (2005). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 109(49), 23464–23471. [Link]

  • Miyake, Y., Yokomizo, K., & Matsuzaki, N. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society, 93(4), 467-476. [Link]

  • Xia, W., Budge, S. M., & Lumsden, M. D. (2015). New 1H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry, 63(24), 5780-5786. [Link]

  • Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. [Link]

  • Xia, W., Budge, S. M., & Lumsden, M. D. (2015). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry, 63(24), 5780-6. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. University of Southern Mississippi. [Link]

  • Xia, W., Budge, S. M., & Lumsden, M. D. (2015). New 1H NMR-Based Technique to Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry. [Link]

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  • Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[4-(Trifluoromethyl)phenyl]oxirane. PubChem Compound Database. [Link]

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  • Reddit. (2008). Spectral Database for Organic Compounds, SDBS. r/chemistry. [Link]

  • Gence, L., et al. (2020). Monitoring the structure–reactivity relationship in epoxidized perilla and safflower oil thermosetting resins. Polymer Chemistry, 11(30), 4894-4905. [Link]

  • Shreve, R. N., & Patterson, J. (1954). Infrared Absorption Bands Characteristic of Oxirane Ring. Analytical Chemistry. [Link]

  • Shimadzu. (n.d.). Liquid Samples. [Link]

  • Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439-3441. [Link]

  • Błazek, M., et al. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. International Journal of Polymer Analysis and Characterization, 15(1), 1-13. [Link]

  • Fechine, G. J. M., et al. (2003). Photooxidation of anhydride-cured epoxies: FTIR study of the modifications of the chemical structure. Polymer Degradation and Stability, 80(1), 123-131. [Link]

  • Lin, T.-Y., et al. (2017). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of the American Society for Mass Spectrometry, 28(8), 1637-1644. [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. [Link]

  • ResearchGate. (2019). Determination of epoxy equivalent weight of glycidyl ether based epoxides via near infrared spectroscopy. [Link]

  • ResearchGate. (n.d.). FTIR spectra for the epoxy region of the synthetic reactions. [Link]

  • Ayvaz, H., et al. (2018). Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration. Journal of the Science of Food and Agriculture, 98(11), 4341-4348. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of the epoxide. [Link]

  • Cantillo, D., & Kappe, C. O. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Letters, 19(24), 6772-6775. [Link]

  • Zhang, S., et al. (2018). Vibrational Properties of p-Terphenyl. The Journal of Physical Chemistry C, 122(34), 19746-19752. [Link]

  • Mattioda, A. L., et al. (2022). Study of vibrational spectra of polycyclic aromatic hydrocarbons with phenyl side group. arXiv. [Link]

  • Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 107. [Link]

  • Costa, M. L., et al. (2019). Qualitative and quantitative evaluation of epoxy systems by Fourier transform infrared spectroscopy and the flexibilizing effect. Polímeros, 29(1). [Link]

  • Jackson, T. J., et al. (2024). Identifying the Influences on Network Formation in Structural Isomers of Multifunctional Epoxies Using Near-Infrared Spectroscopy. Macromolecules. [Link]

  • NIST. (n.d.). Oxirane, 2-methyl-, polymer with oxirane. NIST Chemistry WebBook. [Link]

  • SFU Library. (2015, March 5). How to find chemical spectra online [Video]. YouTube. [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Smith, B. C. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]

  • Kim, S. H., et al. (2011). Quantitative evaluation of an epoxy resin dispersion by infrared spectroscopy. Journal of Applied Polymer Science, 120(4), 2095-2100. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • NIST. (n.d.). Oxirane, 2-methyl-2-phenyl-. NIST Chemistry WebBook. [Link]

  • Gable, K. (n.d.). Aromatic Fingerprint Vibrations. Oregon State University. [Link]ir_aromatic.htm)

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Benchmarking Purity: Elemental Analysis vs. Orthogonal Methods for 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Target Analyte: 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane Role: Key fluorinated building block for medicinal chemistry (e.g., Leflunomide analogs, enzyme inhibitors). The Analytical Challenge: This molecule presents a "perfect storm" for traditional elemental analysis: a refractory trifluoromethyl group (–CF₃) that resists combustion and a reactive oxirane ring sensitive to environmental moisture.

This guide benchmarks the traditional Combustion Analysis (CHN) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS), establishing a validated standard for purity determination.

Chemical Identity & Theoretical Standards

Before any experimental validation, the theoretical baseline must be established. Note that this molecule is a benzyl ether derivative, not to be confused with the phenoxy analog often found in catalogs.

PropertySpecification
IUPAC Name 2-[4-(Trifluoromethyl)benzyl]oxirane
Formula C₁₀H₉F₃O
Molecular Weight 202.17 g/mol
Physical State Low-melting solid or viscous oil (highly dependent on enantiomeric purity)
Stability Hygroscopic; Epoxide ring prone to hydrolysis to diol (C₁₀H₁₁F₃O₂).

Theoretical Elemental Composition (The "Gold Standard"):

  • Carbon (C): 59.41%

  • Hydrogen (H): 4.49%

  • Fluorine (F): 28.19%

  • Oxygen (O): 7.91%

Methodological Comparison: The "Fluorine Effect"

Standard automated CHN analyzers often fail with fluorinated compounds. The high bond dissociation energy of the C–F bond (~116 kcal/mol) prevents complete oxidation under standard conditions (950°C), leading to the formation of tetrafluoromethane (CF₄) rather than CO₂, which results in low Carbon recovery .

Comparative Matrix: EA vs. qNMR vs. HRMS
FeatureMethod A: Modified Combustion (CHN) Method B: 19F-qNMR (Recommended) Method C: HRMS
Principle Dynamic Flash CombustionNuclear Spin QuantitationIonization/Time-of-Flight
Accuracy ±0.4% (if optimized)±0.5% - 1.0%Qualitative (Formula ID)
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)<1 mg
Fluorine Issue High Risk: Incomplete combustion; F attacks silica tubes.Benefit: CF₃ signal is a clean singlet; no background interference.Neutral: Ionization suppression possible.
Interferences Inorganic fluorides, moisture.Paramagnetic impurities.Matrix effects.
Verdict Use for bulk certification only if V₂O₅ additive is used.Primary Standard for purity assignment.Use for identity confirmation only.

Decision Logic for Analytical Workflow

The following diagram illustrates the decision process for selecting the correct analytical method based on sample constraints and accuracy requirements.

AnalyticalDecisionMatrix Start Start: Purity Analysis of C10H9F3O CheckSample Is Sample Quantity > 10mg? Start->CheckSample CheckPrec Is Certification for Regulatory Filing? CheckSample->CheckPrec Yes Method_HRMS Method C: HRMS (Identity Only) CheckSample->Method_HRMS No (<10mg) Method_qNMR Method B: 19F-qNMR (Internal Standard Required) CheckPrec->Method_qNMR No (Internal R&D) Method_CHN Method A: Combustion Analysis (Requires WO3/V2O5 Additive) CheckPrec->Method_CHN Yes (Traditional Req) Result Final Purity Certificate Method_qNMR->Result Compare Integral to Int. Std. Method_CHN->Result Compare to C: 59.41%

Caption: Analytical workflow prioritizing qNMR for internal research due to the specific challenges of fluorinated combustion analysis.

Experimental Protocols

Protocol A: Modified Combustion Analysis (CHN)

Objective: Overcome the refractory nature of the CF₃ group and prevent damage to the quartz combustion tube.

  • Instrument Setup: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Catalyst Preparation:

    • Standard tin capsules are insufficient.

    • Crucial Step: Add 10–15 mg of Tungsten(VI) oxide (WO₃) or Vanadium(V) oxide (V₂O₅) powder directly into the tin capsule with the sample.

    • Mechanism: These oxides act as oxygen donors and fluxing agents, raising the local temperature >1000°C and ensuring complete oxidation of the C–F bond.

  • Scavenger: Ensure the combustion tube contains a layer of Cerium Dioxide (CeO₂) or specific "Fluoro-pads" to sequester the Fluorine gas (F₂) and Hydrogen Fluoride (HF) produced, preventing them from etching the quartz or interfering with the N/C detectors.

  • Tolerance: Acceptable range is Theoretical ±0.4%.

    • Pass: C = 59.01% – 59.81%.

    • Fail: C < 59.0% (Indicates incomplete combustion or CF₄ formation).

Protocol B: 19F-qNMR (The Preferred Standard)

Objective: Quantify purity using the trifluoromethyl signal, which is distinct and free from hydrocarbon interference.

  • Internal Standard (IS) Selection:

    • Recommended:

      
      -Trifluorotoluene (TFT) or 1,3,5-Tris(trifluoromethyl)benzene.
      
    • Requirement: The IS must have a non-overlapping chemical shift with the analyte's CF₃ signal (typically around -62 to -63 ppm).

  • Sample Preparation:

    • Weigh exactly 10.0 mg of Analyte (C₁₀H₉F₃O) and 10.0 mg of IS into a vial.

    • Dissolve in 0.6 mL of CDCl₃ or DMSO-d₆.

    • Note: Ensure complete dissolution; the epoxide may be an oil, requiring vortexing.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): > 5 × T₁ (typically 10–20 seconds for fluorinated aromatics).

    • Scans: 32–64 scans for S/N > 250:1.

    • Center Frequency: Set to center of the CF₃ region (-60 to -70 ppm).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of F nuclei (3 for both if using TFT),
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity of Std.

Troubleshooting & Handling Guide

The oxirane ring introduces instability that can skew elemental analysis results.

  • Hydrolysis: Exposure to air converts the epoxide to a diol.

    • Effect on EA: Carbon % drops (from 59.41% to 54.54%); Hydrogen % increases.

    • Prevention: Store under Argon/Nitrogen at -20°C.

  • Volatility: The benzyl derivative (MW 202) is semi-volatile.

    • Effect on EA: Sample evaporates from the tin capsule before combustion, leading to low total mass recovery.

    • Fix: Use hermetically sealed liquid capsules (indium or tin) rather than folded foil.

Data Validation Table (Simulated)

Use this table to interpret your raw data.

Scenario% Carbon (Found)% Hydrogen (Found)Diagnosis
Pure Compound 59.41 ± 0.4 4.49 ± 0.3 Pass
Hydrolyzed (Diol)~54.5%~5.0%Failed: Moisture contamination.
Incomplete Combustion< 58.0%VariableFailed: Lack of WO₃ catalyst.
Solvent Trap (EtOAc)> 60.0%> 5.0%Failed: Residual solvent.

References

  • Thermo Fisher Scientific. (2021). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42168. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Mestrelab Research. (2024). What is qNMR and why is it important? qNMR Resources. Link

  • Innovatech Labs. (2025). PFAS Detection Made Simple: Using Total Fluorine Analysis & Combustion Ion Chromatography.[5]Link

  • PubChem. (2024).[6] Compound Summary: (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane (Related Structure Reference).[6][7] National Library of Medicine. Link

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Safety Operating Guide

2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Immediate Action Required: This compound is a halogenated epoxide . It poses a dual threat: chemical reactivity (strained epoxide ring) and combustion toxicity (generation of Hydrogen Fluoride gas).

  • Reactivity Class: Alkylating Agent / Electrophile.

  • Waste Classification: Halogenated Organic Solvent/Waste. [1]

  • Critical Constraint: Do NOT mix with strong acids, bases, or amines in the waste stream. This can trigger exothermic polymerization or ring-opening, potentially rupturing waste containers.

PropertyValue/DescriptionImplication for Disposal
Functional Group 1 Epoxide (Oxirane)High reactivity. Potential carcinogen.[2] Needs segregation from nucleophiles.
Functional Group 2 Trifluoromethyl (-CF3)High thermal stability. Generates HF upon incineration. Requires specialized scrubbers.
Physical State Liquid (typically)Requires leak-proof secondary containment.
Solubility Lipophilic (Low water solubility)Do not attempt to flush down drains. Will persist in traps.

Hazard Assessment & Segregation Strategy

The disposal pathway is dictated by the presence of the fluorine atoms. Standard incineration is insufficient; high-temperature incineration with flue gas scrubbing is mandatory.

The "Fluorine Trap" Logic

Many researchers mistakenly classify this as simple "Organic Waste."

  • Error: Placing it in non-halogenated drums (red cans).

  • Consequence: When incinerated at standard facilities, the -CF3 group degrades into Hydrogen Fluoride (HF) , a corrosive gas that destroys incinerator linings and violates emission protocols.

  • Correct Protocol: Segregate strictly into Halogenated Waste streams.

DOT Diagram: Waste Stream Decision Tree

WasteDecisionTree Start Waste Generation: 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane StateCheck Is it a Spill or Inventory Disposal? Start->StateCheck Spill Scenario A: SPILL (Immediate Hazard) StateCheck->Spill Inventory Scenario B: INVENTORY (Standard Disposal) StateCheck->Inventory Quench Absorb & Quench (See Protocol Below) Spill->Quench Segregate Segregate: HALOGENATED Waste Inventory->Segregate Quench->Segregate CheckMix Check Drum Compatibility: NO Acids/Bases/Amines Segregate->CheckMix Label Label: 'Halogenated Organic' 'Epoxide Hazard' CheckMix->Label Final Ship to High-Temp Incinerator (HF Scrubber Capable) Label->Final

Figure 1: Decision logic for segregating fluorinated epoxide waste to prevent incompatibility and emission violations.

Operational Procedures

Scenario A: Standard Inventory Disposal (Unwanted Reagent)

Do not open the bottle to "treat" it if the container is intact. The safest state for an epoxide is inside its original packaging.

  • Primary Container: Ensure the cap is TFE-lined and tight. Tape the cap with parafilm or electrical tape to prevent loosening due to vibration.

  • Secondary Containment: Place the bottle inside a heavy-duty polyethylene bag (Zip-lock type) to contain potential leaks.

  • Labeling:

    • Mark clearly: "Contains Fluorinated Epoxide."

    • Add Hazard Warning: "Alkylating Agent - Toxic."

  • Bulking:

    • STOP: Do not pour this into a "General Halogenated" carboy if that carboy contains waste from acid-catalyzed reactions or amine syntheses.

    • GO: If you must bulk, ensure the receiving drum contains only neutral, non-nucleophilic halogenated solvents (e.g., DCM, Chloroform).

Scenario B: Spill Cleanup & Quenching Protocol

If a spill occurs, or if you have a reaction mixture that must be destroyed (quenched) before disposal, follow this Hydrolytic Ring Opening protocol. This converts the reactive epoxide into a stable (but still halogenated) diol.

Mechanism: Acid-catalyzed hydrolysis opens the strained ring.

Reagents Required:

  • Solvent: Tetrahydrofuran (THF) or Acetone (to solubilize the lipophilic epoxide).

  • Quencher: 10% Sulfuric Acid (H2SO4) or 1M Hydrochloric Acid (HCl).

Step-by-Step Quenching:

  • Dissolution: Dissolve the waste material in THF (ratio 1:5 volume). The epoxide is not water-soluble; direct addition of acid to the neat chemical will result in a biphasic mixture that does not react efficiently.

  • Cooling: Place the vessel in an ice bath (0°C). Ring opening is exothermic .

  • Addition: Slowly add the dilute acid with stirring. Monitor temperature to ensure it does not spike.

  • Verification: Allow to stir at room temperature for 2 hours. Check for disappearance of the epoxide using TLC or starch-iodide paper (if peroxide formation is suspected, though unlikely here).

  • Neutralization: Once the ring is opened, neutralize the mixture to pH 7 using Sodium Bicarbonate (NaHCO3).

  • Disposal: The resulting mixture is now a Halogenated Solvent Waste (containing the fluorinated diol). It is no longer an alkylating hazard, but it must still go to halogenated incineration .

DOT Diagram: Quenching Workflow

QuenchFlow Epoxide Active Epoxide (Lipophilic) Solubilize Dissolve in THF/Acetone Epoxide->Solubilize Acid Add 10% H2SO4 (Slowly, 0°C) Solubilize->Acid React Hydrolysis Reaction (Exothermic) Acid->React Diol Fluorinated Diol (Stable) React->Diol Waste Halogenated Waste Drum Diol->Waste

Figure 2: Chemical deactivation workflow. Note that the final product remains a halogenated waste.

Regulatory & Logistics Data

When filling out your institution's waste tag, use the following classifications.

Regulatory BodyClassification CodeDescription
RCRA (USA) D001 Ignitable (if in flammable solvent).
RCRA (USA) None (Specific) Likely falls under "Characteristic Waste" unless specifically listed. Treat as Toxic.
EWC (Europe) 07 01 03* Organic halogenated solvents, washing liquids and mother liquors.
UN Number UN 2810 or UN 1993 Toxic Liquid, Organic, N.O.S. (if toxic) or Flammable Liquid N.O.S.

Why High-Temperature Incineration? The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Standard kilns (800°C) may result in incomplete combustion, releasing Perfluoroisobutylene (PFIB) or other toxic fluorocarbons. Facilities operating at 1100°C+ ensure complete mineralization to CO2, H2O, and HF (captured by scrubbers).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Wastes - Hazardous Waste - Waste Types - Listed Wastes. [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Author's Note: This guide addresses the safe handling of 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane. The available safety data predominantly pertains to the closely related and more commonly documented compound, 2-[4-(Trifluoromethyl)phenyl]oxirane. Given the shared trifluoromethylphenyl and oxirane (epoxide) functional groups, the hazards are anticipated to be very similar. This guide is based on the known hazards of these structural motifs. Researchers must always consult the specific Safety Data Sheet (SDS) for the exact compound and lot number being used and integrate this information with their institution's established safety protocols.

This document is intended to provide essential, immediate safety and logistical information. It is designed to be a practical, procedural guide for laboratory professionals, offering step-by-step guidance grounded in established safety principles.

Hazard Assessment: Understanding the Risks

This compound is a compound that demands the highest level of respect in a laboratory setting. Its hazard profile, derived from data on analogous structures, indicates multiple significant routes of exposure and severe potential health effects.[1] The epoxide ring is a reactive electrophile, while the trifluoromethyl group can alter metabolic pathways and increase toxicity.

A summary of the United Nations Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides an immediate overview of the primary dangers.

Hazard ClassGHS CodeDescriptionPictogram
Flammable LiquidH226Flammable liquid and vapor🔥
Acute Toxicity (Oral)H302Harmful if swallowed
Acute Toxicity (Dermal)H311Toxic in contact with skin 💀
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation
Carcinogenicity H350May cause cancer ⚕️

Source: PubChem CID 9990016 for 2-[4-(Trifluoromethyl)phenyl]oxirane[1]

The two most critical hazards driving our PPE protocol are its high acute toxicity upon skin contact and its potential to cause cancer. This necessitates a "zero contact" policy, where engineering controls and personal protective equipment are designed to eliminate any possibility of direct exposure.

Core Directive: Mandatory Personal Protective Equipment

All handling of this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks. The following PPE is the minimum requirement for any procedure involving this substance.

Hand Protection: A Double-Gloving Imperative

Due to the severe dermal toxicity, a double-gloving technique is mandatory. This provides a primary barrier and a secondary layer of protection in case the outer glove is compromised or during the doffing (removal) process.

  • Inner Glove: Nitrile. Provides a snug fit and good dexterity for fine manipulations. It serves as the last line of defense during the PPE removal process.

  • Outer Glove: Thicker, chemical-resistant gloves such as Butyl rubber or Neoprene should be worn.[2] These materials offer superior resistance to a broader range of chemicals compared to standard nitrile gloves.[2] Always check the manufacturer's glove compatibility charts for the specific glove and chemical being used.[3][4][5]

Causality: The double-gloving strategy is a self-validating system. The outer glove bears the brunt of any potential contamination. During doffing, the contaminated outer glove is removed without ever touching the inner glove, which in turn is removed without touching the skin, drastically reducing the risk of exposure.

Eye and Face Protection: Preventing Ocular Exposure

The high potential for serious eye irritation dictates robust protection.

  • Mandatory: Chemical splash goggles that form a seal around the eyes are required at all times. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.

  • Recommended for Splash Risk: When handling larger volumes (>50 mL) or performing operations with a higher risk of splashing (e.g., transfers, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[6]

Body Protection: Shielding the Skin

A standard cotton lab coat is not sufficient protection against a chemical that is toxic upon skin contact.

  • Mandatory: A chemically resistant, cuffed gown or a lab coat made of a non-permeable material (e.g., coated polypropylene) is required.[7] Cuffs should be tucked into the outer gloves to create a seal.

  • Recommended for Larger Quantities: For procedures involving significant quantities, a chemically resistant apron worn over the gown provides an additional layer of protection.

Respiratory Protection

All work must be performed inside a properly functioning chemical fume hood.

  • Standard Operations: If work is exclusively conducted in a fume hood, additional respiratory protection is typically not required.

  • Emergency or Maintenance: In the event of a large spill outside of the hood or if engineering controls fail, a full-face respirator with an organic vapor cartridge is necessary.[6] All users must be fit-tested and trained in the proper use of such respirators as per OSHA guidelines.[8]

Operational and Disposal Plans

Trustworthiness in the lab comes from having clear, repeatable procedures for routine work, emergencies, and disposal.

Pre-Handling and Step-by-Step Operational Protocol

This workflow details the process of weighing and preparing a solution of the compound, integrating safety at each step.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A 1. Verify Fume Hood Certification is Current B 2. Don Inner Nitrile Gloves A->B C 3. Don Chemically Resistant Gown B->C D 4. Don Outer Butyl/Neoprene Gloves (cuffs over gown) C->D E 5. Don Chemical Splash Goggles & Face Shield D->E F 6. Assemble All Equipment (spatula, weigh paper, solvent) in Hood E->F G 7. Tare Balance with Secondary Containment F->G H 8. Carefully Dispense Required Amount G->H I 9. Close Primary Container Immediately H->I J 10. Add Compound to Solvent in Final Reaction Vessel I->J K 11. Rinse Contaminated Items (spatula, weigh paper) with Solvent into a Designated Waste Container J->K L 12. Segregate Waste into Halogenated Organic Waste K->L M 13. Wipe Down Work Surface in Hood L->M N 14. Doff PPE Following Correct Sequence M->N

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency Procedures: Spill and Exposure Response
  • Minor Spill (inside fume hood):

    • Alert colleagues in the immediate area.

    • Use a chemical spill kit with an absorbent compatible with flammable liquids.

    • Absorb the spill, then wipe the area clean with a suitable solvent.

    • All contaminated materials must be placed in a sealed container and disposed of as hazardous waste.[9][10]

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory manager and institutional safety office immediately.

    • If safe to do so, close the doors to the lab to contain vapors.

    • Do not attempt to clean up a large spill without appropriate respiratory protection and training.

  • Skin Exposure:

    • This is a medical emergency. Immediately remove any contaminated clothing and gloves.[11]

    • Flush the affected skin area with copious amounts of running water for at least 15 minutes.[12]

    • Seek immediate medical attention. Provide the medical team with the Safety Data Sheet.[11]

  • Eye Exposure:

    • Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[11][12]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

Disposal Plan: A Closed-Loop System

To prevent environmental contamination and accidental exposure, a rigorous disposal plan is essential.

  • Chemical Waste: All solutions and reaction mixtures containing the title compound must be disposed of in a clearly labeled, sealed "Halogenated Organic Waste" container.

  • Contaminated Solids: All disposables that have come into direct contact with the compound (e.g., outer gloves, weigh paper, absorbent pads, pipette tips) must be collected in a separate, sealed, and clearly labeled hazardous waste container.[13] Do not mix with general lab trash.

  • PPE Disposal: The outer gloves are considered contaminated and must be disposed of as hazardous solid waste. The inner gloves, if not knowingly contaminated, can be removed and disposed of in regular lab trash after hand washing, though institutional policy may vary. The gown, if disposable, should be placed in the solid hazardous waste stream.

PPE Doffing (Removal) Sequence

The order in which PPE is removed is as critical as wearing it correctly. The goal is to progress from "most contaminated" to "least contaminated," using the still-gloved hands to remove items before finally removing the last glove.

Doffing_Sequence A Step 1: Remove Outer Gloves (Contaminated) - Pinch one glove and peel it off. - Slide ungloved finger under the  remaining glove and peel off. B Step 2: Remove Gown/Apron - Unfasten and peel away from the body,  touching only the inside surface. - Roll it into a ball, contaminated  side inward. A->B C Step 3: Exit Lab/Fume Hood Area B->C D Step 4: Remove Face Shield/Goggles - Handle by the 'clean' headband or earpieces. C->D E Step 5: Remove Inner Gloves - Follow same procedure as Step 1. D->E F Step 6: Wash Hands Thoroughly - Use soap and water for at least 20 seconds. E->F

Caption: Correct sequence for removing PPE after handling highly toxic chemicals.

By adhering to these stringent PPE, handling, and disposal protocols, researchers can effectively mitigate the significant risks associated with this compound, ensuring both personal safety and the integrity of their work environment.

References

  • PubChem. (n.d.). 2-[4-(Trifluoromethyl)phenyl]oxirane. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet for 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • GHS Data. (n.d.). 2-[4-(trifluoromethyl)phenyl]oxirane. Retrieved from [Link]

  • AMG Medical. (n.d.). Chemical Resistance & Barrier Guide. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility Chart. Retrieved from [Link]

  • Environmental Health and Safety, University of South Carolina. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Agilent. (n.d.). Safety Data Sheet for Microarray Wash Buffer Additive. Retrieved from [Link]

  • Bluvalt. (2023). Personal Protective Equipment (PPE) & PAPR. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]

  • Shanghai Canbi Pharma Ltd. (2014). Safety Data Sheet for TRIFLUOROMETHYL TRIFLUOROVINYL ETHER. Retrieved from [Link]

  • Covestro. (n.d.). Safety Data Sheet for BAYMIDUR K 88 HV L. Retrieved from [Link]

  • Duke University. (2025). Safe Handling of Hazardous Drugs. Duke Safety. Retrieved from [Link]

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×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane
Reactant of Route 2
Reactant of Route 2
2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane

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